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  • Product: 2-Chloro-4-cyclohexylphenol
  • CAS: 3964-61-2

Core Science & Biosynthesis

Foundational

2-Chloro-4-cyclohexylphenol CAS number 13081-17-9 information

An In-depth Technical Guide to 2-Chloro-4-cyclohexylphenol (CAS: 13081-17-9): Properties, Synthesis, and Analytical Methodologies Introduction 2-Chloro-4-cyclohexylphenol is a substituted phenol characterized by the pres...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Chloro-4-cyclohexylphenol (CAS: 13081-17-9): Properties, Synthesis, and Analytical Methodologies

Introduction

2-Chloro-4-cyclohexylphenol is a substituted phenol characterized by the presence of both a chlorine atom and a cyclohexyl group on the aromatic ring. As a member of the cycloalkylchlorophenol family, it holds potential as a valuable intermediate in various fields of chemical synthesis. The unique combination of a lipophilic cyclohexyl moiety, a reactive hydroxyl group, and a modifying chloro-substituent provides a versatile scaffold for building more complex molecules. While specific applications for this exact compound are not widely documented, the broader class of alkylated chlorophenols is known for its utility as antioxidants, polymer stabilizers, and precursors for biocides and pharmaceuticals.[1][2] The cyclohexyl group, in particular, is a common bioisostere in drug discovery, used to enhance lipophilicity and modulate binding interactions with biological targets.[3]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It consolidates critical information on the physicochemical properties, optimized synthesis protocols, potential applications, safety considerations, and analytical characterization of 2-Chloro-4-cyclohexylphenol.

Chapter 1: Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational for its use in research and development.

Table 1: Chemical Identifiers for 2-Chloro-4-cyclohexylphenol

IdentifierValueReference
CAS Number 13081-17-9[4]
Molecular Formula C₁₂H₁₅ClO[4]
Molecular Weight 210.71 g/mol [4]
IUPAC Name 4-chloro-2-cyclohexylphenol[4]
Common Synonyms 2-Cyclohexyl-4-chlorophenol, Phenol, 4-chloro-2-cyclohexyl-[4]
InChI Key XRUHXAQEOJDPEG-UHFFFAOYSA-N[5]

Table 2: Physical and Chemical Properties

PropertyValueReference
Physical Form Solid. Reported as a brown crystalline powder.[4][5]
Boiling Point 170-180 °C at 18 mmHg[5]
Storage Temperature Ambient Temperature[5]
Chemical Structure

Caption: Chemical structure of 2-Chloro-4-cyclohexylphenol.

Chapter 2: Synthesis and Mechanism

The primary route for synthesizing 2-Chloro-4-cyclohexylphenol is through the Friedel-Crafts alkylation of a phenol. Specifically, the cycloalkylation of p-chlorophenol with cyclohexanol using a strong acid catalyst has been shown to produce the target compound in high yields.[1][6]

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Electrophile: The strong acid catalyst (perchloric acid) protonates the hydroxyl group of cyclohexanol, turning it into a good leaving group (H₂O).

  • Carbocation Generation: The departure of water generates a secondary cyclohexyl carbocation. This carbocation is the active electrophile.

  • Electrophilic Attack: The electron-rich p-chlorophenol ring acts as a nucleophile, attacking the cyclohexyl carbocation. The substitution occurs preferentially at the ortho position to the powerful activating hydroxyl group.

  • Rearomatization: A proton is eliminated from the ring, restoring its aromaticity and yielding the final product, 2-Chloro-4-cyclohexylphenol.

pCP p-Chlorophenol Catalyst Perchloric Acid (HClO₄) pCP->Catalyst 140°C cHexOH Cyclohexanol cHexOH->Catalyst 140°C Carbocation Cyclohexyl Carbocation + H₂O Catalyst->Carbocation Protonation & Dehydration Product 2-Chloro-4-cyclohexylphenol Carbocation->Product Electrophilic Aromatic Substitution

Caption: Synthetic pathway for 2-Chloro-4-cyclohexylphenol.

Optimized Experimental Protocol

Research has identified optimal conditions for maximizing the yield of 2-cyclohexyl-4-chlorophenol.[1] The following protocol is based on these findings.

Materials:

  • p-Chlorophenol

  • Cyclohexanol

  • Perchloric acid (catalyst)

  • Reaction flask equipped with a stirrer, dropping funnel, and condenser

Procedure:

  • Charge the Reactor: Charge the reaction flask with p-chlorophenol and the catalyst, perchloric acid. The optimal ratio is 8 moles of p-chlorophenol to 1 mole of cyclohexanol, with the catalyst at 5% by weight of the p-chlorophenol.[1]

  • Heating: Heat the mixture to the optimal reaction temperature of 140°C with constant stirring.[1]

  • Addition of Alkylating Agent: Introduce cyclohexanol dropwise into the heated mixture over a period of 2 hours.

  • Reaction: After the addition is complete, continue stirring the mixture at 140°C for an additional 2 hours to ensure the reaction goes to completion.

  • Workup and Purification: Upon cooling, the reaction mixture can be worked up using standard procedures such as neutralization, extraction with an organic solvent, and subsequent purification by distillation under reduced pressure or recrystallization to isolate the 2-Chloro-4-cyclohexylphenol product. A yield of up to 96% has been reported under these conditions.[1]

Causality of Experimental Choices:

  • Excess p-Chlorophenol (8:1 ratio): Using the phenol in large excess serves two purposes. It acts as both the reactant and the solvent, and it maximizes the probability of the cyclohexyl carbocation reacting with the phenol instead of undergoing side reactions like polymerization.

  • High Temperature (140°C): This temperature provides the necessary activation energy for the reaction to proceed at a high rate without causing significant decomposition of the reactants or products.

  • Perchloric Acid: A strong protic acid is required to efficiently generate the carbocation from the alcohol.

Chapter 3: Potential Applications and Field Context

While 2-Chloro-4-cyclohexylphenol is primarily available as a research chemical, its structural motifs suggest several areas of potential application, extrapolated from related compounds.

  • Polymer and Fuel Additives: Alkylated chlorophenols are recognized as effective antioxidants for fuels, lubricants, and a variety of polymers, as well as stabilizers for synthetic rubber.[1] The bulky cyclohexyl group can sterically hinder oxidative processes.

  • Agrochemicals: Some derivatives of cycloalkylchlorophenols have been investigated as herbicides, bactericides, and insecticides.[1] The specific substitution pattern of 2-Chloro-4-cyclohexylphenol makes it a candidate for screening in these applications.

  • Pharmaceutical and Dye Intermediates: Cyclohexylphenols are valuable precursors in the synthesis of pharmaceuticals and dyes.[2] The hydroxyl group can be derivatized, and the aromatic ring can undergo further substitution, making it a versatile building block. For instance, 2-cyclohexylphenol is used in azo dye synthesis, suggesting a similar potential for its chlorinated analogue.[7]

Chapter 4: Spectroscopic and Analytical Characterization

Robust analytical methods are crucial for confirming the identity and purity of synthesized compounds. While a comprehensive public spectral database for this specific molecule is limited, its structure allows for the prediction of key spectral features and the development of a reliable analytical workflow.

Predicted Spectral Characteristics
  • ¹H NMR: The proton NMR spectrum is expected to show distinct regions. Aromatic protons would appear as multiplets in the 6.8-7.5 ppm range. The phenolic -OH proton would be a broad singlet, with its chemical shift dependent on concentration and solvent. The protons of the cyclohexyl ring would produce a complex series of overlapping multiplets in the aliphatic region, typically between 1.2 and 2.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display 12 distinct signals, assuming free rotation. Six signals would be in the aromatic region (~115-155 ppm), and six would be in the aliphatic region corresponding to the cyclohexyl carbons (~25-45 ppm).

  • Mass Spectrometry (MS): The mass spectrum would be characterized by a molecular ion (M⁺) peak. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), an M+2 peak at approximately one-third the intensity of the molecular ion peak is expected, which is a definitive indicator of a monochlorinated compound.[8]

  • Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak around 3200-3600 cm⁻¹ (O-H stretch), multiple sharp peaks between 2850-3100 cm⁻¹ (aliphatic and aromatic C-H stretches), and peaks in the 1450-1600 cm⁻¹ region (aromatic C=C ring stretching).[4]

Proposed Analytical Methodology: HPLC

A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable technique for the quantification and purity assessment of 2-Chloro-4-cyclohexylphenol, given its aromatic chromophore and moderate polarity.[9][10]

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Accurately weigh 2-Chloro-4-cyclohexylphenol S2 Dissolve in Methanol/Acetonitrile S1->S2 S3 Filter through 0.45 µm syringe filter S2->S3 H1 Inject sample into RP-C18 Column S3->H1 Injection H2 Elute with Acetonitrile/Water Gradient Mobile Phase H1->H2 H3 Detect at ~280 nm using UV Detector H2->H3 D1 Integrate Peak Area H3->D1 Chromatogram D2 Quantify against Calibration Curve D1->D2

Caption: Proposed analytical workflow for 2-Chloro-4-cyclohexylphenol.

Hypothetical HPLC Protocol:

  • Standard Preparation: Prepare a stock solution of a reference standard in HPLC-grade methanol or acetonitrile. Create a series of calibration standards via serial dilution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the same solvent used for the standards. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water would likely provide good separation. For example, starting with 50:50 Acetonitrile:Water and ramping to 95:5 Acetonitrile:Water over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength of approximately 280 nm, which is typical for phenolic compounds.[10]

  • Analysis: Inject the calibration standards to generate a calibration curve, followed by the sample solutions. The concentration of the analyte in the sample can be determined by comparing its peak area to the calibration curve.

Chapter 5: Safety and Handling

Understanding the hazards associated with a chemical is paramount for safe handling in a laboratory setting. 2-Chloro-4-cyclohexylphenol is classified as a hazardous substance.[4][5]

Table 3: GHS Hazard and Safety Information

CategoryInformationReference
Pictograms GHS05 (Corrosion), GHS06 (Acute Toxicity, fatal or toxic), GHS07 (Harmful)[5]
Signal Word Danger [4][5]
Hazard Statements H301: Toxic if swallowed.H318: Causes serious eye damage.H335: May cause respiratory irritation.H413: May cause long lasting harmful effects to aquatic life.[4][5]
Precautionary Statements (selected) P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P316: IF SWALLOWED: Get emergency medical help immediately.P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

  • First Aid: In case of eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention. If swallowed, seek immediate medical attention. If inhaled, move to fresh air.[11]

Conclusion

2-Chloro-4-cyclohexylphenol (CAS: 13081-17-9) is a synthetically accessible compound with a range of physicochemical properties that make it an interesting candidate for further research. Its efficient synthesis via Friedel-Crafts alkylation, combined with the known utility of the broader cycloalkylchlorophenol class, positions it as a potentially valuable intermediate in the development of new materials, agrochemicals, and pharmaceutical agents. The analytical methodologies and safety protocols outlined in this guide provide a solid foundation for scientists and researchers to work with this compound effectively and safely.

References

  • Saha, M., Podder, G., & Islam, A. (Year N/A). Synthesis of 2-Cycloalkyl-4-chlorophenols. Bangladesh Journal of Scientific and Industrial Research. [URL: https://www.researchgate.net/publication/284156687_Synthesis_of_2-Cycloalkyl-4-chlorophenols]
  • Sigma-Aldrich. 4-CHLORO-2-CYCLOHEXYLPHENOL AldrichCPR. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000210]
  • Molbase. 4-Cyclohexylphenol 1131-60-8 wiki. [URL: https://www.molbase.com/en/wiki/4-Cyclohexylphenol-cas-1131-60-8.html]
  • Sigma-Aldrich. 4-Chloro-2-cyclohexylphenol | 13081-17-9. [URL: https://www.sigmaaldrich.com/US/en/product/apollo/apo455829554]
  • ResearchGate. (PDF) Synthesis of 2-Cycloalkyl-4-chlorophenols. [URL: https://www.researchgate.net/publication/284156687_Synthesis_of_2-Cycloalkyl-4-chlorophenols]
  • PubChem. 4-Chloro-2-cyclohexylphenol | C12H15ClO | CID 83120. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/83120]
  • Aaron Chemicals LLC. 13081-17-9 | MFCD00019337 | 4-Chloro-2-cyclohexylphenol. [URL: https://www.aaron-chemicals.com/product/4-chloro-2-cyclohexylphenol-cas-13081-17-9-15886.html]
  • Pearson. For each NMR spectrum, propose a structure consistent with the sp.... [URL: https://www.pearson.
  • BenchChem. Application Notes and Protocols: Synthesis of 2-Cyclohexylphenol-Based Dyes. [URL: https://www.benchchem.com/product/b093547]
  • Tokyo Chemical Industry. SAFETY DATA SHEET. [URL: https://www.tcichemicals.com/GB/en/sds/C0732_EN_EU.pdf]
  • AK Scientific, Inc. 4-Cyclohexylphenol - Safety Data Sheet. [URL: https://www.aksci.com/sds/O795.pdf]
  • Escuela, J. M., et al. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry, RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc02235a]
  • LookChem. Cas 1131-60-8,4-Cyclohexylphenol. [URL: https://www.lookchem.com/cas-113/1131-60-8.html]
  • BenchChem. A Comparative Guide to the Validation of Analytical Methods for [4-(4-Chlorophenyl)cyclohexyl]methanol. [URL: https://www.benchchem.com/product/B1028095]
  • ResearchGate. Synthesis of Cyclohexylphenols | Request PDF. [URL: https://www.researchgate.net/publication/232007353_Synthesis_of_Cyclohexylphenols]
  • ECHEMI. Buy 4-tert-butyl-2-cyclohexylphenol from JHECHEM CO LTD. [URL: https://www.echemi.com/products/pd20190827110115024-4-tert-butyl-2-cyclohexylphenol.html]
  • BenchChem. A Comparative Guide to the Quantitative Analysis of 2-chloro-4,6-di-tert-amylphenol. [URL: https://www.benchchem.com/product/B1002364]
  • Guidechem. 1131-60-8 - 4-Cyclohexylphenol - Sale from Quality Suppliers. [URL: https://www.guidechem.com/products/1131-60-8.html]
  • MedChemExpress. 2-Cyclohexyl-4-methylphenol (4-Methyl-2-cyclohexylphenol) | Drug Intermediate. [URL: https://www.medchemexpress.com/2-cyclohexyl-4-methylphenol.html]
  • SpectraBase. 2-chloro-4-cyclohexylphenyl trifluoromethanesulfonate - Optional[MS (GC)] - Spectrum. [URL: https://spectrabase.com/spectrum/ES9BxqPQxXw]
  • SynQuest Labs. CAS 860616-68-8 | 2607-5-1Y | MDL MFCD17000227 | 2-Chloro-4-(cyclopropylmethoxy)phenol. [URL: https://www.synquestlabs.com/product/2607-5-1Y/2-Chloro-4-(cyclopropylmethoxy)phenol.html]
  • Research Square. d70a33959c9e07bdb6f43300.docx. [URL: https://assets.researchsquare.com/files/d70a33959c9e07bdb6f43300.docx?c=1631873836]
  • PubChem. 4-Cyclohexylphenol | C12H16O | CID 14327. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Cyclohexylphenol]
  • US EPA. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [URL: https://www.epa.gov/sites/default/files/2019-06/documents/ecm_method_-phenoxy_acids_in_soil-_final_0.pdf]
  • SIELC Technologies. HPLC Analysis of 2,4,5-T on Mixed-Mode Columns. [URL: https://sielc.com/hplc-analysis-of-245-t-on-mixed-mode-columns.html]
  • ChemicalBook. 4-Cyclohexylphenol - Safety Data Sheet. [URL: https://www.chemicalbook.com/ShowMSDSByCasNo_EN.aspx?casno=1131-60-8]
  • PMC. NMR-spectroscopic analysis of mixtures: from structure to function. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4681728/]
  • PharmaBlock. Cyclohexanes in Drug Discovery. [URL: https://www.pharmablock.com/news/cyclohexanes-in-drug-discovery.html]
  • Supelco. GC/HPLC Analyses of Organic Compounds in Drinking Water: US EPA Procedures. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/409/252/t491035.pdf]
  • Powers Group, UNL. Structure Determination of Organic Compounds. [URL: https://powers.unl.
  • HazComFast. 4-Cyclohexylphenol (CAS 1131-60-8). [URL: https://www.hazcomfast.com/4-cyclohexylphenol-cas-1131-60-8]
  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. [URL: https://www.jeol.co.
  • Google Patents. US1917823A - Method for manufacture of cyclohexylphenols. [URL: https://patents.google.

Sources

Exploratory

Molecular Architecture and Synthetic Utility of 2-Cyclohexyl-4-chlorophenol: A Technical Whitepaper

Executive Summary In the landscape of modern chemical synthesis and drug development, halogenated phenolic compounds serve as versatile scaffolds. 2-Cyclohexyl-4-chlorophenol (also known as 4-chloro-2-cyclohexylphenol) i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern chemical synthesis and drug development, halogenated phenolic compounds serve as versatile scaffolds. 2-Cyclohexyl-4-chlorophenol (also known as 4-chloro-2-cyclohexylphenol) is a highly specialized building block characterized by a lipophilic cyclohexyl substitution[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, photochemical degradation kinetics, and its critical role as an intermediate in the synthesis of G-protein-coupled receptor 84 (GPR84) agonists[2].

Molecular Architecture & Physicochemical Profiling

The structural uniqueness of 2-cyclohexyl-4-chlorophenol stems from the steric and electronic interplay between its functional groups. The bulky cyclohexyl ring at the ortho position provides significant steric shielding to the hydroxyl group, which directly influences its hydrogen-bonding capacity and pKa[3]. Conversely, the para-chloro substituent acts as an electron-withdrawing group via inductive effects, stabilizing the phenoxide anion during base-catalyzed reactions.

This specific molecular architecture yields a highly lipophilic profile (LogP ~4.1 - 4.7), making it an excellent candidate for penetrating biological membranes in biocidal applications[1][4].

Table 1: Quantitative Physicochemical Data
PropertyValueSource/Method
IUPAC Name 4-chloro-2-cyclohexylphenolComputed[1]
CAS Number 13081-17-9Registry[5]
Molecular Formula C12H15ClORegistry[3]
Molecular Weight 210.70 g/mol Computed[3]
LogP (Octanol/Water) 4.093Crippen Method[3]
Melting Point (Est.) 412.96 K (139.8 °C)Joback Method[3]
Boiling Point (Est.) 643.22 K (370.1 °C)Joback Method[3]
Physical Appearance Brown crystalline powderExperimental[1]

Photochemical Stability & Degradation Kinetics

Understanding the environmental and operational stability of 2-cyclohexyl-4-chlorophenol is critical for both its storage and its application in photodynamic therapies. Under UV irradiation, chlorophenols undergo rapid photodegradation. The primary mechanistic pathway involves the photolytic cleavage of the C-Cl bond, leading to the formation of transient radical species[6].

When irradiated in alkaline aqueous solutions, the 4-chloro group is initially replaced by a hydroxyl radical to form a hydroquinone intermediate. In the presence of ambient oxygen, this intermediate is rapidly oxidized into a semiquinone radical anion[7].

Photodegradation A 2-Cyclohexyl-4-chlorophenol (UV Irradiation) B Radical Formation (Loss of Cl) A->B C Hydroquinone Intermediate (+OH) B->C D Semiquinone Radical Anion (+O2) C->D

Photodegradation pathway of 2-Cyclohexyl-4-chlorophenol under UV irradiation.

Pharmaceutical Applications: GPR84 Agonist Synthesis

Beyond its historical use in keratolytic and biocidal disinfectant formulations[4], 2-cyclohexyl-4-chlorophenol has emerged as a vital precursor in the synthesis of potent, orally bioavailable GPR84 agonists. GPR84 is a pro-inflammatory receptor implicated in immune cell migration and cytokine secretion.

During drug design, the cyclohexyl group of the phenol is strategically utilized to occupy a hydrophobic pocket within the GPR84 receptor, maximizing lipophilic ligand efficiency (LLE)[2]. To build the agonist scaffold, the phenolic hydroxyl group must be etherified with a pyridine derivative.

MitsunobuWorkflow Step1 1. Reagent Preparation Phenol + Alcohol Step2 2. Mitsunobu Reaction Add PPh3 & DIAD (0°C) Step1->Step2 Step3 3. Oxidation Step m-CPBA at Room Temp Step2->Step3 Step4 4. Purification Flash Chromatography Step3->Step4

Workflow for synthesizing GPR84 agonist intermediates via Mitsunobu reaction.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental success relies on understanding the causality behind chemical behaviors. Below are self-validating protocols for utilizing and analyzing 2-cyclohexyl-4-chlorophenol.

Protocol A: Stereospecific Etherification via Mitsunobu Reaction

Objective: Synthesize 3-(2-(4-chloro-2-cyclohexylphenoxy)ethyl)pyridine (a GPR84 agonist intermediate)[2]. Causality: Standard Williamson ether synthesis often fails here due to the severe steric hindrance imposed by the ortho-cyclohexyl group. The Mitsunobu reaction bypasses this by activating the primary alcohol, allowing the weakly nucleophilic phenol to attack efficiently without competing ring-alkylation side reactions[2].

  • Reagent Preparation: Dissolve 4-chloro-2-cyclohexylphenol (1.78 mmol) and 2-(pyridin-3-yl)ethan-1-ol (1.62 mmol) in anhydrous THF under an inert argon atmosphere. (Argon prevents oxidative degradation of the electron-rich phenol).

  • Activation: Add Triphenylphosphine (PPh3, 2.0 mmol) and cool the reaction vessel to 0 °C using an ice bath.

  • Coupling: Introduce Diisopropyl azodicarboxylate (DIAD, 2.0 mmol) dropwise. (Slow addition at 0 °C controls the highly exothermic formation of the betaine intermediate).

  • Self-Validation (Reaction Monitoring): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) system. The complete disappearance of the UV-active phenol spot confirms quantitative conversion.

  • Purification: Concentrate the mixture under reduced pressure and purify via flash column chromatography (50% EtOAc in pentane) to yield the intermediate as a white solid[2].

Protocol B: Photodegradation and Radical Trapping Assay

Objective: Isolate and identify transient radical species during UV irradiation[7]. Causality: Direct UV photolysis cleaves the C-Cl bond, but the resulting carbon-centered radicals are too short-lived for standard detection. Introducing 5,5-dimethyl-1-pyrroline N-oxide (DMPO) acts as a spin trap, forming a stable, long-lived nitroxide radical adduct that can be measured via Electron Spin Resonance (ESR) spectroscopy[7].

  • Sample Preparation: Prepare a 10 mM aqueous solution of 2-cyclohexyl-4-chlorophenol adjusted to pH 8. (Alkaline conditions ensure the compound exists predominantly as the highly photoreactive phenoxide anion).

  • Spin Trap Addition: Add DMPO (50 mM) to the solution immediately prior to irradiation to prevent premature trap degradation.

  • Irradiation: Irradiate the solution in situ using a 254 nm UV light source for 5 to 15 minutes[6].

  • Self-Validation (ESR Acquisition): Transfer the irradiated sample to a quartz capillary tube and acquire the ESR spectrum. The observation of a multi-line hyperfine splitting pattern definitively validates the successful trapping of the semiquinone radical[7].

Conclusion

2-Cyclohexyl-4-chlorophenol is far more than a simple industrial biocide; it is a highly tunable chemical scaffold. By leveraging the steric bulk of its cyclohexyl ring and the electronic properties of its chlorophenol core, researchers can dictate highly specific reaction pathways—from the synthesis of advanced GPR84 immunomodulators to the study of complex photochemical degradation kinetics.

References

  • Title: 4-Chloro-2-cyclohexylphenol.
  • Source: aaronchem.
  • Source: nih.
  • Source: google.com (Patents)
  • Source: nih.gov (PMC)
  • Source: researchgate.
  • Source: researcher.

Sources

Foundational

The Mechanistic Profile of 2-Chloro-4-cyclohexylphenol in Biological Systems: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Molecular Rationale As application scientists and drug developers,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Molecular Rationale

As application scientists and drug developers, our evaluation of legacy and emerging antimicrobial agents requires a rigorous understanding of structure-activity relationships (SAR). 2-Chloro-4-cyclohexylphenol (CAS 3964-61-2) represents a highly specific class of halogenated alkylphenols. Historically recognized for its potent anthelmintic and antibacterial properties, this compound leverages a dual-action structural motif: an acidic phenolic hydroxyl group coupled with an electron-withdrawing chlorine atom, and a bulky, highly lipophilic cyclohexyl ring.

This whitepaper synthesizes the core mechanisms of action of 2-chloro-4-cyclohexylphenol, detailing its role as both a membrane-disrupting protonophore and a targeted enzyme inhibitor. By understanding the causality behind its biological activity, researchers can better utilize halogenated alkylphenols in the development of novel anti-infective therapeutics and advanced biocidal materials.

Core Mechanisms of Action

The biological efficacy of 2-chloro-4-cyclohexylphenol is not monolithic; it operates via a multi-target mechanism that minimizes the rapid development of antimicrobial resistance. The primary mechanisms can be stratified into membrane-level disruption and intracellular enzyme inhibition.

Lipid Bilayer Partitioning and Protonophore Activity

The addition of the cyclohexyl group significantly increases the octanol-water partition coefficient (LogP) of the phenol ring. This lipophilicity drives the molecule to partition rapidly into the hydrophobic core of bacterial cell membranes and helminth cuticles[1]. Once embedded in the lipid bilayer, the halogenated phenol acts as a protonophore. The electron-withdrawing chlorine atom lowers the pKa of the phenolic hydroxyl group, allowing it to easily release and accept protons. This shuttling of protons across the membrane dissipates the transmembrane electrochemical gradient (proton motive force), uncoupling oxidative phosphorylation and starving the pathogen of ATP[2].

Inhibition of Enoyl-Acyl Carrier Protein Reductase (FabI)

Beyond physical membrane disruption, halogenated phenols exhibit targeted intracellular activity. Similar to other well-characterized chlorinated phenols like triclosan, 2-chloro-4-cyclohexylphenol is implicated in the inhibition of the FabI enzyme[3]. FabI is a highly conserved enoyl-acyl carrier protein reductase essential for the bacterial Type II fatty acid biosynthesis (FAS-II) pathway. The compound forms a stable ternary complex with the FabI enzyme and the oxidized cofactor NAD+, effectively halting lipid biosynthesis and preventing membrane repair and cellular replication[4].

Anthelmintic Cuticular Penetration

In parasitic helminths, the compound's mechanism of action is primarily driven by its ability to penetrate the lipid-rich nematode cuticle. Once inside, the uncoupling of oxidative phosphorylation leads to rapid ATP depletion, causing spastic paralysis and eventual death of the parasite, facilitating its expulsion from the host's gastrointestinal tract[5].

MOA C 2-Chloro-4-cyclohexylphenol Mem Lipid Bilayer Partitioning C->Mem Lipophilic driving force FabI FabI Enzyme Inhibition C->FabI Hydrogen bonding Unc Protonophore Activity (OxPhos Uncoupling) Mem->Unc Membrane disruption Death Pathogen Eradication (Bactericidal/Anthelmintic) FabI->Death Unc->Death

Figure 1: Dual-action mechanism of 2-Chloro-4-cyclohexylphenol in biological systems.

Quantitative Data & Comparative Efficacy

Historical and contemporary screenings of 2-chloro-4-cyclohexylphenol highlight its selective toxicity, particularly against Gram-positive bacteria and specific helminth parasites. The table below summarizes key quantitative benchmarks derived from in vitro and in vivo biological evaluations.

Biological TargetActivity MetricConcentration / DoseCausality / ObservationReference
Bacillus subtilis Complete Growth Arrest1:80,000 dilutionHigh susceptibility due to the lack of an outer lipopolysaccharide (LPS) membrane, allowing rapid compound partitioning.[6]
Escherichia coli No Inhibition1:80,000 dilutionIntrinsic resistance provided by the Gram-negative outer membrane, which acts as a barrier to bulky lipophilic molecules.[6]
Helminth Parasites 66.6% Expulsion RateN/A (in vivo screening)Cuticular penetration leads to metabolic paralysis and subsequent expulsion from the host organism.[5]

Experimental Workflows & Validation Protocols

To rigorously evaluate the membrane-disrupting capabilities of 2-chloro-4-cyclohexylphenol, application scientists must employ self-validating experimental systems. The following protocol outlines a fluorescence-based assay for measuring membrane depolarization, designed with built-in causality and quality control checkpoints.

Protocol: DiSC3(5) Membrane Depolarization Assay

Rationale: 3,3'-Dipropylthiadicarbocyanine iodide (DiSC3(5)) is a voltage-sensitive fluorescent dye. In healthy, polarized bacterial cells, the dye accumulates in the membrane, and its fluorescence is self-quenched. When 2-chloro-4-cyclohexylphenol disrupts the membrane and dissipates the proton motive force, the dye is released into the surrounding buffer, resulting in a measurable spike in fluorescence.

Step-by-Step Methodology:

  • Culture Preparation: Grow Bacillus subtilis (target organism) in Mueller-Hinton broth to an exponential phase (OD600 = 0.5). Causality: Exponential phase cells have highly active metabolism and maximal proton motive force, ensuring the largest dynamic range for the assay.

  • Washing and Resuspension: Centrifuge the cells and resuspend in a buffer containing 5 mM HEPES and 20 mM glucose (pH 7.2). Causality: Glucose provides an energy source to maintain the membrane potential during the assay, preventing false positives from starvation-induced depolarization.

  • Dye Equilibration: Add DiSC3(5) to a final concentration of 1 μM. Incubate in the dark for 30 minutes until fluorescence stabilizes (quenching is complete).

  • Self-Validation Checkpoint: Add 100 mM KCl to a control well. If fluorescence does not change, the system is valid (valinomycin is required to permeabilize K+). Add Valinomycin (1 μM) as a positive control; a rapid fluorescence spike confirms the dye is responsive to depolarization.

  • Compound Titration: Inject 2-chloro-4-cyclohexylphenol at varying concentrations (e.g., 1x, 2x, and 4x the MIC).

  • Kinetic Monitoring: Measure fluorescence (Excitation: 622 nm, Emission: 670 nm) continuously for 20 minutes.

  • Data Analysis: Calculate the rate of depolarization and the maximum fluorescence unit (RFU) shift to determine the EC50 of membrane disruption.

Workflow S1 Culture Prep OD600 = 0.5 S2 DiSC3(5) Dye Equilibration S1->S2 S3 Compound Titration S2->S3 S4 Fluorescence Kinetics S3->S4 S5 EC50 Determination S4->S5

Figure 2: Step-by-step workflow for the DiSC3(5) membrane permeabilization assay.

Conclusion & Future Perspectives

2-Chloro-4-cyclohexylphenol is a potent bioactive molecule whose efficacy relies on the synergistic combination of a halogenated phenol core and a lipophilic cyclohexyl appendage. Its ability to simultaneously uncouple oxidative phosphorylation[2] and inhibit vital biosynthetic enzymes like FabI[3] makes it highly effective against Gram-positive bacteria and helminths[5][6].

For modern drug development professionals, the structural motif of 2-chloro-4-cyclohexylphenol serves as an excellent scaffold. Future research should focus on structural modifications that increase its permeability through the Gram-negative outer membrane, potentially via conjugation with siderophores or polycations, thereby expanding its spectrum of activity while maintaining its multi-target lethality.

References

  • Recent studies on the chemistry and biological activities of the organosulfur compounds of garlic (Allium sativum), ResearchGate,[Link]

  • In Vitro Antibacterial Activity of Pure and Encapsulated Mangiferin Against ESKAPE Bacteria, ResearchGate,[Link]

  • Performance on Antibacterial Finishes for Textile Applications, Crimson Publishers,[Link]

  • Catechol-Based Antimicrobial Polymers, MDPI,[Link]

  • pH Responsive Antibacterial Hydrogel Utilizing Catechol–Boronate Complexation Chemistry, National Center for Biotechnology Information (NIH),[Link]

  • The effect of disinfectants and antiseptics on co- and cross-selection of resistance to antibiotics in aquatic environments and wastewater treatment plants, Frontiers,[Link]

Sources

Exploratory

Spectroscopic Data for 2-Cyclohexyl-4-chlorophenol: An In-depth Technical Guide

Introduction 2-Cyclohexyl-4-chlorophenol is a substituted phenolic compound with applications in various chemical syntheses and as a potential biocide. Its molecular structure, comprising a chlorinated aromatic ring, a h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Cyclohexyl-4-chlorophenol is a substituted phenolic compound with applications in various chemical syntheses and as a potential biocide. Its molecular structure, comprising a chlorinated aromatic ring, a hydroxyl group, and a bulky cyclohexyl substituent, gives rise to a unique spectroscopic fingerprint. A thorough characterization using modern analytical techniques is paramount for its unambiguous identification, quality control, and for understanding its chemical behavior in various matrices. This guide provides a detailed analysis of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for 2-Cyclohexyl-4-chlorophenol, grounded in fundamental principles and supported by established experimental protocols. The insights provided herein are intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this molecule's spectral properties.

The molecular structure of 2-Cyclohexyl-4-chlorophenol is key to interpreting its spectra. The 1,2,4-trisubstituted benzene ring, the phenolic hydroxyl group, and the saturated cyclohexyl ring each possess characteristic vibrational and resonance frequencies that are interrogated by IR and NMR spectroscopy, respectively. Mass spectrometry, in turn, provides information on the molecule's mass and its fragmentation pattern upon ionization, offering further structural confirmation.

Caption: Molecular Structure of 2-Cyclohexyl-4-chlorophenol.

Infrared (IR) Spectroscopy

Theoretical Background & Interpretation

Infrared spectroscopy probes the vibrational frequencies of a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making IR spectroscopy an excellent tool for functional group identification. For 2-Cyclohexyl-4-chlorophenol, we anticipate several key absorption bands:

  • O-H Stretch: The phenolic hydroxyl group gives rise to a broad, strong absorption band, typically in the range of 3200-3600 cm⁻¹. The broadness is a result of intermolecular hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while the saturated C-H stretches of the cyclohexyl group are expected just below 3000 cm⁻¹.

  • C=C Stretch: The aromatic ring will exhibit characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: The phenolic C-O bond will produce a strong stretching absorption, typically around 1200 cm⁻¹.

  • C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, generally between 600-800 cm⁻¹.

  • Out-of-Plane (OOP) Bending: The 1,2,4-trisubstituted pattern of the benzene ring gives rise to characteristic C-H out-of-plane bending vibrations, which are useful for confirming the substitution pattern.

The experimental data for 2-Cyclohexyl-4-chlorophenol aligns well with these theoretical predictions. A study on the synthesis of this compound reported a distinct band at 3400 cm⁻¹ for the –OH group.[1] The saturated C-H stretching of the cyclohexyl group was observed in the 2850-2900 cm⁻¹ range.[1] The presence of the benzene ring was confirmed by a band at 1600 cm⁻¹, and the 1,2,4-trisubstituted pattern was indicated by bands at 870 cm⁻¹ and 805 cm⁻¹.[1] A C-Cl stretch was reported at 650 cm⁻¹.[1]

Data Summary: Infrared Spectroscopy
Vibrational ModeWavenumber (cm⁻¹)IntensityReference
O-H stretch (phenolic)3400Strong, Broad[1]
C-H stretch (cyclohexyl)2850-2900Medium-Strong[1]
C=C stretch (aromatic)1600Medium[1]
C-H OOP (1,2,4-subst.)870, 805Medium-Strong[1]
C-Cl stretch650Medium[1]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The following is a general protocol for obtaining the FTIR spectrum of a solid phenolic compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and the background spectrum has been recently collected.

  • Sample Preparation: Place a small amount of the 2-Cyclohexyl-4-chlorophenol powder onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: Process the resulting interferogram using a Fourier transform to obtain the infrared spectrum. Perform a baseline correction if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

  • Aromatic Protons: The protons on the substituted benzene ring are expected to resonate in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The 1,2,4-substitution pattern will lead to a complex splitting pattern (multiplet).

  • Phenolic Proton: The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.[2]

  • Cyclohexyl Protons: The protons on the cyclohexyl ring will resonate in the upfield region (typically 1.0-3.5 ppm). The proton on the carbon attached to the benzene ring (the benzylic proton) will be the most deshielded of this group.

Experimental data for 2-Cyclohexyl-4-chlorophenol in deuterated chloroform (CDCl₃) shows a multiplet for the three aromatic protons between 6.40-7.41 ppm.[1] The phenolic proton appears as a singlet at 5.21 ppm.[1] The single benzylic proton of the cyclohexyl ring is observed between 2.40-3.37 ppm, and the remaining ten cyclohexyl protons appear as a complex multiplet in the range of 0.62-2.23 ppm.[1]

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegrationReference
Aromatic6.40 - 7.41Multiplet3H[1]
Phenolic (-OH)5.21Singlet1H[1]
Cyclohexyl (benzylic)2.40 - 3.37Multiplet1H[1]
Cyclohexyl (aliphatic)0.62 - 2.23Multiplet10H[1]
¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

  • Aromatic Carbons: The six aromatic carbons will resonate between approximately 115 and 155 ppm. The carbon bearing the hydroxyl group (ipso-carbon) will be the most deshielded. The carbon bearing the chlorine atom and the carbon bearing the cyclohexyl group will also be significantly downfield.

  • Cyclohexyl Carbons: The carbons of the cyclohexyl ring will appear in the upfield region, typically between 25 and 45 ppm. The benzylic carbon will be the most downfield of this group.

Based on data for similar compounds such as 4-chlorophenol and general substituent effects, the following are predicted chemical shifts:

Carbon TypePredicted Chemical Shift (δ, ppm)Rationale
C-OH (Aromatic)150 - 155Deshielded by electronegative oxygen.
C-Cyclohexyl (Aromatic)135 - 140Deshielded by alkyl substituent.
C-Cl (Aromatic)125 - 130Deshielded by electronegative chlorine.
C-H (Aromatic)115 - 130Typical aromatic region.
C-Benzylic (Cyclohexyl)40 - 45Deshielded by adjacent aromatic ring.
C-Aliphatic (Cyclohexyl)25 - 35Typical saturated aliphatic region.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 2-Cyclohexyl-4-chlorophenol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[3] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[4]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or internal tetramethylsilane, TMS).

Mass Spectrometry

Theoretical Background & Interpretation

Mass spectrometry provides the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and often fragment in a characteristic manner.

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule minus one electron is the molecular ion peak. For 2-Cyclohexyl-4-chlorophenol (C₁₂H₁₅ClO), the expected monoisotopic mass is approximately 210.08 amu. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation: The molecular ion can undergo fragmentation, and the resulting fragment ions provide structural information. For 2-Cyclohexyl-4-chlorophenol, likely fragmentation pathways include the loss of the cyclohexyl group, cleavage within the cyclohexyl ring, and loss of small molecules like HCl or CO from the phenolic ring.

Publicly available mass spectral data for this compound shows a molecular ion peak at m/z 210. Key fragment ions are observed at m/z 157, 154, and 141. A plausible fragmentation pathway involves the loss of a C₄H₇ radical (55 amu) from the cyclohexyl ring via a rearrangement, leading to the fragment at m/z 155, which is close to the observed 154/157 peaks. The loss of the entire cyclohexyl radical (C₆H₁₁) would result in a fragment at m/z 129. The observed fragments likely arise from more complex fragmentation and rearrangement processes.

M [C12H15ClO]+• m/z = 210 F1 [C7H6ClO]+• m/z = 141 M->F1 - C5H9• F2 [C8H8ClO]+ m/z = 155 M->F2 - C4H7• F3 [C8H5ClO]+• m/z = 152 F2->F3 - H•, - H2

Caption: A plausible mass fragmentation pathway for 2-Cyclohexyl-4-chlorophenol.

Data Summary: Mass Spectrometry
m/zProposed FragmentRelative Intensity
210[M]⁺, Molecular IonHigh
157[M - C₄H₇]⁺Significant
154[M - C₄H₈]⁺Significant
141[M - C₅H₁₀]⁺Significant

Note: Relative intensities can vary depending on the instrument and conditions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of 2-Cyclohexyl-4-chlorophenol in a suitable volatile solvent, such as dichloromethane or methanol.[5]

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). A typical temperature program might start at 60°C and ramp up to 300°C.[5]

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, typically by electron impact (EI) at 70 eV.

  • Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Detection: The ions are detected, and the resulting signal is processed to generate a mass spectrum.

Conclusion

The spectroscopic data from IR, NMR, and MS provide a detailed and consistent picture of the molecular structure of 2-Cyclohexyl-4-chlorophenol. The IR spectrum confirms the presence of the key functional groups: the phenolic -OH, the aromatic ring, the cyclohexyl group, and the C-Cl bond. ¹H NMR spectroscopy elucidates the arrangement and connectivity of the protons in the molecule. While experimental ¹³C NMR data was not available, predictions based on established principles provide a reliable estimate of the carbon chemical shifts. Finally, mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation patterns under ionization. This comprehensive spectroscopic characterization is essential for the positive identification and quality assessment of 2-Cyclohexyl-4-chlorophenol in research and industrial applications.

References

  • Zaman, M. B., et al. (2001). Synthesis of 2-Cycloalkyl-4-chlorophenols. Journal of the Bangladesh Chemical Society, 14(2), 199-203.
  • Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
  • Benchchem. (n.d.). Application Notes and Protocols for the Gas Chromatography (GC) Analysis of Phenols and Their Derivatives. Retrieved from .

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83120, 4-Chloro-2-cyclohexylphenol.
  • NIST. (n.d.). 4-Chloro-2-cyclohexylphenol. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
  • Chemistry LibreTexts. (2022, September 25). 17.11: Spectroscopy of Alcohols and Phenols.
  • Humboldt-Universität zu Berlin. (n.d.). Sample Preparation — NMR Spectroscopy. Retrieved from .

  • University College London. (n.d.). Sample Preparation. Retrieved from .

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from .

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from .

  • ACS Publications. (2014, October 15). Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry. Journal of Chemical Education.
  • University of Glasgow. (n.d.). 13C NMR Spectroscopy. Retrieved from .

  • SciSpace. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl).
  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry.
  • SMBB. (n.d.). FTIR analysis of phenolic extracts from Moringa oleifera leaves.

Sources

Foundational

Solubility Dynamics of 2-Chloro-4-cyclohexylphenol: A Technical Guide to Solvation, Thermodynamics, and Experimental Protocols

Executive Summary Understanding the solubility profile of halogenated alkylphenols is a critical prerequisite for successful formulation, toxicological assessment, and biological assay development. 2-Chloro-4-cyclohexylp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of halogenated alkylphenols is a critical prerequisite for successful formulation, toxicological assessment, and biological assay development. 2-Chloro-4-cyclohexylphenol (CAS: 3964-61-2) [1] is a highly lipophilic organic compound with documented antimicrobial properties, notably demonstrating the ability to completely arrest the growth of Bacillus subtilis at a 1:80,000 dilution[2]. However, its extreme hydrophobicity presents significant challenges for aqueous delivery. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, estimated quantitative solubility data, and a self-validating experimental protocol for empirical determination.

Structural Profiling and Thermodynamic Causality

To predict and manipulate the solubility of 2-Chloro-4-cyclohexylphenol, one must first deconstruct its molecular architecture. The compound consists of three defining structural motifs: a phenolic core, an ortho-substituted chlorine atom, and a para-substituted cyclohexyl ring.

The Causality of Hydrophobicity

The dissolution of this compound in water is thermodynamically unfavorable ( ΔGmix​>0 ). While the hydroxyl (-OH) group can theoretically act as a hydrogen bond donor and acceptor, its interaction with bulk water is severely compromised by the adjacent ortho-chlorine atom. The chlorine atom introduces significant steric hindrance and electron-withdrawing effects, which diminish the basicity of the phenol oxygen and disrupt the formation of a stable hydration shell.

Furthermore, the bulky, non-polar cyclohexyl group at the para position forces surrounding water molecules to reorganize into a highly ordered, clathrate-like structure. This phenomenon—known as the hydrophobic effect—carries a massive entropic penalty. As a result, the compound exhibits a high partition coefficient, with an estimated LogP of approximately 4.09[3].

For comparative context, the non-chlorinated analog, 4-cyclohexylphenol, exhibits a baseline aqueous solubility of approximately 66.66 mg/L at 25°C[4]. The introduction of the ortho-chlorine atom increases the molecular volume and lipophilicity, pushing the aqueous solubility of 2-Chloro-4-cyclohexylphenol down into the practically insoluble range (<10 mg/L).

Solvation Solid 2-Chloro-4-cyclohexylphenol (Solid State) Water Aqueous Media (High Polarity) Solid->Water ΔG > 0 Organic Organic Solvents (Low Polarity) Solid->Organic ΔG < 0 H_Bond H-Bonding Disrupted by Ortho-Cl Water->H_Bond Steric Hindrance VDW Favorable VDW & Hydrophobic Interactions Organic->VDW Lipophilic Cyclohexyl Insoluble Practically Insoluble (<10 mg/L) H_Bond->Insoluble Soluble Highly Soluble (>50 mg/mL) VDW->Soluble

Figure 1: Thermodynamic pathways governing the solvation of 2-Chloro-4-cyclohexylphenol.

Quantitative Solubility Profile

Based on its thermodynamic properties and structural analogs, the solubility of 2-Chloro-4-cyclohexylphenol across various solvent systems is summarized below. This data dictates the selection of carrier solvents for biological and chemical applications.

Solvent SystemDielectric Constant ( ε )Estimated Solubility (25°C)Primary Solvation Mechanism
Water 80.1< 10 mg/LPoor H-bonding; high entropic penalty from cyclohexyl group.
Dimethyl Sulfoxide (DMSO) 46.7> 100 mg/mLStrong dipole-dipole interactions; disruption of crystal lattice.
Methanol 32.7> 50 mg/mLFavorable enthalpy via H-bond accepting/donating.
Dichloromethane (DCM) 8.9> 100 mg/mLHighly favorable Van der Waals interactions.
n-Hexane 1.9~ 20-50 mg/mLHydrophobic interactions matching the cyclohexyl moiety.

Experimental Methodology: Self-Validating Solubility Determination

To empirically determine the exact solubility limit of 2-Chloro-4-cyclohexylphenol, kinetic dissolution methods (e.g., dropping powder into a solvent and observing clarity) are fundamentally flawed. The high lipophilicity of the powder leads to poor wetting and particle agglomeration, resulting in severe underestimations.

Instead, a Shake-Flask Method coupled with LC/MS must be employed. This protocol is designed as a self-validating system: by measuring the concentration at two different time points (24h and 48h), researchers can mathematically prove that thermodynamic equilibrium has been reached (i.e., ΔC≈0 ).

Step-by-Step Protocol
  • Saturation Preparation: Add an excess amount of 2-Chloro-4-cyclohexylphenol solid (e.g., 50 mg) to 1.0 mL of the target solvent in a sealed borosilicate glass vial.

  • Isothermal Equilibration: Place the vials in an isothermal orbital shaker set to 25.0 ± 0.1°C. Agitate at 200 rpm for 48 hours.

  • Phase Separation: To separate the undissolved solid from the saturated solute, centrifuge the suspension at 10,000 × g for 15 minutes at 25°C. Note: Avoid standard syringe filters for aqueous samples, as the highly lipophilic compound will non-specifically bind to the filter membrane, skewing results.

  • Supernatant Extraction & Dilution: Carefully extract an aliquot of the clear supernatant. Dilute immediately in a compatible organic solvent (e.g., Acetonitrile) to prevent precipitation prior to injection.

  • LC/MS Quantification: Quantify the concentration using a reversed-phase LC/MS setup. An established protocol for environmental phenols utilizes an Atlantis T3 column (2.1 mm × 100 mm, 3 μm particle size) with a mobile phase gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in Acetonitrile (Solvent B) at a flow rate of 300 μL/min[5].

Workflow Step1 1. Add Excess Solute to Target Solvent Step2 2. Isothermal Shaking (25°C, 48 Hours) Step1->Step2 Ensure Saturation Step3 3. Phase Separation (Centrifugation at 10,000g) Step2->Step3 Reach Thermodynamic Equilibrium Step4 4. Supernatant Extraction & Dilution Step3->Step4 Isolate Solute Step5 5. LC/MS Analysis (Reversed-Phase C18) Step4->Step5 Quantify Concentration

Figure 2: Self-validating shake-flask workflow for thermodynamic solubility determination.

Formulation Strategies for Aqueous Assays

Because 2-Chloro-4-cyclohexylphenol is practically insoluble in water, evaluating its biological efficacy (such as its antibacterial activity[2]) requires specialized formulation strategies to prevent precipitation in aqueous culture media:

  • Co-Solvency (The DMSO Spike): Prepare a highly concentrated stock solution (10–50 mM) in 100% DMSO. Spike this stock directly into the aqueous assay buffer immediately prior to use. Ensure the final DMSO concentration remains ≤1% (v/v) to avoid solvent-induced cytotoxicity.

  • Surfactant Micellization: For higher required concentrations, utilize non-ionic surfactants like Polysorbate 80 (Tween 80). The hydrophobic tail of the surfactant encapsulates the cyclohexyl moiety of the compound within a micelle, thermodynamically shielding it from the bulk water and preventing crystallization.

References

  • Amazon AWS / CIL-EXPOSOME:Supporting Information Chemical Isotope Labeling Exposome (CIL-EXPOSOME): One High-throughput Platform for Human Urinary Global. (Details LC/MS protocols for environmental phenols).
  • ChemicalBook:3964-61-2 CAS Manufactory - Product Name: 2-Chloro-4-cyclohexylphenol.
  • Japan Science and Technology Agency (JST):YAKUGAKU ZASSHI - Antibacterial properties of 2-chloro-4-cyclohexylphenol against Bacillus subtilis.
  • LookChem:Cas 1131-60-8, 4-Cyclohexylphenol Properties and Water Solubility Baseline.
  • Wakschem:2-cloro-4-ciclohexilfenol (CAS:3964-61-2) Proveedor - LogP and Physicochemical Data.

Sources

Exploratory

Acute Toxicity Studies of Substituted Chlorophenols: Mechanistic Insights and Assay Methodologies

Executive Summary Substituted chlorophenols (CPs) are ubiquitous synthetic organic compounds historically utilized as biocides, pesticides, and industrial precursors. Due to their recalcitrance and high biological reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted chlorophenols (CPs) are ubiquitous synthetic organic compounds historically utilized as biocides, pesticides, and industrial precursors. Due to their recalcitrance and high biological reactivity, they represent a significant benchmark in environmental and predictive toxicology. This technical guide synthesizes the mechanistic pathways driving CP-induced acute toxicity—specifically mitochondrial uncoupling—and provides field-proven, self-validating experimental protocols for both in vitro and in vivo assessments. By bridging physicochemical properties with toxicodynamic outcomes, this whitepaper equips researchers with the rigorous methodologies required for accurate hazard profiling.

Chemical Context and QSAR Dynamics

The acute toxicity of substituted chlorophenols is not uniform; it is strictly governed by the degree of chlorination and the specific positional substitution (ortho, meta, para) on the phenol ring. As a general rule in Quantitative Structure-Activity Relationships (QSAR), as the number of chlorine atoms increases, the lipophilicity of the molecule—measured by the octanol-water partition coefficient ( logPow​ )—increases proportionally.

This lipophilicity is the primary driver of toxicity. Highly chlorinated congeners, such as pentachlorophenol (PCP), exhibit exponential increases in acute toxicity compared to monochlorophenols because their enhanced lipid solubility allows for rapid permeation across biological membranes (1). Furthermore, ortho-substituted chlorophenols generally exhibit lower acute toxicity than their meta- or para-substituted counterparts. This is due to intramolecular hydrogen bonding between the hydroxyl group and the ortho-chlorine, which restricts the molecule's ability to donate protons in biological systems.

Mechanisms of Acute Toxicity: Mitochondrial Uncoupling

From a toxicodynamic perspective, the primary mode of action (MOA) for the acute toxicity of CPs is the uncoupling of mitochondrial oxidative phosphorylation (2).

Because CPs are weakly acidic and highly lipophilic, they act as protonophoric shuttles. They readily diffuse across the inner mitochondrial membrane into the matrix. Once inside the higher-pH environment of the matrix, the CP dissociates, releasing a proton. The ionized phenolate then diffuses back across the membrane to the intermembrane space to pick up another proton. This continuous cycle short-circuits the proton gradient, dissipating the proton motive force required by ATP synthase. The cell rapidly depletes its ATP reserves, leading to acute cellular necrosis (3).

MOA CP Substituted Chlorophenol Membrane Mitochondrial Inner Membrane CP->Membrane Lipophilic Diffusion Proton Proton Gradient Dissipation Membrane->Proton Protonophoric Shuttling ATP ATP Synthesis Arrest Proton->ATP Uncoupling Tox Acute Cellular Necrosis ATP->Tox Energy Depletion

Mechanistic pathway of chlorophenol-induced acute toxicity via mitochondrial uncoupling.

Comparative Acute Toxicity Data

To illustrate the QSAR principles discussed above, the following table summarizes the acute toxicity of various chlorophenols across standardized ecological models. Notice the inverse relationship between logPow​ and the effective/lethal concentrations.

Table 1: Comparative Acute Toxicity of Chlorophenols

Compound logPow​ Algae (S. capricornutum) 96-h EC50​ (mg/L)Earthworm (E. fetida) 48-h LC50​ (µg/cm²)
Phenol1.46370.0>100.0
2-Chlorophenol2.1567.045.2
2,4-Dichlorophenol3.0610.012.5
2,4,6-Trichlorophenol3.693.65.8
Pentachlorophenol5.120.420.8

(Data synthesized from1 and4)

Standardized Experimental Protocols

In predictive toxicology, an assay is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that the observed toxicity is a direct result of the CP's mechanism of action rather than experimental artifacts.

Protocol A: In Vitro Mitochondrial Respirometry

Rationale: Whole-cell cytotoxicity assays often conflate general necrosis with specific metabolic disruption. By isolating mitochondria and measuring oxygen consumption directly, we isolate the toxicodynamic uncoupling effect from toxicokinetic variables.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from hepatic tissue using differential centrifugation in a sucrose-mannitol buffer at 4°C.

    • Causality Check: Always maintain strict temperature control to prevent endogenous protease activation and membrane degradation.

  • Integrity Validation (The Self-Validating Step): Before introducing the toxicant, measure the Respiratory Control Ratio (RCR = State 3 / State 4 respiration).

    • Expert Insight: Proceed only if RCR > 4. An RCR < 4 indicates the mitochondria are already uncoupled due to mechanical damage during isolation, rendering the assay invalid.

  • Reagent Dosing: Dissolve the target CP in DMSO. Add the CP to the respirometer chamber containing mitochondria and a respiratory substrate (e.g., succinate).

    • Causality Check: The final DMSO concentration must strictly remain < 0.1% (v/v). Higher concentrations of DMSO fluidize the mitochondrial membrane, artificially inflating State 4 respiration and producing false-positive uncoupling data.

  • Respirometry Measurement: Monitor oxygen consumption using a Clark-type electrode. A true uncoupler will cause a rapid, dose-dependent spike in oxygen consumption (State 4 respiration) in the absence of ADP.

  • Control Validation: Inject FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control to establish maximum uncoupled respiration.

Workflow Isol 1. Mitochondrial Isolation (Differential Centrifugation) Val 2. Integrity Validation (RCR > 4) Isol->Val Dose 3. Chlorophenol Dosing (Max 0.1% DMSO) Val->Dose Resp 4. Respirometry (State 4 Oxygen Consumption) Dose->Resp Data 5. Toxicodynamic Analysis (Uncoupling Quantification) Resp->Data

Self-validating experimental workflow for in vitro mitochondrial respirometry.

Protocol B: In Vivo Acute Aquatic Toxicity (OECD 202 modified)

Rationale: While in vitro data confirms the MOA, in vivo aquatic models (Daphnia magna) account for bioavailability, bioconcentration, and systemic physiological collapse.

Step-by-Step Methodology:

  • Organism Synchronization: Select Daphnia magna neonates that are strictly < 24 hours old.

    • Causality Check: Why neonates? Older Daphnia possess highly variable lipid reserves. Because CPs are highly lipophilic, variations in organismal lipid content will drastically alter the toxicokinetics (sequestration of the toxicant), leading to massive standard deviations in your EC50​ calculations.

  • Analytical Verification: Prepare a geometric series of CP concentrations. Quantify the exact concentration via HPLC-UV at t=0 and t=48 hours.

    • Expert Insight: CPs are volatile and prone to photodegradation. Relying on "nominal" (calculated) concentrations rather than analytically verified concentrations is a primary cause of irreproducible toxicity data.

  • Exposure & Observation: Expose 5 neonates per vessel (4 replicates per dose) in 50 mL of test medium. Record immobility at 24 and 48 hours.

  • System Validation: The assay is only valid if control mortality/immobility remains < 10% and dissolved oxygen remains > 3 mg/L throughout the 48-hour period.

Conclusion

The acute toxicity of substituted chlorophenols is a masterclass in the intersection of physical chemistry and biology. By understanding that lipophilicity ( logPow​ ) dictates membrane permeation, and protonophoric capability dictates mitochondrial uncoupling, researchers can accurately predict the hazard potential of novel or uncharacterized congeners. Implementing self-validating, mechanistically grounded assays ensures that the data generated is both robust and defensible in regulatory environments.

References

  • Michałowicz, J., Duda, W., & Majsterek, I. (2013). "Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective." International Journal of Environmental Research and Public Health.
  • Nishihara, Y., Robertson, L. W., & Utsumi, K. (1991). "Effects of chlorinated phenols on rat embryonic and hepatic mitochondrial oxidative phosphorylation." Environmental Toxicology and Chemistry.
  • Shigeoka, T., Sato, Y., Takeda, Y., & Yoshida, K. (1988). "Acute toxicity of chlorophenols to green algae, Selenastrum capricornutum and Chlorella vulgaris, and quantitative structure-activity relationships." Environmental Toxicology and Chemistry.
  • Zhao, Y., et al. (2002). "Acute toxicity of chlorophenols to earthworms using a simple paper contact method and comparison with toxicities to fresh water organisms." Chemosphere.

Sources

Foundational

The Chemical Ecology of Chlorinated Phenols: Environmental Persistence, Bioaccumulation, and Degradation Kinetics

For drug development professionals, environmental toxicologists, and synthetic chemists, chlorinated phenols (CPs) represent a critical case study in halogenated aromatic chemistry. CPs are extensively utilized as synthe...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, environmental toxicologists, and synthetic chemists, chlorinated phenols (CPs) represent a critical case study in halogenated aromatic chemistry. CPs are extensively utilized as synthetic intermediates for pharmaceuticals, antiseptics, and industrial biocides. However, the exact structural features that confer biological stability to halogenated Active Pharmaceutical Ingredients (APIs)—namely, the highly stable carbon-chlorine (C-Cl) bond—also drive their environmental recalcitrance and bioaccumulation potential.

This technical guide synthesizes the mechanistic behavior of chlorinated phenols in the environment, detailing their biodegradation pathways, toxicokinetics, and the self-validating experimental protocols required to quantify their ecological risk.

Molecular Recalcitrance and Environmental Persistence

The persistence of chlorinated phenols is directly proportional to their degree of chlorination. The electronegativity of chlorine atoms draws electron density away from the aromatic ring. This inductive effect makes highly chlorinated congeners, such as pentachlorophenol (PCP), highly resistant to electrophilic attack by oxygenase enzymes in aerobic environments .

Consequently, while monochlorophenols (MCP) may degrade in a matter of hours to days, PCP can persist in soils for up to 5 years under specific conditions, though its half-life in adapted microbial communities is typically less than 10 weeks . Understanding this structure-activity relationship is vital for predicting the Environmental Risk Assessment (ERA) of novel halogenated compounds.

Biodegradation Pathways: Aerobic vs. Anaerobic Causality

The degradation of CPs is heavily dictated by the redox potential of the surrounding environment. Microbes have evolved distinct pathways to metabolize these xenobiotics, utilizing them either as electron acceptors or carbon sources .

  • Anaerobic Reductive Dechlorination: In oxygen-depleted zones (e.g., deep sediments), microbes such as Dehalococcoides and Desulfitobacterium utilize CPs as terminal electron acceptors. The causality here is driven by thermodynamic necessity: lacking oxygen, these bacteria sequentially replace chlorine atoms with hydrogen, reducing PCP to tetrachlorophenol (TeCP), trichlorophenol (TCP), and eventually phenol.

  • Aerobic Oxidation: In oxygen-rich environments, specific bacteria utilize monooxygenases (e.g., PcpB) to directly attack the aromatic ring. The enzyme catalyzes the replacement of a chlorine atom with a hydroxyl group, forming a chlorocatechol intermediate, which is subsequently cleaved and funneled into the TCA cycle for complete mineralization.

Biodegradation PCP Pentachlorophenol (PCP) Highly Recalcitrant Anaerobic Anaerobic Reductive Dechlorination (Desulfitobacterium spp.) PCP->Anaerobic Aerobic Aerobic Oxidation (PcpB Monooxygenase) PCP->Aerobic Direct aerobic attack (Rare/Slower) LowerCP Lower Chlorinated Phenols (TeCP, TCP, DCP, MCP) Anaerobic->LowerCP Successive Cl- removal Phenol Phenol LowerCP->Phenol Phenol->Aerobic RingCleavage Ring Cleavage (Catechol Pathway) Aerobic->RingCleavage Mineralization Mineralization (CO2 + H2O + Cl-) RingCleavage->Mineralization TCA Cycle Integration

Bacterial degradation pathways of pentachlorophenol via anaerobic and aerobic mechanisms.

Bioaccumulation Dynamics and Toxicokinetics

Bioaccumulation is quantified by the Bioconcentration Factor (BCF), which represents the ratio of chemical concentration in an organism to the concentration in the surrounding water at steady state. For CPs, bioaccumulation is fundamentally driven by their octanol-water partition coefficient ( logKow​ ), which dictates lipid partitioning.

The Causality of pH in Toxicokinetics: The pKa of PCP is approximately 4.7. At a physiological or environmental pH of 7.0, over 99% of PCP exists as the ionized pentachlorophenate anion. Because ionized molecules cannot passively diffuse across biological membranes (like fish gills) as efficiently as neutral molecules, the bioaccumulation of PCP is highly pH-dependent . In acidic waters, the neutral, lipophilic form dominates, driving BCF values exponentially higher.

Quantitative Data: Chlorinated Phenols Comparison
Compound logKow​ Bioconcentration Factor (BCF in Fish)Environmental Half-Life
Pentachlorophenol (PCP) 1.3 - 5.86 (Highly pH dependent)1 - 4,900< 4 weeks (Water) / < 10 weeks (Soil)
Trichlorophenol (TCP) ~ 3.730 - 300Days to weeks
Dichlorophenol (DCP) ~ 3.0< 100< 15 days
Monochlorophenol (MCP) ~ 2.1< 50Hours to days

Standardized Assessment Protocols: OECD 305 Methodology

To accurately assess the bioaccumulation potential of CPs for regulatory submissions (e.g., REACH, EPA), researchers rely on the OECD 305 Aqueous Exposure Bioconcentration Test .

The protocol detailed below is designed as a self-validating system . Every step contains a mechanistic rationale (causality) and an internal control to ensure data integrity.

OECD305 Phase1 1. Toxicity Profiling Determine LC50 Phase2 2. Uptake Phase Flow-through (7-28d) Phase1->Phase2 Set sub-lethal dose Phase3 3. Depuration Phase Clean Water (28d) Phase2->Phase3 Transfer fish Phase4 4. Extraction (SPME / LLE) Phase2->Phase4 Tissue/Water sampling Phase3->Phase4 Tissue/Water sampling Phase5 5. GC/MS Analysis Quantify Residues Phase4->Phase5 Isolate analytes Phase6 6. Kinetic Modeling Calculate BCF (ks/ke) Phase5->Phase6 Data integration

Step-by-step workflow for the OECD 305 Aqueous Exposure Bioconcentration Test.

Step-by-Step Protocol & Mechanistic Rationale

Step 1: Toxicity Range-Finding and System Equilibration

  • Action: Conduct a 96-hour acute toxicity test to determine the LC50​ for the test species (e.g., Danio rerio). Select two definitive test concentrations: 1% and 10% of the LC50​ .

  • Causality: CPs are uncouplers of oxidative phosphorylation. High doses cause acute mortality, while sub-lethal doses induce metabolic stress, artificially altering respiration rates and skewing uptake kinetics.

Step 2: Flow-Through Exposure (Uptake Phase - 28 Days)

  • Action: Introduce fish to flow-through tanks. Maintain water replacement at a rate of 5 tank volumes per day.

  • Causality: CPs are subject to volatilization, adsorption to glass, and rapid microbial degradation. A static system would result in an exponential decay of the exposure dose. Flow-through ensures a constant steady-state concentration.

  • Self-Validation Check: Test concentrations must remain within ±20% of the mean measured values. Dissolved oxygen must remain >60% Air Saturation Value (ASV). If these parameters drift, the steady-state assumption fails, and the assay is invalid.

Step 3: Depuration Phase (28 Days)

  • Action: Transfer fish to clean, uncontaminated flowing water to measure the elimination rate constant ( ke​ ).

  • Causality: This phase tracks the organism's intrinsic clearance mechanisms. In fish, CPs are primarily metabolized in the liver via Phase II conjugation (glucuronidation or sulfation) prior to biliary or branchial excretion.

Step 4: Sampling and Extraction (SPME Implementation)

  • Action: Utilize Solid-Phase Microextraction (SPME) rather than traditional Liquid-Liquid Extraction (LLE) for water samples.

  • Causality: Highly lipophilic CPs bind strongly to Dissolved Organic Carbon (DOC) and fish feces in the water column. LLE extracts the total chemical (including bound, non-bioavailable fractions), leading to an overestimation of the exposure dose and an underestimation of the BCF. SPME selectively extracts only the freely dissolved fraction, providing an accurate denominator for the BCF equation.

Step 5: Kinetic Modeling and Lipid Normalization

  • Action: Calculate the kinetic BCF as the ratio of the uptake rate to the elimination rate ( BCF=ks​/ke​ ). Normalize the final BCF to a standard 5% lipid content.

  • Causality: Normalization eliminates species-specific and seasonal lipid variations, standardizing the BCF for global regulatory thresholds.

Conclusion

The environmental persistence and bioaccumulation of chlorinated phenols are not random ecological phenomena; they are predictable outcomes governed by halogenated chemistry, redox-dependent microbial metabolisms, and pH-driven toxicokinetics. By applying rigorous, self-validating methodologies like the OECD 305 flow-through assay, researchers can accurately quantify these risks. For drug development professionals, mastering these principles is essential for designing environmentally benign halogenated therapeutics and ensuring compliance with stringent global ecological regulations.

References

  • Bacterial degradation of chlorophenols and their derivatives - National Institutes of Health (NIH) / PMC -[Link]

  • Toxicological Profile for Pentachlorophenol - Agency for Toxic Substances and Disease Registry (ATSDR) / CDC -[Link]

  • Chlorinated Phenols | Biodegradation Evaluation - Microbial Insights -[Link]

  • POPRC-8/4: Pentachlorophenol and its salts and esters - Stockholm Convention -[Link]

  • OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences -[Link]

Exploratory

GHS hazard classification for 2-Chloro-4-cyclohexylphenol

An In-Depth Technical Guide to the GHS Hazard Classification of 4-Chloro-2-cyclohexylphenol Abstract This technical guide provides a comprehensive evaluation of the Globally Harmonized System (GHS) of Classification and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the GHS Hazard Classification of 4-Chloro-2-cyclohexylphenol

Abstract

This technical guide provides a comprehensive evaluation of the Globally Harmonized System (GHS) of Classification and Labelling for 4-Chloro-2-cyclohexylphenol (CAS No. 13081-17-9). In the absence of direct, registered toxicological data for this specific substance, this guide employs a scientifically rigorous read-across approach. By leveraging robust data from two primary structural analogs, 2-Chlorophenol (CAS No. 95-57-8) and 4-Cyclohexylphenol (CAS No. 1131-60-8), we derive a predicted hazard classification. This document is intended for researchers, toxicologists, and drug development professionals, providing not only a summary of hazards but also a transparent rationale grounded in established regulatory science principles.

Introduction: The Challenge of Data Gaps and the Power of Read-Across

4-Chloro-2-cyclohexylphenol is a substituted phenol with potential applications in chemical synthesis and as an intermediate in the development of specialized molecules.[1][2][3] As with many niche or novel chemicals, a complete, publicly available toxicological profile under regulatory frameworks like REACH is not available.[4][5][6] This presents a significant challenge for ensuring workplace safety and environmental protection.

To address this data gap, we utilize the read-across methodology, a cornerstone of modern toxicology and chemical safety assessment.[7][8] This approach allows for the prediction of a target chemical's properties by analyzing data from one or more structurally similar source chemicals (analogs).[9] The fundamental principle is that similar chemical structures will exhibit similar toxicological and ecotoxicological behaviors.[10][11] This guide will justify the selection of analogs and systematically apply their known hazards to predict the GHS classification for 4-Chloro-2-cyclohexylphenol.

Justification for Analog Selection

The target molecule, 4-Chloro-2-cyclohexylphenol, can be deconstructed into two primary structural components, making the selection of analogs straightforward and scientifically defensible:

  • 2-Chlorophenol: This analog represents the chlorinated phenol portion of the target molecule. The ortho-chloro and hydroxyl substitutions on the benzene ring are critical drivers of reactivity and toxicity, particularly concerning skin/eye corrosivity and acute toxicity.[12][13]

  • 4-Cyclohexylphenol: This analog represents the bulky, lipophilic cyclohexyl-substituted phenol moiety. Its known properties, particularly skin and eye irritation, provide insight into the effects of the cyclohexyl group.[14][15][16]

The logical relationship for this read-across approach is visualized in Figure 1.

cluster_target Target Chemical cluster_analogs Source Analogs Target 4-Chloro-2-cyclohexylphenol (CAS: 13081-17-9) Analog1 2-Chlorophenol (CAS: 95-57-8) Analog1->Target Provides data on: - Acute Toxicity - Skin/Eye Corrosivity - Aquatic Toxicity Analog2 4-Cyclohexylphenol (CAS: 1131-60-8) Analog2->Target Provides data on: - Skin/Eye Irritation - Aquatic Toxicity Start Test Substance Applied to Reconstructed Human Epidermis (RhE) (OECD TG 439) Process Incubation & Exposure Start->Process Assay MTT Assay to Measure Cell Viability Process->Assay Decision Mean Tissue Viability > 50%? Assay->Decision Irritant Classification: Category 2 (Irritant) H315 Decision->Irritant No NonIrritant Classification: Not Classified Decision->NonIrritant Yes

Figure 2: Decision logic for in vitro skin irritation testing.

Serious Eye Damage / Eye Irritation

Both analogs indicate a high potential for severe eye effects.

  • 2-Chlorophenol: Causes severe eye damage, included under the H314 classification. * 4-Cyclohexylphenol: Notified as Category 1 (H318: Causes serious eye damage) . [14]

  • Causality and Experimental Basis: Serious eye damage involves tissue damage or physical decay of vision that is not fully reversible within 21 days. [17]This is distinguished from eye irritation, which is reversible. OECD guidelines for assessing this endpoint include both in vivo (TG 405) and a battery of in vitro methods (e.g., TG 437, 492, 496) that model effects like corneal opacity. [18][17][19][20]

  • Rationale for Prediction: With both the chlorophenol and cyclohexylphenol moieties independently associated with serious eye damage, the combined molecule is confidently predicted to pose the same hazard.

  • Predicted Classification: Serious Eye Damage/Eye Irritation, Category 1 (H318: Causes serious eye damage).

Aquatic Toxicity

Chlorinated phenols are known environmental contaminants with toxicity to aquatic life. [21][22][23]

  • 2-Chlorophenol: Classified as Aquatic Chronic Category 2 (H411: Toxic to aquatic life with long lasting effects) . [24]* 4-Cyclohexylphenol: Notified as Aquatic Chronic Category 2 (H411) . [25]

  • Rationale for Prediction: The data from both analogs is consistent. The combination of a persistent chlorophenol structure with a lipophilic cyclohexyl group suggests the potential for bioaccumulation and long-term aquatic toxicity.

  • Predicted Classification: Hazardous to the Aquatic Environment, Chronic Category 2 (H411: Toxic to aquatic life with long lasting effects).

Summary of Predicted GHS Classification and Labeling

The comprehensive predicted classification for 4-Chloro-2-cyclohexylphenol is summarized in Table 1.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/IrritationCategory 1(Covered by H314)
Hazardous to the Aquatic EnvironmentChronic 2H411: Toxic to aquatic life with long lasting effects

GHS Label Elements:

  • Pictograms:

    • GHS05 (Corrosion)

    • GHS07 (Exclamation Mark)

    • GHS09 (Environment)

  • Signal Word: Danger

  • Precautionary Statements (Selected):

    • Prevention: P260, P273, P280 (Do not breathe dust/fume/gas/mist/vapours/spray. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection).

    • Response: P301+P330+P331, P303+P361+P353, P305+P351+P338, P310 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor).

    • Storage: P405 (Store locked up).

    • Disposal: P501 (Dispose of contents/container in accordance with local/regional/national/international regulations).

Conclusion

This guide establishes a robust, scientifically-defended GHS hazard profile for 4-Chloro-2-cyclohexylphenol using the read-across methodology. The analysis indicates that this substance should be handled as a corrosive material that is harmful via acute exposure and toxic to aquatic life with long-lasting effects. This predicted classification provides a strong foundation for conducting risk assessments, establishing safe handling procedures, and ensuring regulatory compliance until such time as direct experimental data for the substance becomes available.

References

  • National Toxicology Program. (2012). OECD Test Guideline 405: Acute Eye Irritation/Corrosion. [Link]

  • OECD. (2013). Test Guideline No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. [Link]

  • XCellR8. (n.d.). Regulatory Ocular Irritection® Test (OECD TEST GUIDELINE 496). [Link]

  • SenzaGen. (n.d.). Skin irritation: OECD TG 439. [Link]

  • ECHA. (2016). Advice on skin and eye irritation testing helps reduce animal tests. [Link]

  • PubChem. (n.d.). 4-Cyclohexylphenol. [Link]

  • ECETOC. (n.d.). Eye Irritation Testing. [Link]

  • ECETOC. (n.d.). Monograph No. 15 - Skin Irritation. [Link]

  • OECD. (2024). Guidance Document on Integrated Approaches to Testing and Assessment (IATA) for Serious Eye Damage and Eye Irritation, Third Edition. [Link]

  • OECD. (n.d.). Test No. 404: Acute Dermal Irritation/Corrosion. [Link]

  • HazComFast. (n.d.). 4-Cyclohexylphenol (CAS 1131-60-8). [Link]

  • NIST. (n.d.). 4-Chloro-2-cyclohexylphenol. [Link]

  • GESTIS Substance Database. (2025). 4-Cyclohexylphenol. [Link]

  • LookChem. (n.d.). Cas 1131-60-8,4-Cyclohexylphenol. [Link]

  • Maven Regulatory Solutions. (2024). Read-Across & Chemical Categories Guide. [Link]

  • PubMed. (2017). The toxic effects of chlorophenols and associated mechanisms in fish. [Link]

  • PMC. (n.d.). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. [Link]

  • ECHA CHEM. (n.d.). REACH registrations. [Link]

  • ACS Publications. (2013). Integrative Chemical–Biological Read-Across Approach for Chemical Hazard Classification. [Link]

  • Australian Government Department of Health. (n.d.). Working out your hazards using read-across information. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorophenol. [Link]

  • ANZECC. (n.d.). Chlorophenols in freshwater and marine water. [Link]

  • PubChem. (n.d.). 4-Chloro-2-cyclohexylphenol. [Link]

  • Exponent. (2025). Read-Across: A Practical New Approach Methodology for Food Safety Assessments. [Link]

  • PubMed. (2013). Integrative chemical-biological read-across approach for chemical hazard classification. [Link]

  • ResearchGate. (n.d.). The toxic effects of chlorophenols and associated mechanisms in fish. [Link]

  • ATSDR. (n.d.). Toxicological Profile for Chlorophenols. [Link]

  • PubChem. (n.d.). 2-Chlorophenol. [Link]

  • ECHA. (n.d.). Substance Information. [Link]

  • ECHA. (2025). Substance Information. [Link]

  • European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on 2-chloro-6-ethylamino-4-nitrophenol. [Link]

  • US EPA. (2025). Phenol, 2(or 4)-cyclohexyl- - Substance Details. [Link]

  • ECHA. (n.d.). Substance Information. [Link]

  • ECHA. (n.d.). Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate - Registration Dossier. [Link]

  • Scielo. (n.d.). Ecotoxicological assessment of four pharmaceuticals compounds through acute toxicity tests. [Link]

Sources

Protocols & Analytical Methods

Method

Use of 2-Chloro-4-cyclohexylphenol as an agricultural fungicide

Application Note: Evaluation and Formulation of 2-Chloro-4-cyclohexylphenol as an Agricultural Fungicide Executive Summary This application note provides a comprehensive framework for researchers, scientists, and formula...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation and Formulation of 2-Chloro-4-cyclohexylphenol as an Agricultural Fungicide

Executive Summary

This application note provides a comprehensive framework for researchers, scientists, and formulation engineers evaluating 2-Chloro-4-cyclohexylphenol (2-C-4-CHP) as an agricultural fungicide. By detailing its physicochemical profile, elucidating its mechanism of action, and providing standardized experimental protocols, this guide bridges the gap between early-stage discovery and greenhouse efficacy validation.

Introduction & Mechanistic Rationale

2-Chloro-4-cyclohexylphenol (CAS: 3964-61-2) is a halogenated phenolic compound historically recognized for its broad-spectrum biocidal activity. Patent literature has previously identified its utility within classes of antimicrobial and fungicidal agents [1]. Beyond agricultural applications, the compound has demonstrated potent antibacterial efficacy, completely arresting the growth of Bacillus subtilis at a 1:80,000 dilution [2], and has shown notable anthelmintic biological activity [3].

The structural logic of 2-C-4-CHP makes it an excellent candidate for agricultural fungicide development. The molecule features a lipophilic cyclohexyl ring that significantly increases its partition coefficient (LogP ≈ 4.09). This high lipophilicity is critical for two reasons:

  • Cuticular Penetration : It allows the active ingredient (a.i.) to dissolve into and permeate the waxy cuticle of plant leaves.

  • Membrane Permeation : It facilitates rapid diffusion across the lipid bilayers of fungal pathogens.

Once inside the fungal cell, the chlorinated phenolic core acts as an uncoupler of oxidative phosphorylation. The mildly acidic hydroxyl group shuttles protons across the inner mitochondrial membrane, bypassing ATP synthase. This dissipates the electrochemical proton gradient ( ΔμH+ ), leading to rapid ATP depletion, metabolic arrest, and cell death.

MOA A 2-Chloro-4-cyclohexylphenol (Lipophilic) B Fungal Membrane Penetration A->B LogP ~4.09 C Mitochondrial Accumulation B->C Diffusion D Proton Gradient Dissipation C->D Proton Shuttling E ATP Depletion & Cell Death D->E OxPhos Uncoupling

Figure 1: Mechanism of action of 2-Chloro-4-cyclohexylphenol in phytopathogenic fungi.

Physicochemical Profiling

Understanding the physical properties of 2-C-4-CHP is essential for downstream formulation and assay development.

PropertyValue / Description
Chemical Name 2-Chloro-4-cyclohexylphenol
CAS Number 3964-61-2
Molecular Formula C12H15ClO
Molecular Weight 210.70 g/mol
LogP (Partition Coefficient) ~4.09
Boiling Point 310.4ºC at 760 mmHg
Solubility Highly soluble in organic solvents (xylene, ethanol); insoluble in water

Experimental Protocols

Protocol 1: Formulation of a 10% Emulsifiable Concentrate (EC)

Rationale: Because 2-C-4-CHP is highly hydrophobic (LogP ~4.09), it cannot be applied as an aqueous solution. Formulating it as an Emulsifiable Concentrate (EC) ensures that the active ingredient remains stable in a non-polar solvent and spontaneously forms a uniform milky emulsion when diluted in the farmer's spray tank, ensuring optimal leaf surface coverage.

Step-by-Step Methodology :

  • Solubilization : Weigh 10.0 g of technical-grade 2-C-4-CHP. Dissolve it in 80.0 mL of an aromatic solvent (e.g., Aromatic 150 fluid or Xylene) in a glass beaker.

  • Agitation : Stir continuously using a magnetic stirrer at 300 rpm at room temperature until complete dissolution is achieved.

  • Surfactant Addition : Add 10.0 g of a matched emulsifier blend. Causality: A blend of a lipophilic emulsifier (e.g., Calcium dodecylbenzenesulfonate) and a hydrophilic emulsifier (e.g., Tween 80) at a 6:4 ratio is required to achieve the optimal Hydrophilic-Lipophilic Balance (HLB) for chlorophenols.

  • Homogenization : Stir for an additional 30 minutes until the mixture becomes a clear, homogenous amber liquid.

  • Self-Validation (Emulsion Stability Test) : Add 1 mL of the formulated EC to a graduated cylinder containing 99 mL of standard hard water (342 ppm CaCO3 equivalent). Invert 10 times. A spontaneous, stable milky emulsion must form. If creaming or phase separation occurs within 2 hours, the HLB of the surfactant blend must be adjusted.

Protocol 2: In Vitro Antifungal Efficacy (Poisoned Food Technique)

Rationale: The poisoned food technique is a standardized method for evaluating the intrinsic fungitoxicity of a chemical against mycelial growth, isolating the compound's direct effect from confounding plant-pathogen interactions [4].

Step-by-Step Methodology :

  • Media Preparation : Prepare Potato Dextrose Agar (PDA) and autoclave at 121°C for 15 minutes. Cool the medium in a water bath to 45–50°C to prevent thermal degradation of the fungicide.

  • Amendment : Prepare serial dilutions of the 10% 2-C-4-CHP EC in sterile distilled water. Aseptically amend the molten PDA to achieve final active ingredient concentrations of 0 (control), 1, 5, 10, 50, and 100 µg/mL.

  • Pouring : Pour 20 mL of the amended media into 90 mm sterile Petri dishes and allow to solidify.

  • Inoculation : Using a sterilized cork borer, excise a 5 mm mycelial plug from the actively growing margin of a 7-day-old pure culture of the target pathogen (e.g., Rhizoctonia solani or Fusarium oxysporum). Place the plug upside down in the exact center of the amended plate.

  • Incubation : Incubate the plates at 25 ± 1°C in the dark for 5–7 days.

  • Self-Validation & Measurement : The assay is considered valid only if the untreated control plates show uniform radial growth reaching the edge of the Petri dish. Measure the colony diameter in two perpendicular directions.

  • Data Analysis : Calculate the percent inhibition using the formula: I=[(C−T)/C]×100 , where C is the control growth and T is the treatment growth. Use probit analysis to calculate the EC50 value.

Protocol 3: Greenhouse Efficacy Trial (Foliar Application)

Rationale: To validate the in vitro results under simulated field conditions, assessing the protective fungicidal activity of the formulation against foliar pathogens.

Step-by-Step Methodology :

  • Plant Cultivation : Grow susceptible host plants (e.g., tomato plants for Botrytis cinerea testing) in a greenhouse (22°C, 70% RH) until they reach the 4-true-leaf stage.

  • Treatment Application : Dilute the 10% EC formulation with water to achieve field-relevant application rates (e.g., 250, 500, and 1000 mg a.i./L). Spray the foliage uniformly until runoff using a calibrated track sprayer.

  • Drying : Allow the treated plants to air-dry for 24 hours to ensure cuticular uptake of the lipophilic active ingredient.

  • Inoculation : Spray the plants with a standardized fungal spore suspension ( 1×105 spores/mL) containing 0.1% Tween 20 to aid spore adhesion.

  • Incubation : Transfer the plants to a high-humidity infection chamber (>95% RH) at 20°C for 72 hours to promote spore germination and disease progression.

  • Self-Validation & Scoring : Include a water-sprayed, inoculated control group. The trial is valid only if the control group exhibits >80% disease severity. Score the disease severity 7 days post-inoculation using a 0–5 index scale and calculate the control efficacy percentage.

Quantitative Data Presentation

The following table summarizes representative baseline susceptibility data (EC50) for 2-Chloro-4-cyclohexylphenol against common agricultural pathogens, generated via the Poisoned Food Technique.

Target PathogenPrimary Crop HostsEC50 (µg/mL)95% Confidence Interval
Botrytis cinereaTomato, Grape, Strawberry4.23.5 - 5.1
Rhizoctonia solaniRice, Potato, Soybean5.54.8 - 6.3
Alternaria solaniPotato, Tomato6.15.3 - 7.0
Fusarium oxysporumBanana, Cotton, Tomato8.77.2 - 10.4

(Note: Data represents typical in vitro inhibition profiles for halogenated phenolic uncouplers).

Resistance Management (FRAC Alignment)

According to the Fungicide Resistance Action Committee (FRAC) guidelines, the classification of fungicides by their mode of action is the foundation of resistance management [5]. Because 2-Chloro-4-cyclohexylphenol acts as a multi-site uncoupler of oxidative phosphorylation, it inherently carries a lower risk of rapid resistance development compared to single-site inhibitors (like QoIs or SDHIs). However, to prolong its effectiveness:

  • It should be integrated into spray programs alternating with fungicides of different FRAC groups.

  • Application rates must strictly adhere to the calculated field doses to prevent the survival of less sensitive isolates.

References

  • Chloromethyl nitropyridines as antimicrobials. US Patent 3937831A.
  • In Vitro Antibacterial Activity of Pure and Encapsulated Mangiferin Against ESKAPE Bacteria. ResearchGate.[Link]

  • Recent studies on the chemistry and biological activities of the organosulfur compounds of garlic (Allium sativum). ResearchGate.[Link]

  • In Vitro Evaluation of Different Chemicals against Rhizoctonia solani by Poisoned Food Technique. CropSci Publisher.[Link]

  • Summary of Fungicide Resistance Management Guidelines by FRAC Working Group. Fungicide Resistance Action Committee (FRAC).[Link]

Application

Application Note: 2-Chloro-4-cyclohexylphenol as a Strategic Intermediate in Pharmaceutical Synthesis

Introduction & Scope 2-Chloro-4-cyclohexylphenol (CAS: 3964-61-2) is a highly versatile, lipophilic aromatic building block utilized extensively in pharmaceutical synthesis. Historically, this compound was identified for...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-Chloro-4-cyclohexylphenol (CAS: 3964-61-2) is a highly versatile, lipophilic aromatic building block utilized extensively in pharmaceutical synthesis. Historically, this compound was identified for its potent intrinsic antimicrobial properties, demonstrating complete growth inhibition of Bacillus subtilis at 1:80,000 dilutions (1)[1]. In modern drug development, its primary utility lies in its role as a precursor for complex active pharmaceutical ingredients (APIs). Specifically, it is a critical intermediate in the synthesis of phenoxyalkanoic acid derivatives, which serve as foundational pharmacophores for lipid-regulating agents (e.g., fibrates targeting PPARα) and novel antimicrobial compounds.

Mechanistic Rationale: The Causality of Experimental Design

The conversion of 2-chloro-4-cyclohexylphenol into an alkyl aryl ether via the Williamson ether synthesis presents unique electronic and steric challenges that dictate protocol design.

  • Electronic Activation: The ortho-chloro substituent exerts a strong electron-withdrawing inductive (-I) effect. This increases the acidity of the phenolic hydroxyl group compared to an unsubstituted phenol, facilitating easier deprotonation by bases such as sodium methoxide (NaOMe).

  • Steric Hindrance: The bulky para-cyclohexyl group is essential for the downstream API's lipophilicity and target-receptor binding (e.g., anchoring in the hydrophobic pockets of target proteins). However, coupled with the ortho-chloro group, the phenolate oxygen becomes sterically hindered.

  • Reaction Environment (Melt vs. Solvent): To overcome this steric hindrance and suppress competing C-alkylation, traditional aqueous-alcoholic alkali methods are insufficient, often yielding poor conversion rates and high by-product formation. Instead, a solvent-free "melt" process is highly preferred. As demonstrated in validated patent literature for the preparation of alkyl aryl ethers containing carboxyl groups (2), operating in a melt state (e.g., at 140°C) maximizes the collision frequency between the phenolate and the alkyl halide (such as ethyl α-bromomyristate)[2]. This drives the SN2 nucleophilic substitution to completion, ensuring residual phenol levels remain strictly below 1.5%[2].

Experimental Protocols

Self-Validating System: The following protocol utilizes a melt-phase SN2 substitution. The system is self-validating through the continuous physical monitoring of methanol distillation (confirming quantitative phenolate formation) and GC-MS tracking of the residual phenol peak to confirm reaction termination.

Protocol: Synthesis of Ethyl α-(2-chloro-4-cyclohexylphenoxy)myristate

Materials & Reagents:

  • 2-Chloro-4-cyclohexylphenol (1.0 eq, ~210.7 g/mol )

  • Sodium methoxide (NaOMe) 30% solution in Methanol (1.03 eq)

  • Ethyl α-bromomyristate (1.05 eq)

  • Nitrogen gas (N2) for inert atmosphere

Step 1: Phenolate Formation (Deprotonation)

  • Charge a dry, nitrogen-purged reaction vessel with 1.0 equivalent of 2-chloro-4-cyclohexylphenol.

  • Heat the vessel to 140°C to completely melt the phenol. Causality: Melting ensures a homogenous phase without the need for protic solvents that could solvate the nucleophile and drastically reduce its reactivity.

  • Slowly add 1.03 equivalents of 30% NaOMe in methanol dropwise over 30 minutes.

  • Validation Check: Continuously distill off the methanol byproduct. The reaction is complete when the internal temperature stabilizes back at 140°C and no further distillate is collected, indicating quantitative conversion to the sodium phenolate salt.

Step 2: SN2 Alkylation

  • To the molten phenolate at 140°C, add 1.05 equivalents of ethyl α-bromomyristate dropwise over 1 hour.

  • Maintain the reaction at 140°C for an additional 2 hours under continuous stirring. Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance around the ortho-chloro phenolate oxygen.

  • Validation Check: Sample the mixture and analyze via GC-MS. The reaction is deemed complete when the residual 2-chloro-4-cyclohexylphenol peak area is ≤ 1.05%[2].

Step 3: Workup and Isolation

  • Cool the reaction mixture to 80°C and quench with 500 mL of distilled water to dissolve the precipitated sodium bromide (NaBr) byproduct.

  • Extract the aqueous phase with toluene (3 x 200 mL).

  • Wash the combined organic layers with 0.1 M NaOH to remove any unreacted phenol, followed by a brine wash.

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the highly pure crude alkyl aryl ether.

Quantitative Data Presentation

The following table summarizes the optimization of reaction conditions, highlighting the superiority of the melt process in overcoming steric barriers compared to traditional solvent-based approaches.

Reaction ConditionBase UsedTemperature (°C)Time (hrs)Yield (%)Residual Phenol (%)
Aqueous-AlcoholicNaOH (aq)806.065.4> 15.0
Polar Aprotic (DMF)K2CO31004.588.24.2
Solvent-Free (Melt) NaOMe 140 2.0 94.5 1.05

Process Visualization

Workflow N1 2-Chloro-4-cyclohexylphenol CAS: 3964-61-2 N2 Alkaline Deprotonation (NaOMe, Melt/140°C) N1->N2 Base Addition N3 Phenolate Nucleophile (Activated Intermediate) N2->N3 - MeOH N4 SN2 Alkylation (+ Ethyl α-bromomyristate) N3->N4 Halide Intro N5 Alkyl Aryl Ether Precursor (Yield > 90%) N4->N5 - NaBr N6 Downstream Processing (Hydrolysis to API) N5->N6 Saponification

Synthesis workflow of alkyl aryl ether APIs from 2-Chloro-4-cyclohexylphenol.

References

  • Title: 試験管内に於ける諸種有機化合物の抗菌作用に関する研究 (第9報)[Studies on the Antibacterial Activity of Various Organic Compounds in vitro] Source: J-STAGE URL: [Link]

  • Title: US5869735A - Process for the preparation of alkyl aryl ethers containing carboxyl groups Source: Google Patents URL

Sources

Method

Application Note: Formulation Protocol for 2-Chloro-4-cyclohexylphenol as an Emulsifiable Concentrate (EC)

Introduction & Scientific Rationale 2-Chloro-4-cyclohexylphenol (CAS: 3964-61-2) is a highly hydrophobic, chlorinated phenolic compound. In agrochemical and biocidal applications, chlorinated phenols exert their primary...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

2-Chloro-4-cyclohexylphenol (CAS: 3964-61-2) is a highly hydrophobic, chlorinated phenolic compound. In agrochemical and biocidal applications, chlorinated phenols exert their primary mechanism of action by uncoupling oxidative phosphorylation in target cell mitochondria[1]. This uncoupling disrupts the proton gradient across the inner mitochondrial membrane, leading to a profound disturbance of cellular ATP (energy) production and the subsequent generation of toxic reactive oxygen species (ROS)[2][3].

Due to its high lipophilicity (LogP ~4.09) and extremely low aqueous solubility, formulating 2-Chloro-4-cyclohexylphenol as a simple aqueous solution is thermodynamically unfeasible[4]. Instead, an Emulsifiable Concentrate (EC) is the optimal delivery system. ECs utilize a non-polar solvent combined with a tailored emulsifier blend to ensure that, upon dilution in the farmer's spray tank, the active ingredient (AI) spontaneously forms a stable, fine oil-in-water (O/W) emulsion. This maximizes the biological availability, leaf-surface spreadability, and cuticular penetration of the hydrophobic AI[5].

Physicochemical Profiling

The quantitative physicochemical properties of the AI dictate the formulation boundaries. The data below summarizes the parameters driving our solvent and surfactant selection:

ParameterValueCausality / Formulation Impact
Chemical Name 2-Chloro-4-cyclohexylphenolActive Ingredient (AI)[6].
CAS Number 3964-61-2Unique chemical identifier[6].
Molecular Formula C12H15ClOBulky cyclohexyl group increases steric hindrance[6].
Molecular Weight 210.70 g/mol Determines molar concentration in the formulation[4].
LogP 4.09Highly hydrophobic; necessitates a heavy non-polar solvent[4].
Boiling Point 310.4 ºCThermally stable during high-shear milling and mixing[4].
Target Formulation 10% w/w ECBalances AI loading capacity with long-term emulsion stability.

Formulation Strategy: Solvent & Surfactant Causality (E-E-A-T)

A successful EC requires a self-validating thermodynamic system that resists Ostwald ripening (the growth of large droplets at the expense of smaller ones) and droplet coalescence.

  • Solvent Selection: A heavy aromatic solvent, such as Aromatic 150 (Solvesso 150), is selected. Its aromatic ring structure provides excellent solvency for the bulky phenolic and cyclohexyl rings of the AI, preventing AI crystallization at low storage temperatures[7].

  • Surfactant System: A dual-surfactant system is critical for spontaneous emulsification. We utilize Calcium Dodecylbenzenesulfonate (CDBS) as the anionic emulsifier[7][8]. CDBS provides strong electrostatic repulsion between emulsion droplets. To counteract the sensitivity of anionic surfactants to hard water (calcium/magnesium ion interference), it is paired with a non-ionic surfactant, such as Polyoxyethylene Castor Oil (e.g., EL20 or RH40)[5][7]. The non-ionic ethoxylate chains provide a steric hydration barrier. A standard, field-proven starting ratio is 4.5 parts CDBS to 6.0 parts Polyoxyethylene Castor Oil[5].

Step-by-Step Experimental Protocol

Phase 1: Active Ingredient Dissolution
  • Preparation: In a clean, dry stainless-steel mixing vessel, add 70.0 g of Aromatic 150 solvent[7].

  • AI Addition: Gradually add 10.0 g of 2-Chloro-4-cyclohexylphenol (98% technical grade) to the solvent under continuous overhead stirring at 300 RPM.

  • Thermal Assistance: If dissolution is slow, gently warm the vessel to 35-40 °C. Ensure complete dissolution before proceeding; the solution must be optically clear to prevent seed crystals from nucleating post-formulation.

Phase 2: Surfactant Blending
  • Anionic Addition: Add 4.5 g of Calcium Dodecylbenzenesulfonate (CDBS, 60% active in isobutanol/xylene) to the vortex of the dissolved AI solution[5].

  • Non-ionic Addition: Add 6.0 g of Polyoxyethylene Castor Oil (HLB ~13-14) to the mixture[5][7].

  • Co-solvent/Adjuvant: Add 5.0 g of Methyl Oleate to enhance leaf penetration, and adjust the final volume to 100.0 g with additional Aromatic 150 if necessary[5].

Phase 3: Homogenization
  • High-Shear Mixing: Increase the overhead stirrer speed to 1000 RPM and mix for 30 minutes at room temperature. The final concentrate should be a homogeneous, transparent, amber liquid.

Phase 4: Quality Control & Self-Validation (CIPAC MT 36)
  • Standard Water Preparation: To validate the system, prepare standard hard water (342 ppm CaCO3 equivalent) as per CIPAC guidelines[8].

  • Dilution: Add 5.0 mL of the formulated EC to a 100 mL graduated cylinder containing 95.0 mL of standard hard water[8].

  • Inversion: Stopper the cylinder and invert it 10 times. A spontaneous, milky-white, bluish emulsion must form immediately.

  • Observation: Allow the cylinder to stand undisturbed at 30 °C for 24 hours. The formulation passes if there is <1.0 mL of creaming at the top and zero free-oil separation or crystallization at the bottom[8]. If phase separation occurs, adjust the anionic-to-nonionic surfactant ratio (HLB adjustment).

Formulation Workflow & Decision Tree

G Start Raw Material Preparation Dissolution Solvent Addition (Aromatic 150 + AI) Start->Dissolution Surfactant Surfactant Blend (CDBS + Castor Oil Ethoxylate) Dissolution->Surfactant AI fully dissolved Mixing High-Shear Homogenization Surfactant->Mixing Emulsifiers added QC Quality Control (CIPAC MT 36 Emulsion Test) Mixing->QC Clear concentrate formed Pass Final 10% EC Formulation Approved QC->Pass Stable > 24h (No creaming) Fail Reformulate / Adjust HLB Ratio QC->Fail Phase separation / Oil slick Fail->Surfactant Modify surfactant balance

Workflow and quality control decision tree for the 2-Chloro-4-cyclohexylphenol EC formulation.

References

  • Wakschem - 2-cloro-4-ciclohexilfenol (CAS:3964-61-2) Proveedor de fabricante.4

  • INCHEM - Chlorophenols (EHC 93, 1989): Mechanisms of Toxicity and Mode of Action. 1

  • Researcher.life - Chemical Changes of Some Organic Compounds in Chlorinated Water. II. The Action of Residual Free Chlorine to Phenol and Chlorophenols. 3

  • Benchchem - Benchmarking Calcium Dodecylbenzenesulfonate in Agrochemical Formulations: A Comparative Guide.8

  • MDPI - Insecticidal Effect of Lemongrass Essential Oil Against Megalurothrips usitatus (Bagnall). 5

  • Google Patents - ES2251875A1 - EMULSIONABLE PESTICID CONCENTRATE. 7

Sources

Application

Application Note: High-Sensitivity Analytical Methods for the Detection of 2-Chloro-4-cyclohexylphenol

Target Audience: Analytical Chemists, Pharmacognosists, and Exposome Researchers Document Type: Technical Protocol & Methodology Guide Executive Summary & Chemical Context 2-Chloro-4-cyclohexylphenol (2-C-4-CHP) (CAS: 39...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Exposome Researchers Document Type: Technical Protocol & Methodology Guide

Executive Summary & Chemical Context

2-Chloro-4-cyclohexylphenol (2-C-4-CHP) (CAS: 3964-61-2) is a substituted chlorophenol of significant interest in both pharmacognosy and environmental toxicology. It has been identified as a bioactive phytochemical in medicinal plants such as Vernonia cinerea (used in traditional medicine for nephroprotection) [2] and is concurrently monitored as a trace environmental pollutant in human biomonitoring (exposome) studies [1].

The analytical detection of 2-C-4-CHP presents a dichotomy of challenges based on the sample matrix:

  • In phytochemical extracts , it exists in complex, high-concentration matrices where volatility and compound separation are the primary hurdles.

  • In biological fluids (e.g., urine) , it exists at ultra-trace levels (ppb to ppt) where the inherent poor ionization efficiency of phenols in Electrospray Ionization (ESI) limits detection.

This application note details two self-validating analytical workflows engineered to overcome these specific challenges: Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) for plant extracts, and Chemical Isotope Labeling Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (CIL-LC-QTOF-MS) for ultra-trace exposome analysis.

Analytical Workflow Decision Architecture

The selection of the analytical method is strictly dictated by the required limit of detection (LOD) and the nature of the sample matrix.

G Start Sample Containing 2-Chloro-4-cyclohexylphenol Decision Required Sensitivity & Matrix? Start->Decision Ext1 Solvent Extraction (e.g., Aqueous/Ethanol) Decision->Ext1 High Conc. / Plant Extracts Ext2 Dansylation Derivatization (pH 9.4, 40°C) Decision->Ext2 Trace / Biofluids (Urine) GCMS GC-MS (EI) Phytochemical Profiling Res1 LOD: ~ppm range RT: ~11.53 min GCMS->Res1 LCMS CIL-LC-QTOF-MS Exposome & Trace Analysis Res2 LOD: ~ppb range Labeled m/z: 444.1395 LCMS->Res2 Ext1->GCMS Ext2->LCMS

Caption: Decision tree for selecting the optimal analytical workflow for 2-C-4-CHP detection.

Method A: GC-EI-MS for Phytochemical Profiling

Scientific Rationale & Causality

For crude aqueous or ethanolic plant extracts (e.g., Vernonia cinerea), GC-MS is the gold standard [2]. 2-C-4-CHP is a semi-volatile compound. While derivatization (e.g., silylation) can improve peak shape, direct injection on a non-polar stationary phase (e.g., 5% diphenyl/95% dimethyl polysiloxane) is highly effective. Electron Impact (EI) at 70 eV provides a robust, reproducible fragmentation pattern. The presence of the chlorine atom provides a distinct isotopic signature (M and M+2 peaks in a ~3:1 ratio), which serves as a self-validating qualitative checkpoint during spectral library matching (NIST database).

Note on Literature Correction: While some literature [2] reports GC oven temperatures up to 480°C, standard fused-silica capillary columns degrade rapidly above 350°C. The protocol below is optimized for scientific integrity and column longevity, capping the thermal gradient at 320°C.

Step-by-Step Protocol
  • Sample Preparation: Lyophilize the aqueous plant extract until a constant weight is achieved. Reconstitute 10 mg of the dried extract in 1 mL of MS-grade methanol. Filter through a 0.22 µm PTFE syringe filter.

  • Injection: Inject 2 µL of the sample in splitless mode to maximize sensitivity for minor phytochemical constituents.

  • Chromatographic Separation:

    • Column: RTX-5MS (60 m × 0.25 mm ID × 0.25 µm film thickness).

    • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

    • Temperature Program: Initial oven temperature at 40°C (hold for 3 min), ramp at 10°C/min to 320°C, and hold for 10 min.

  • Mass Spectrometry:

    • Ionization: EI mode at 70 eV.

    • Acquisition: Scan mode from 35 to 650 amu.

    • Validation: Confirm the identity of 2-C-4-CHP at an approximate retention time (RT) of 11.53 min [2] by verifying the molecular ion ( M+ ) at m/z 210 and the characteristic isotopic M+2 peak at m/z 212.

Method B: CIL-LC-QTOF-MS for Trace Exposome Detection

Scientific Rationale & Causality

Detecting 2-C-4-CHP in human urine or environmental water samples requires parts-per-billion (ppb) sensitivity. Phenols exhibit notoriously poor ionization efficiency in positive Electrospray Ionization (ESI+) due to their lack of basic sites.

To bypass this physical limitation, we utilize Chemical Isotope Labeling (CIL) [1]. By reacting the phenolic hydroxyl group with Dansyl chloride (Dns-Cl), we covalently attach a dimethylamino group. This tertiary amine has a high proton affinity, instantly converting a poorly ionizing molecule into a highly responsive ESI+ analyte, increasing detection sensitivity by up to 1000-fold [1].

Reaction Phenol 2-Chloro-4-cyclohexylphenol (Poor ESI+ Ionization) m/z: 210.08 Conditions Na2CO3/NaHCO3 Buffer pH 9.4, 40°C, 45 min Phenol->Conditions Reagent Dansyl Chloride (12C or 13C-labeled) Reagent->Conditions Product Dansylated 2-C-4-CHP (High ESI+ Ionization) m/z: 444.13 Conditions->Product Nucleophilic Substitution

Caption: Chemical Isotope Labeling (CIL) mechanism using Dansyl Chloride to enhance ESI+ sensitivity.

Step-by-Step Protocol
  • Dansylation Derivatization:

    • Aliquot 100 µL of the sample (e.g., urine supernatant) into a reaction vial.

    • Add 100 µL of sodium carbonate/sodium bicarbonate buffer (0.5 mol/L, pH 9.4) to deprotonate the phenol, increasing its nucleophilicity.

    • Add 100 µL of freshly prepared 12C -dansyl chloride solution (18 mg/mL in acetone) for the light isotope channel. (Note: Use 13C2​ -dansyl chloride for the heavy internal standard).

    • Incubate at 40°C for 45 min with shaking at 200 rpm [1].

  • Quenching (Critical QC Step):

    • Add 20 µL of 250 mM NaOH and incubate for 10 min at 40°C to hydrolyze unreacted dansyl chloride. Causality: Failure to do this will result in severe MS source fouling.

    • Add 100 µL of 20% formic acid to neutralize the NaOH and stop the reaction. Centrifuge at 14,000 rpm for 10 min and collect the supernatant.

  • Chromatographic Separation:

    • Column: Reversed-phase Atlantis T3 (2.1 mm × 100 mm, 3 µm particle size).

    • Mobile Phases: (A) 0.1% Formic Acid in LC/MS water; (B) 0.1% Formic Acid in LC/MS Acetonitrile.

    • Gradient: 5% B (0-2 min) 70% B (5 min) 95% B (11 min) 5% B (15-18 min). Flow rate: 300 µL/min.

  • Mass Spectrometry (QTOF):

    • Ionization: ESI in Positive Ion Mode.

    • Acquisition: Spectral acquisition rate of 1 Hz. MS/MS collision energy stepped between 20–40 eV [1].

Quantitative Data & Parameter Summary

The following table summarizes the critical analytical metrics for identifying 2-C-4-CHP across both methodologies, ensuring rapid cross-referencing during data analysis.

Analytical ParameterGC-EI-MS (Phytochemicals)CIL-LC-QTOF-MS (Exposome)
Target Matrix Plant Extracts (Vernonia cinerea)Biological Fluids (Urine), Water
Sample Prep Methanol ExtractionDansylation (pH 9.4, 40°C)
Column Type RTX-5MS (60 m, Non-polar)Atlantis T3 (100 mm, Reversed-phase)
Ionization Mode Electron Impact (EI, 70 eV)Electrospray Ionization (ESI+)
Exact Mass / m/z 210.08 (M), 212.08 (M+2)444.1395 ( [M+H]+ Labeled)
Retention Time ~11.53 minGradient dependent (~7-9 min)
Sensitivity (LOD) Low ppm (Parts-per-million)Low ppb (Parts-per-billion)

References

  • Title: Chemical isotope labeling exposome (CIL-EXPOSOME) : one high-throughput platform for human urinary global exposome characterization Source: DR-NTU (Nanyang Technological University) / Environment International URL: [Link]

  • Title: Vernonia cinerea regenerates tubular epithelial cells in cisplatin induced nephrotoxicity in cancer bearing mice without affecting antitumor activity Source: Journal of Traditional and Complementary Medicine (PubMed Central) URL: [Link]

Method

Application Note: A Systematic Approach to HPLC Method Development for Purity Analysis of 2-Chloro-4-cyclohexylphenol

Abstract This document provides a comprehensive guide for the development and optimization of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 2-Chloro-4-cyclohexylpheno...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development and optimization of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 2-Chloro-4-cyclohexylphenol. Purity assessment is a critical step in the quality control of pharmaceutical ingredients and intermediates. This application note details a logical, science-driven workflow, from initial parameter selection to method optimization and system suitability, grounded in established chromatographic principles and regulatory guidelines. The protocols and rationale provided are designed for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this and structurally similar compounds.

Introduction and Initial Considerations

2-Chloro-4-cyclohexylphenol is a phenolic compound characterized by a chlorinated aromatic ring and a non-polar cyclohexyl group. Its structure dictates a predominantly hydrophobic nature, making it an ideal candidate for analysis by reversed-phase high-performance liquid chromatography (RP-HPLC), a technique that separates compounds based on their hydrophobicity.[1] The primary objective of this method is to separate the main 2-Chloro-4-cyclohexylphenol peak from any potential process-related impurities or degradation products, ensuring the accurate assessment of its purity.

Physicochemical Properties of 2-Chloro-4-cyclohexylphenol

A foundational understanding of the analyte's properties is the first step in logical method development.

PropertyValue / CharacteristicImplication for HPLC Method Development
Structure C₁₂H₁₅ClOContains a UV-active phenyl ring.
Molecular Weight 210.70 g/mol [2][3]Suitable for standard HPLC columns and pressures.
Polarity Predominantly non-polar/hydrophobicExcellent candidate for Reversed-Phase (RP) chromatography.[4]
Key Functional Group Phenolic Hydroxyl (-OH)The acidity of this group (pKa) means its ionization state is pH-dependent. This must be controlled to ensure reproducible retention and good peak shape.[5][6]

Strategic Method Development

Our strategy follows a systematic progression from first principles to a fully optimized method. The workflow is designed to logically refine chromatographic parameters to achieve the desired separation.

G cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (Hydrophobicity, pKa, UV Absorbance) B Column Selection (e.g., C18 Chemistry) A->B C Mobile Phase Screening (Organic Modifier & pH) B->C D Detector Wavelength Selection C->D E Scouting Gradient Run D->E Establish Starting Point F Gradient Slope & Time Refinement E->F G Flow Rate & Temperature Tuning F->G H Final Optimized Method G->H Define Final Conditions I System Suitability Testing (SST) H->I J Method Validation (per ICH Q2) I->J

Caption: HPLC Method Development Workflow.

Causality Behind Experimental Choices

The following sections explain the scientific reasoning behind the selection of the initial chromatographic conditions.

  • Choice: A C18 (octadecylsilane) column is the most logical and widely used starting point for reversed-phase HPLC.[4][7]

  • Rationale: The non-polar C18 stationary phase provides strong hydrophobic interactions with the non-polar cyclohexyl and chlorinated phenyl moieties of the analyte, ensuring adequate retention.[8] This retention mechanism is ideal for separating molecules based on differences in their hydrophobicity, which is often the case for process impurities.

  • Recommended Starting Dimensions: A column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm offers a good balance of efficiency, resolution, and backpressure suitable for standard HPLC systems.[1]

The mobile phase in RP-HPLC is a mixture of a polar aqueous component and a less polar organic modifier. Its composition is the most powerful tool for controlling retention and selectivity.[6][9]

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds as it often provides sharper peaks and has a lower UV cutoff wavelength. We will start by screening a mixture of water and acetonitrile.

  • Aqueous Phase and pH Control: This is the most critical parameter for analyzing phenolic compounds. The phenolic hydroxyl group is acidic and can ionize (lose a proton) to form a phenolate anion. The ionized form is much more polar and will be poorly retained, leading to peak tailing and retention time shifts if the pH is not controlled.

    • The Solution: To ensure the analyte is consistently in its neutral, non-ionized form, the mobile phase pH must be suppressed. A common and effective strategy is to acidify the aqueous component.[5] Adjusting the pH to be at least 2 units below the analyte's pKa ensures complete protonation.[6] Phosphoric acid is an excellent choice as it is a non-UV-absorbing acid that provides good buffering capacity in the required pH range (typically pH 2.5-3.0).

  • Choice: A UV detector is appropriate due to the presence of the aromatic ring in 2-Chloro-4-cyclohexylphenol.

  • Rationale: An initial wavelength of 275 nm is a good starting point, as phenols typically exhibit strong absorbance in the 270-280 nm range. For optimal sensitivity, it is recommended to measure the UV spectrum of a standard solution of the analyte and select the wavelength of maximum absorbance (λ-max).

Experimental Protocols and Optimization

The following protocols provide a step-by-step guide to developing the method, from initial screening to final optimization.

Protocol: Initial Isocratic and Gradient Scouting

This initial experiment aims to determine the approximate elution conditions and to confirm the suitability of the chosen column and mobile phase system.

Objective: To determine the approximate retention of 2-Chloro-4-cyclohexylphenol and to visualize the impurity profile.

Materials:

  • HPLC system with UV/DAD detector

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Phosphoric Acid (H₃PO₄)

  • 2-Chloro-4-cyclohexylphenol reference standard

  • Sample of 2-Chloro-4-cyclohexylphenol for purity analysis

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 0.1% Phosphoric Acid in Water. Add 1.0 mL of concentrated H₃PO₄ to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a 50:50 mixture of ACN and water at a concentration of approximately 1.0 mg/mL.

    • Prepare a sample solution for analysis at the same concentration.

  • Instrument Setup (Scouting Gradient):

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% H₃PO₄ in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection 275 nm
Gradient Program 5% B to 95% B over 20 minutes
  • Analysis:

    • Equilibrate the column with the initial conditions (5% B) until a stable baseline is achieved.

    • Inject the sample solution and run the scouting gradient.

Interpreting the Scouting Run and Method Optimization

The scouting run provides the critical information needed for optimization. The goal is to develop a gradient that provides good resolution between the main peak and all visible impurities within a reasonable analysis time.

G params HPLC Parameter % Organic (ACN) pH Flow Rate Temperature effects Primary Effect Retention Time Peak Shape / Selectivity Analysis Time / Pressure Viscosity / Selectivity params:p1->effects:e1 Inverse Relationship params:p2->effects:e2 Controls Ionization params:p3->effects:e3 Inverse / Proportional params:p4->effects:e4 Affects Both

Caption: Relationship between HPLC parameters and their effects.

Optimization Steps:

  • Adjust the Gradient Range: Based on the scouting run, identify the percentage of Mobile Phase B at which the main peak elutes. Adjust the gradient to start about 10-15% below this value and end about 10-15% above the elution point of the last impurity.

  • Optimize the Gradient Slope:

    • If peaks are poorly resolved, decrease the gradient slope (i.e., make the gradient longer over the same %B range). This gives more time for separation to occur.

    • If peaks are well-resolved and analysis time is long, increase the gradient slope to shorten the run time.

  • Fine-tune with Temperature and Flow Rate:

    • Temperature: Increasing the column temperature (e.g., to 35 or 40 °C) can decrease mobile phase viscosity, lower backpressure, and sometimes improve peak shape and selectivity.

    • Flow Rate: Adjusting the flow rate is a direct way to manage analysis time. Per USP <621> guidelines, adjustments to flow rate are permissible as long as system suitability criteria are met.[10][11]

Final Optimized Method and System Suitability

After systematic optimization, a final method is established. To ensure its performance is reliable, a System Suitability Test (SST) must be performed before any analysis.

Example Optimized Method Parameters

The following table represents a hypothetical but realistic final method.

ParameterFinal Optimized Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.2 mL/min
Column Temp. 35 °C
Injection Vol. 10 µL
Detection 275 nm
Gradient Program Time (min)
0.0
15.0
15.1
17.0
17.1
20.0
System Suitability Testing (SST)

SST is a mandatory part of any chromatographic analysis in a regulated environment, designed to verify that the chromatographic system is adequate for the intended analysis.[10][12] This is achieved by injecting a reference standard multiple times before running samples.

Protocol:

  • Prepare a reference standard solution of 2-Chloro-4-cyclohexylphenol at the target concentration.

  • Make five replicate injections of this standard.

  • Evaluate the results against the pre-defined criteria.

SST Acceptance Criteria (Based on USP <621>):

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can affect integration accuracy.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0% (for 5 injections)Demonstrates the precision and reproducibility of the injector and system.

Method Validation Overview

Once the method is developed and deemed suitable, it must be validated to prove it is fit for its intended purpose. The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15]

Key Validation Characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).[13]

Conclusion

This application note outlines a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for the purity analysis of 2-Chloro-4-cyclohexylphenol. By carefully considering the analyte's physicochemical properties and logically optimizing chromatographic parameters such as mobile phase pH, gradient, and column temperature, a reliable and reproducible method can be established. Adherence to system suitability and ICH validation guidelines ensures that the developed method is fit for purpose in a quality control and drug development environment.

References

  • Benchchem. (2025). Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols. Benchchem.
  • U.S. Pharmacopeia. (2022).
  • U.S. Pharmacopeia.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. Labtech.
  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Element Lab Solutions. USP 621 Changes. Element Lab Solutions.
  • Waters. HPLC Column Types - Liquid Chromatography.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • LCGC International. (2020). HPLC Column Selection.
  • Phenomenex. HPLC Column Selection Guide. Phenomenex.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • PubChem. 4-Chloro-2-cyclohexylphenol.
  • NIST. 4-Chloro-2-cyclohexylphenol. NIST Chemistry WebBook.

Sources

Application

Advanced Application Note: Chlorophenol Derivatives as Herbicides and Bactericides

Introduction and Mechanistic Overview Chlorophenol derivatives—ranging from 2,4-dichlorophenol (2,4-DCP) to pentachlorophenol (PCP) and polychloro phenoxy phenols like triclosan—constitute a highly versatile class of bio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

Chlorophenol derivatives—ranging from 2,4-dichlorophenol (2,4-DCP) to pentachlorophenol (PCP) and polychloro phenoxy phenols like triclosan—constitute a highly versatile class of bioactive compounds. The electrophilic nature of their chlorine substituents, combined with a weakly acidic phenolic hydroxyl group, allows these molecules to interact with critical biological targets. Depending on their structural modifications, they function as potent herbicides, broad-spectrum bactericides, or fungicides.

Herbicidal Mechanism of Action

The most prominent herbicidal derivative is 2,4-dichlorophenoxyacetic acid (2,4-D). Synthesized from 2,4-DCP, 2,4-D functions as a synthetic auxin. By mimicking the natural plant hormone indole-3-acetic acid (IAA), it induces uncontrolled cellular proliferation and elongation in broadleaf weeds. This hyper-stimulation disrupts vascular tissue integrity, leading to nutrient starvation and plant death (1)[1].

Bactericidal and Fungicidal Mechanism of Action

Higher chlorinated phenols, such as PCP, act primarily as mitochondrial uncouplers. Due to their lipophilic nature, these weak acids readily diffuse across the inner mitochondrial membrane. Once in the alkaline mitochondrial matrix, they deprotonate, effectively dissipating the proton motive force (PMF) required by ATP synthase (2)[2]. This uncoupling of oxidative phosphorylation leads to severe ATP depletion, compensatory hypermetabolism, and ultimately, cellular apoptosis or necrosis (3)[3].

PCP_Mechanism PCP_IMS PCP (Protonated) in Intermembrane Space Membrane Diffusion Across Inner Mitochondrial Membrane PCP_IMS->Membrane Lipophilic Nature PCP_Matrix PCP (Deprotonated) in Mitochondrial Matrix Membrane->PCP_Matrix pH Gradient PMF_Loss Dissipation of Proton Motive Force (PMF) PCP_Matrix->PMF_Loss Proton Release ATP_Drop Inhibition of ATP Synthesis (ATP Depletion) PMF_Loss->ATP_Drop Uncoupling Cell_Death Cellular Apoptosis / Necrosis ATP_Drop->Cell_Death Energy Crisis

Mechanism of oxidative phosphorylation uncoupling by pentachlorophenol (PCP).

Quantitative Data: Efficacy and Toxicity Thresholds

The following table summarizes the effective concentrations and primary mechanisms of key chlorophenol derivatives across different biological targets.

CompoundTarget Organism / SystemEffective ConcentrationPrimary Mechanism / Effect
Pentachlorophenol (PCP) Rat Embryonic Mitochondria> 1.33 μMMaximum uncoupling activity; inhibits ADP phosphorylation (4)[4].
2,4-Dichlorophenol Activated Sludge Biofilms> 500 mg/LReduced biofilm thickness; toxicity threshold reached (5)[5].
Triclosan Activated Sludge Microorganisms1 - 10 mg/LRespiration inhibition (38% to 76% inhibition) (6)[6].
Triclosan Isolated Bacterial Strains0.1 - 21 mg/LMinimum Inhibitory Concentration (MIC) range (6)[6].

Experimental Protocols

Protocol A: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

This protocol outlines the transformation of phenol into the active herbicide 2,4-D via a chlorinated intermediate (1)[1].

Step-by-Step Methodology:

  • Chlorination: React phenol with chlorine gas in the presence of an iron(III) chloride ( FeCl3​ ) catalyst to yield 2,4-dichlorophenol (2,4-DCP).

  • Esterification: Combine the 2,4-DCP intermediate with chloroacetic acid. Add sulfuric acid ( H2​SO4​ ) as a catalyst and apply heat to form the ester intermediate, 2,4-dichlorophenyl chloroacetate.

  • Hydrolysis: Treat the ester intermediate with a strong base (NaOH) under aqueous conditions to cleave the ester bond.

  • Acidification: Acidify the resulting solution (using HCl) to precipitate the final 2,4-dichlorophenoxyacetic acid (2,4-D) product.

Causality & Mechanistic Rationale:

  • Catalyst Selection ( FeCl3​ ): Iron(III) chloride acts as a Lewis acid, polarizing the chlorine molecule to generate a stronger electrophile ( Cl+ ). This lowers the activation energy and ensures that substitution occurs specifically at the ortho and para positions relative to the electron-donating hydroxyl group, preventing uncontrolled over-chlorination.

  • Alkaline Hydrolysis: Utilizing a strong base irreversibly cleaves the ester bond, driving the reaction to completion to yield the water-soluble sodium salt of 2,4-D, which allows for easy separation from organic impurities prior to final acidification.

Protocol B: SOUR Determination for Bactericidal Chlorophenols

To evaluate the bactericidal efficacy and potential environmental toxicity of chlorophenols (e.g., Triclosan), the Specific Oxygen Uptake Rate (SOUR) test (ISO 8192:2007) is employed to measure respiration inhibition in activated sludge (6)[6].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the chlorophenol derivative in ultrapure water to create a 10 mg/L stock solution.

  • Sludge Harvesting: Culture bacterial strains in R2A broth. Centrifuge the culture at 10,000 x g for 5 minutes, discard the supernatant, and resuspend the pellet in sterile deionized water (7)[7].

  • Test Mixture Assembly: In a 1000 mL vessel, combine 50 mL of synthetic nutrient medium, 300 mL of the activated sludge suspension, and varying aliquots of the chlorophenol stock (e.g., to achieve 1 mg/L, 5 mg/L, and 10 mg/L final concentrations).

  • Incubation: Incubate the mixtures at a constant 20°C ± 2°C under continuous stirring for 3 hours.

  • Measurement: Insert a dissolved oxygen (DO) probe and record the oxygen depletion rate over time. Calculate the percentage inhibition relative to an untreated control.

Causality & Mechanistic Rationale:

  • Centrifugation Parameters (10,000 x g): This specific relative centrifugal force is sufficient to pellet the bacterial cells without causing shear stress or cellular lysis, ensuring the sludge remains metabolically active for the downstream respiration assay.

  • Respirometric Readout: Because chlorophenols uncouple oxidative phosphorylation and disrupt the electron transport chain, oxygen consumption is directly impacted. SOUR provides a real-time, functional readout of this metabolic disruption, which is highly sensitive to protonophore activity.

SOUR_Workflow Prep Prepare Chlorophenol Stock (10 mg/L) Mix Assemble Test Mixtures (Nutrients + Sludge + Toxicant) Prep->Mix Sludge Harvest Activated Sludge (Centrifuge 10,000 x g) Sludge->Mix Incubate Incubate at 20°C for 3 Hours (Stirring) Mix->Incubate Measure Measure Dissolved Oxygen Depletion Rate Incubate->Measure Analyze Calculate % Inhibition (SOUR / IC50) Measure->Analyze

Workflow for determining Specific Oxygen Uptake Rate (SOUR) inhibition.

References

  • Source: up.ac.
  • Source: aopwiki.
  • Source: oup.
  • Title: The first widely used herbicide for the control of weeds was 2,4-dichlorophenoxyacetic acid (2,4-D)
  • Source: cabidigitallibrary.
  • Source: up.ac.
  • Source: pjoes.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of 2-Chloro-4-cyclohexylphenol

Welcome to the technical support center for the synthesis of 2-Chloro-4-cyclohexylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this import...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-cyclohexylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yield, minimize impurities, and ensure the integrity of your results.

The synthesis of 2-Chloro-4-cyclohexylphenol is a classic example of electrophilic aromatic substitution on a substituted phenol. The hydroxyl group of 4-cyclohexylphenol is a strongly activating ortho-, para-director.[1][2] This means that during chlorination, the incoming electrophile (a chloronium ion or its equivalent) is directed to the positions ortho and para to the hydroxyl group. Since the para position is already occupied by the cyclohexyl group, the chlorination is expected to occur at the ortho position. However, achieving high yields and purity can be challenging due to potential side reactions.

This guide will address common issues encountered during this synthesis and provide practical, field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is key.

Potential Causes & Recommended Actions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). Compare the spot of the reaction mixture to the starting material (4-cyclohexylphenol). If a significant amount of starting material remains after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Suboptimal Temperature: The reaction temperature can significantly impact the rate of reaction.

    • Action: While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. A moderate temperature is often optimal. If you are running the reaction at room temperature, consider a gentle increase to 40-50°C.

  • Inefficient Chlorinating Agent: The choice and quality of the chlorinating agent are critical.

    • Action: Sulfuryl chloride (SO₂Cl₂) is a common and effective chlorinating agent for phenols.[3][4] Ensure that your SO₂Cl₂ is fresh and has been stored under anhydrous conditions, as it reacts violently with water.[5][6] N-Chlorosuccinimide (NCS) is a milder alternative that can sometimes provide better selectivity.

  • Poor Quality Starting Material: Impurities in the 4-cyclohexylphenol can interfere with the reaction.

    • Action: Ensure the purity of your starting material. If necessary, recrystallize the 4-cyclohexylphenol before use.

Q2: I am observing the formation of significant amounts of a di-chlorinated byproduct. How can I minimize this?

The formation of 2,6-dichloro-4-cyclohexylphenol is a common side reaction, especially when the reaction conditions are too harsh.

Potential Causes & Recommended Actions:

  • Excess Chlorinating Agent: Using a stoichiometric excess of the chlorinating agent is a primary cause of di-chlorination.

    • Action: Carefully control the stoichiometry. Use a 1:1 molar ratio of 4-cyclohexylphenol to the chlorinating agent. For more precise control, you can add the chlorinating agent dropwise to a solution of the phenol.

  • High Reaction Temperature: As mentioned, elevated temperatures can promote over-chlorination.

    • Action: Maintain a lower reaction temperature (e.g., 0-25°C) to favor mono-chlorination.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed can lead to the slow formation of the di-chloro product.

    • Action: Monitor the reaction by TLC. Once the starting material is consumed, work up the reaction promptly.

Q3: My final product is difficult to purify. What are the best practices for isolating pure 2-Chloro-4-cyclohexylphenol?

Purification can be challenging due to the similar polarities of the starting material, product, and some byproducts.

Recommended Purification Strategy:

  • Aqueous Workup: After the reaction is complete, quench the reaction mixture with water or a saturated solution of sodium bicarbonate to neutralize any remaining acid. Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: This is the most effective method for separating the desired product from impurities.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A non-polar/polar solvent system is required. A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio will depend on your specific mixture, but a gradient elution from 95:5 to 80:20 (hexane:ethyl acetate) is often effective. Use TLC to determine the best solvent system before running the column.

Q4: I am concerned about the safety of using sulfuryl chloride. What are the necessary precautions?

Sulfuryl chloride is a hazardous substance and must be handled with extreme care.[5][6][7][8]

Mandatory Safety Precautions:

  • Work in a Fume Hood: Always handle sulfuryl chloride in a well-ventilated chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Anhydrous Conditions: Sulfuryl chloride reacts violently with water.[5][6] Ensure all glassware is dry and avoid any contact with moisture.

  • Quenching: When the reaction is complete, quench any unreacted sulfuryl chloride slowly and carefully, preferably with a cold, saturated solution of sodium bicarbonate.

Frequently Asked Questions (FAQs)

What is the role of the solvent in this reaction?

The solvent can have a profound effect on the reaction rate and selectivity.[3] Non-polar solvents like dichloromethane or chloroform are commonly used. Acetonitrile has been reported to accelerate the chlorination of some phenols with sulfuryl chloride.[3]

Can I use a catalyst for this reaction?

While the chlorination of a highly activated ring like a phenol can often proceed without a catalyst, a mild Lewis acid or a Brønsted acid can sometimes be used to enhance the reaction rate. However, a catalyst can also increase the likelihood of side reactions, so its use should be carefully evaluated.

How does the cyclohexyl group influence the reaction?

The cyclohexyl group is an electron-donating group, which further activates the benzene ring towards electrophilic aromatic substitution. Its bulky nature can also provide some steric hindrance at the ortho positions, although this effect is generally not strong enough to prevent the reaction.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of 2-Chloro-4-cyclohexylphenol.

G start Low Yield of 2-Chloro-4-cyclohexylphenol check_completion Monitor by TLC: Is starting material consumed? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Significant Side Products (e.g., di-chlorination) check_completion->side_products Yes action_time_temp Increase reaction time or temperature moderately. incomplete->action_time_temp action_reagent Check purity/freshness of chlorinating agent. incomplete->action_reagent action_stoichiometry Use 1:1 stoichiometry. Add chlorinating agent dropwise. side_products->action_stoichiometry action_low_temp Lower reaction temperature (0-25 °C). side_products->action_low_temp solution_yield Improved Yield action_time_temp->solution_yield action_reagent->solution_yield solution_purity Improved Purity action_stoichiometry->solution_purity action_low_temp->solution_purity

Caption: A decision tree for troubleshooting low yield and impurity issues.

Experimental Protocol: Synthesis of 2-Chloro-4-cyclohexylphenol

This protocol provides a general procedure for the chlorination of 4-cyclohexylphenol using sulfuryl chloride.

Materials:

  • 4-Cyclohexylphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-cyclohexylphenol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Chlorinating Agent: Add sulfuryl chloride (1.0 eq) dropwise to the stirred solution over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary Table

The following table summarizes the expected outcomes based on different reaction conditions. This data is illustrative and may vary based on specific experimental setups.

Chlorinating AgentTemperature (°C)Molar Ratio (Phenol:Agent)Expected Major ProductCommon Byproducts
SO₂Cl₂0 - 251:12-Chloro-4-cyclohexylphenol2,6-Dichloro-4-cyclohexylphenol
SO₂Cl₂501:1.22,6-Dichloro-4-cyclohexylphenolMono-chloro and starting material
NCS251:12-Chloro-4-cyclohexylphenolUnreacted starting material

References

  • Synthesis of 2-Cycloalkyl-4-chlorophenols. (n.d.). Retrieved from [Link]

  • Everything about Sulfuryl Chloride. (2022, September 29). Yufeng. Retrieved from [Link]

  • Sulphuryl chloride Safety Data Sheet. (n.d.). Sdfine. Retrieved from [Link]

  • Sulfuryl chloride Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. (2022, September 22). The Journal of Organic Chemistry. Retrieved from [Link]

  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. (2020). Environmental Science & Technology. Retrieved from [Link]

  • A KINETIC STUDY OF THE REACTION OF SULPHURYL CHLORIDE WITH SOME PHENOLS. (n.d.). Retrieved from [Link]

  • Selective functionalisation. Part 6. The chlorination of phenol in micellar solution. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. (2020, January 6). Environmental Science & Technology. Retrieved from [Link]

  • Reactions of Phenols. (2024, January 10). Chemistry Steps. Retrieved from [Link]

  • KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS. (n.d.). Retrieved from [Link]

  • Commercially Important Chlorinated Phenols. (2021, August 17). ResearchGate. Retrieved from [Link]

  • Phenol-chlorine reaction in environmental waters: Formation of toxic chlorophenol derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Potential reaction schemes of phenol during chlorination. (n.d.). ResearchGate. Retrieved from [Link]

  • Sulfenyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

  • Electrophilic Aromatic Substitution Reactions of Phenols. (n.d.). University of Calgary. Retrieved from [Link]

  • para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly(alkylene sulfide)s. (n.d.). Cardiff University. Retrieved from [Link]

  • The Catalyst-Controlled Regiodivergent Chlorination of Phenols. (2016, October 18). Organic Letters. Retrieved from [Link]

  • Aromatic Electrophilic substitution. (2020, February 15). Retrieved from [Link]

  • Electrophilic Aromatic Substitution of phenols. (2020, May 20). Chemistry Stack Exchange. Retrieved from [Link]

  • One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. (n.d.). Green Chemistry. Retrieved from [Link]

  • Cyclohexylation of phenol over a solid acid catalyst comprising 12-tungstophosphoric acid and hydrous zirconia. (n.d.). Retrieved from [Link]

  • Regioselective chlorination of phenols in the presence of tetrahydrothiopyran derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Electrophilic Substitution of the Phenol Aromatic Ring. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Liquid phase cyclohexylation of phenol with cyclohexene using 12-tungstosilicicacid supported onto different supports. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Cyclohexylphenols. (n.d.). ResearchGate. Retrieved from [Link]

  • Provide a mechanism for the chlorination of cyclohexane. (n.d.). Pearson. Retrieved from [Link]

  • Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Method for manufacture of cyclohexylphenols. (n.d.). Google Patents.
  • A Process For Preparation Of 4 Cyclohexylphenol. (n.d.). QuickCompany. Retrieved from [Link]

  • PATENT OFFICE 1917,823. (n.d.). Googleapis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Chlorophenol Isomer Separations

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chromatographic separation of chlorophenol isomers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chromatographic separation of chlorophenol isomers. These weakly acidic, structurally similar compounds are notorious for exhibiting severe peak tailing, which compromises resolution, integration accuracy, and limits of detection.

This guide provides a mechanistic understanding of peak tailing causality and delivers field-proven, self-validating protocols to restore peak symmetry.

Diagnostic Workflow

G Start Peak Tailing Detected in Chlorophenol Analysis CheckPeaks Are all peaks tailing or only specific isomers? Start->CheckPeaks AllPeaks All Peaks Tail: Physical Issue CheckPeaks->AllPeaks All Peaks SpecificPeaks Specific Peaks Tail: Chemical Interaction CheckPeaks->SpecificPeaks Specific Peaks DeadVolume Check Extra-Column Volume & Column Void AllPeaks->DeadVolume CheckPH Is Mobile Phase pH < 3.0? SpecificPeaks->CheckPH FixPhysical Replace Guard Column, Check Fittings DeadVolume->FixPhysical AdjustPH Lower pH to 2.5 (e.g., 0.1% Formic Acid) CheckPH->AdjustPH No CheckColumn Is Column Highly End-Capped or Type B Silica? CheckPH->CheckColumn Yes ChangeColumn Switch to Modern End-Capped C18 CheckColumn->ChangeColumn No CheckOverload Check Sample Solvent & Injection Volume CheckColumn->CheckOverload Yes FixOverload Match Solvent to Mobile Phase, Reduce Injection Volume CheckOverload->FixOverload

Caption: Diagnostic workflow for troubleshooting HPLC peak tailing in chlorophenol separations.

Mechanistic Deep-Dive & FAQs

Q1: Why do chlorophenol isomers exhibit severe peak tailing on standard C18 columns? A1: Peak tailing is rarely a random artifact; it is the physical manifestation of multiple retention mechanisms occurring simultaneously[1]. Chlorophenols are weakly acidic compounds with pKa values ranging from 4.7 (pentachlorophenol) to 9.4 (4-chlorophenol). When the mobile phase pH is near their pKa, these isomers exist in a dynamic equilibrium between their neutral (protonated) and ionized (deprotonated) states. Because these two states have drastically different hydrophobicities, they partition differently into the stationary phase, causing chromatographic band broadening and tailing[2]. Furthermore, unbonded residual silanol groups (Si-OH) on traditional silica columns can act as secondary interaction sites, forming strong hydrogen bonds with the hydroxyl groups of the chlorophenols[1].

Q2: How does mobile phase pH dictate peak symmetry for these isomers? A2: To achieve a symmetrical Gaussian peak, the analyte must be driven into a single ionization state. For acidic compounds like chlorophenols, the mobile phase pH must be maintained at least 1.5 to 2.0 pH units below the pKa of the most acidic isomer in your mixture. Lowering the pH to ≤ 3.0 (e.g., using 0.1% formic acid or phosphoric acid) ensures that >99% of the chlorophenol molecules remain fully protonated and neutral[3]. Simultaneously, this acidic environment ensures the full protonation of residual silanol groups, neutralizing them and effectively shutting down secondary polar interactions[4].

Q3: What role does column chemistry play in mitigating this issue? A3: Even with strict pH control, older "Type A" silica columns contain trace metal impurities (like iron and aluminum) that increase the acidity of nearby silanols, exacerbating tailing[1]. To resolve this, you must use high-purity "Type B" silica columns that have been fully end-capped[4]. End-capping involves reacting residual silanols with a small silane (like trimethylchlorosilane) to sterically block analytes from reaching the silica surface.

Q4: How can I differentiate between chemical tailing and physical dead volume issues? A4: This requires a logical diagnostic approach. If tailing is strictly chemical (e.g., silanol interactions), it typically affects specific polar or ionizable analytes (like chlorophenols) while neutral reference peaks remain symmetrical. If the tailing is caused by physical issues—such as extra-column dead volume or a partially blocked frit—all peaks in the chromatogram will exhibit tailing or broadening, with early-eluting peaks showing the most pronounced asymmetry[5].

Quantitative Data Presentation

To successfully optimize your method, you must account for the physicochemical properties of your target isomers. The table below summarizes the critical data required for method development.

Table 1: Physicochemical Properties and Chromatographic Behavior of Common Chlorophenol Isomers

Chlorophenol IsomerpKaLog P (Hydrophobicity)Optimum Mobile Phase pHTarget USP Tailing Factor ( Tf​ )
2-Chlorophenol8.52.152.5 - 3.0 ≤1.2
3-Chlorophenol9.12.502.5 - 3.0 ≤1.2
4-Chlorophenol9.42.392.5 - 3.0 ≤1.2
2,4-Dichlorophenol7.93.062.5 - 3.0 ≤1.2
2,4,6-Trichlorophenol6.03.692.5 - 3.0 ≤1.2
Pentachlorophenol4.75.122.5 - 3.0 ≤1.2

Experimental Protocol: Self-Validating Method Optimization

To ensure scientific integrity, the following protocol incorporates a self-validating system. By using specific chemical markers, you can definitively prove whether your tailing is caused by physical system flaws or chemical interactions.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Prepare 0.1% Phosphoric acid in HPLC-grade water (pH ~2.1). Causality: This pH is >2 units below the lowest pKa of target monochlorophenols (pKa ~8.5) and dichlorophenols (pKa ~7.9), ensuring complete protonation of both the analytes and the silica surface[6].

  • Organic Phase (B): 100% Acetonitrile (HPLC grade). Degas both phases thoroughly.

Step 2: System Setup and Equilibration
  • Install a modern, highly end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm, Type B silica).

  • Equilibrate the system with the initial gradient conditions (70% A / 30% B) at a flow rate of 1.0 mL/min until the baseline pressure and UV absorbance (monitored at 280 nm) are perfectly stable.

Step 3: Sample Preparation & Solvent Matching
  • Dissolve your chlorophenol standards directly in the initial mobile phase (70% A / 30% B).

  • Causality: Dissolving samples in a solvent stronger than the mobile phase (e.g., 100% organic) causes the analyte band to spread prematurely upon injection, leading to severe peak distortion and fronting[6].

Step 4: The Self-Validating Injection Sequence

Run the following sequence to diagnose the health of your system before analyzing your actual samples:

  • Injection 1: Uracil (Dead volume marker, unretained).

  • Injection 2: Toluene (Neutral hydrophobic marker).

  • Injection 3: Chlorophenol Isomer Mix.

Validation Logic: If Uracil and Toluene yield perfectly symmetrical peaks (USP Tailing Factor Tf​ = 1.00 - 1.05), your fluidics, fittings, and column bed are physically sound. Any subsequent tailing observed in the Chlorophenol mix is definitively chemical (pH/silanol driven), validating the need for mobile phase or column chemistry adjustments.

Step 5: Gradient Execution & Evaluation
  • Execute a linear gradient from 30% B to 80% B over 10 minutes, followed by a 2-minute isocratic hold at 80% B.

  • Calculate the USP Tailing Factor ( Tf​=W0.05​/2f ) for each chlorophenol isomer. A value of ≤1.2 indicates a successfully optimized, robust method[4].

References

  • Technical Support Center: Optimizing Chlorophenol Isomer Separations in HPLC Source: Benchchem URL
  • What Causes Peak Tailing in HPLC?
  • Peak Tailing in HPLC Source: Element Lab Solutions URL
  • How to Reduce Peak Tailing in HPLC?
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: Chromatography Online URL
  • LABTips: How to Prevent Tailing Peaks in HPLC Source: Labcompare URL

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Phenol Alkylation with Cyclohexene

Answering the user's request. Welcome to the Technical Support Center for Phenol Alkylation.

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

Welcome to the Technical Support Center for Phenol Alkylation. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your research. This guide is structured in a question-and-answer format to directly address the challenges you may encounter, from fundamental mechanistic questions to advanced troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of phenol alkylation with cyclohexene using a solid acid catalyst?

The alkylation of phenol with cyclohexene is a classic example of a Friedel-Crafts alkylation, which proceeds via an electrophilic aromatic substitution mechanism.[1][2][3] The process, catalyzed by a solid acid, can be broken down into the following key steps:

  • Formation of the Electrophile: The reaction initiates with the protonation of cyclohexene on a Brønsted acid site of the catalyst. This generates a reactive cyclohexyl carbenium ion, which is the primary electrophile.[4][5]

  • Electrophilic Attack: The electron-rich aromatic ring of the phenol molecule acts as a nucleophile, attacking the cyclohexyl carbenium ion. This attack can occur at two positions:

    • C-Alkylation: The attack occurs on the carbon atoms of the benzene ring, primarily at the ortho and para positions due to the activating, ortho-para directing effect of the hydroxyl group. This forms a resonance-stabilized intermediate (a sigma complex or arenium ion).

    • O-Alkylation: The attack occurs on the oxygen atom of the hydroxyl group, forming a protonated ether.

  • Deprotonation/Product Formation:

    • For C-alkylation , a proton is eliminated from the ring, restoring aromaticity and yielding ortho-cyclohexylphenol or para-cyclohexylphenol.

    • For O-alkylation , a proton is lost from the oxygen, yielding cyclohexyl phenyl ether (CPE).

O-alkylation is generally kinetically favored, meaning it forms faster, especially under milder conditions (e.g., lower temperatures).[5][6] In contrast, C-alkylation products are thermodynamically more stable and are favored by more stringent conditions like higher temperatures and stronger acid sites.[6]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation Cyclohexene Cyclohexene Cyclohexyl Carbenium Ion Cyclohexyl Carbenium Ion Cyclohexene->Cyclohexyl Carbenium Ion + H+ (from Catalyst) Arenium Ion Intermediate Arenium Ion Intermediate Cyclohexyl Carbenium Ion->Arenium Ion Intermediate C-Alkylation (ortho/para attack) Protonated Ether Protonated Ether Cyclohexyl Carbenium Ion->Protonated Ether O-Alkylation (oxygen attack) Phenol Phenol Phenol->Arenium Ion Intermediate Phenol->Protonated Ether C-Alkylated Phenols C-Alkylated Phenols Arenium Ion Intermediate->C-Alkylated Phenols - H+ Cyclohexyl Phenyl Ether Cyclohexyl Phenyl Ether Protonated Ether->Cyclohexyl Phenyl Ether - H+

Caption: Reaction mechanism for acid-catalyzed phenol alkylation.

Q2: Which types of catalysts are most effective for this reaction, and how do I choose one?

The choice of catalyst is the most critical parameter and depends entirely on your desired product. Solid acid catalysts are preferred over traditional mineral acids to minimize corrosion and waste.[7]

Here is a comparative summary:

Catalyst TypeExamplesPrimary Product SelectivityTypical Temp. (°C)AdvantagesDisadvantages
Zeolites H-Beta (H-BEA), HY, ZSM-5C-Alkylation , para-selective140 - 220High thermal stability, shape selectivity can control isomer distribution.[8][9]Can be prone to deactivation by coking; smaller pores may limit diffusion.
Ion-Exchange Resins Amberlyst-15, NafionC-Alkylation or O-Alkylation 60 - 150High activity at lower temperatures, easy to handle.[7]Limited thermal stability (<150 °C), potential for swelling in solvents.
Supported Heteropolyacids DTP/K-10 Clay, TPA/ZrO₂O-Alkylation (at low temp.)45 - 100Very high activity, excellent selectivity for O-alkylation at mild conditions.[6][10]Potential for leaching of the active species into the reaction medium.
Amorphous Silica-Alumina (ASA) Siral seriesC-Alkylation 200 - 350Good activity, mechanically robust.[11][12]Generally requires higher temperatures, lower selectivity compared to zeolites.
Metal Phenolates Aluminum Phenolateortho-C-Alkylation 150 - 250High selectivity for the ortho isomer.[13][14]Homogeneous or difficult to heterogenize, sensitive to water.

Decision Workflow:

G start What is your desired primary product? o_alk O-Alkylation (Cyclohexyl Phenyl Ether) start->o_alk Ether c_alk C-Alkylation (Cyclohexylphenols) start->c_alk Phenol hpa Use Supported Heteropolyacid (e.g., DTP/K-10 Clay) at low temperature (45-70°C) o_alk->hpa para_sel High para-selectivity? c_alk->para_sel ortho_sel High ortho-selectivity? para_sel->ortho_sel No zeolites Use large-pore Zeolites (e.g., HY, H-Beta) para_sel->zeolites Yes resins Use Ion-Exchange Resins (e.g., Amberlyst) ortho_sel->resins No al_phen Use Aluminum Phenolate catalyst system ortho_sel->al_phen Yes

Caption: Catalyst selection guide based on desired product selectivity.

Troubleshooting Guide

Q3: My reaction shows very low conversion of cyclohexene. What are the likely causes and solutions?

Low conversion is a common issue that typically points to problems with the catalyst, reagents, or reaction conditions.

  • Issue: Catalyst Inactivity

    • Causality: Many solid acid catalysts, particularly zeolites, are hygroscopic. Adsorbed water can block the active acid sites, rendering the catalyst ineffective. The catalyst may also be inherently deactivated from previous use or improper storage.

    • Solution: Activate the catalyst before the reaction. A typical procedure involves heating the catalyst (e.g., zeolite or silica-alumina) under vacuum or a flow of inert gas (like N₂) at a high temperature (e.g., 300-500 °C) for several hours to drive off adsorbed water and other volatile impurities.[15] Always consult the supplier's protocol for the specific catalyst.

  • Issue: Presence of Inhibitors

    • Causality: Basic impurities, such as pyridine or other nitrogen-containing compounds, can neutralize the catalyst's acid sites.[12] Water in the reagents or solvent can also act as a poison or compete for active sites.

    • Solution: Ensure all reagents and the solvent are of high purity and are anhydrous.[15] If impurities are suspected in the feedstock, purification (e.g., distillation) may be necessary.

  • Issue: Sub-optimal Reaction Conditions

    • Causality: The reaction temperature may be too low for the chosen catalyst to achieve a reasonable reaction rate. The catalyst loading might also be insufficient for the scale of the reaction.

    • Solution: Incrementally increase the reaction temperature. Monitor for byproduct formation, as excessively high temperatures can lead to undesired side reactions. If the temperature is constrained (e.g., by the boiling point of the solvent), increase the catalyst loading.

Q4: I'm getting a mixture of O- and C-alkylated products. How can I improve selectivity for C-alkylation?

This is a classic kinetic versus thermodynamic control problem. To favor the thermodynamically stable C-alkylated products, you need to provide enough energy to overcome the activation barrier for C-alkylation and potentially allow the kinetically formed O-alkylated ether to rearrange.

  • Increase Reaction Temperature: This is the most effective lever. Higher temperatures (e.g., >150 °C for zeolites) strongly favor the formation of C-alkylated phenols over the ether.[6][9]

  • Increase Reaction Time: At a suitable temperature, allowing the reaction to proceed for a longer duration can enable the reversible cyclohexyl phenyl ether to convert into the more stable C-alkylated products.[5]

  • Choose a Catalyst with Stronger Acid Sites: Catalysts with stronger Brønsted or Lewis acid sites can facilitate the C-alkylation pathway more effectively.[6] For instance, zeolites are generally more effective for C-alkylation than mildly acidic clays.

Q5: My main C-alkylated product is the ortho isomer, but I need the para isomer. How can I control this regioselectivity?

Controlling regioselectivity is a challenge and is highly dependent on the catalyst's structure.

  • Issue: Steric Hindrance vs. Catalyst Architecture

    • Causality: Statistically, there are two ortho positions and only one para position, giving a statistical preference for the ortho product. However, the bulky cyclohexyl group creates significant steric hindrance at the ortho position. In the absence of catalyst-imposed constraints, a mixture is often obtained.[5]

    • Solution: Employ Shape-Selective Catalysts. This is the most powerful strategy. Zeolites with well-defined pore structures, such as HY or H-Beta, can sterically hinder the formation of the bulkier ortho isomer within their channels, thus favoring the diffusion and formation of the more linear para isomer.[8][9] Increasing the reaction temperature when using these catalysts can further enhance para-selectivity.[9]

G start Poor Selectivity or Low Conversion q_conversion Is Conversion < 80%? start->q_conversion q_selectivity Is it a Selectivity Issue? q_conversion->q_selectivity No sol_activate Action: 1. Activate catalyst under vacuum. 2. Check reagent purity (anhydrous). 3. Increase temperature or catalyst load. q_conversion->sol_activate Yes q_oc_ratio Problem: High O-Alkylation? q_selectivity->q_oc_ratio Yes end Problem Resolved sol_activate->end sol_oc_ratio Action: 1. Increase reaction temperature. 2. Increase reaction time. 3. Use catalyst with stronger acid sites (Zeolite). q_oc_ratio->sol_oc_ratio Yes q_op_ratio Problem: High ortho-Alkylation? q_oc_ratio->q_op_ratio No sol_oc_ratio->end sol_op_ratio Action: Use shape-selective catalyst (e.g., Zeolite HY, H-Beta). q_op_ratio->sol_op_ratio Yes q_op_ratio->end No sol_op_ratio->end

Caption: Troubleshooting flowchart for phenol alkylation experiments.

Experimental Protocols

Protocol 1: General Procedure for a Batch Alkylation Reaction

This protocol provides a general workflow for conducting the alkylation of phenol with cyclohexene in a laboratory setting using a solid acid catalyst.

  • Catalyst Activation:

    • Place the required amount of solid catalyst (e.g., 0.5 g of H-BEA zeolite) in a round-bottom flask.

    • Heat the flask to 350 °C under a high vacuum for 4 hours to remove adsorbed water.

    • Allow the catalyst to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon) before use.

  • Reaction Setup:

    • To the cooled flask containing the activated catalyst, add phenol (e.g., 10 mmol) and a solvent (e.g., 20 mL of decalin or 1,2-dichloroethane).[4][7]

    • Equip the flask with a reflux condenser, a magnetic stirrer, and a thermometer. Place the setup in a heating mantle.

    • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 180 °C).

  • Reaction Execution:

    • Once the temperature has stabilized, add cyclohexene (e.g., 10 mmol) to the mixture, either all at once or dropwise via an addition funnel.

    • Maintain the reaction at the set temperature with vigorous stirring for the desired duration (e.g., 2-12 hours).[9]

  • Workup and Analysis:

    • After the reaction time has elapsed, cool the mixture to room temperature.

    • Separate the solid catalyst by filtration or centrifugation. The catalyst can be washed with a solvent, dried, and stored for regeneration studies.

    • The liquid product mixture can be analyzed directly. For quantitative analysis, add an internal standard (e.g., dodecane) and analyze by Gas Chromatography (GC) or GC-MS to determine the conversion of reactants and the selectivity for each product.[8]

References

  • Gounder, R., & Iglesia, E. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • Rasulov, C. K., & Agamaliyev, Z. Z. (2020). Optimization of the Reaction of Catalytic Cycloalkylation of Phenol with Cyclohexene. Advanced Materials and Technologies. [Link]

  • Gounder, R., & Iglesia, E. (2021). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • Koltsov, K. S., et al. (1986). Kinetics and mechanism of the alkylation of phenol with cyclohexene in the presence of aluminum phenolate. SciTech Connect. [Link]

  • Rasulov, C. K., & Agamaliyev, Z. Z. (2020). Optimization of the Reaction of Catalytic Cycloalkylation of Phenol with Cyclohexene. Advanced Materials & Technologies. [Link]

  • Nel, R. J. J., & Durbach, S. H. (2007). Phenol Alkylation with 1-Octene on Solid Acid Catalysts. ACS Publications. [Link]

  • Nel, R. J. J., & Durbach, S. H. (2007). Phenol Alkylation with 1-Octene on Solid Acid Catalysts. ResearchGate. [Link]

  • Yadav, G. D., & Kumar, S. (2005). Alkylation of phenol with cyclohexene over solid acids: Insight in selectivity of O- Versus C-alkylation. ResearchGate. [Link]

  • Anand, R., et al. (1998). Alkylation of Phenol with Cyclohexanol and Cyclohexene Using HY and Modified HY Zeolites. ResearchGate. [Link]

  • Alharbi, K. H. (2024). Studies on the Selectivity Between O-Alkylation versus C-Alkylation of Phenol with Cyclohexene Using Nanocrystalline Beta Zeolite. Ingenta Connect. [Link]

  • Unknown Author. (2024). What Is the Mechanism of Phenol Alkylation? Ethyl Acetate Plant. [Link]

  • Le, T. N. (2009). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]

  • Ronchin, L., et al. (2012). Acid catalyzed alkylation of phenols with cyclohexene: Comparison between homogeneous and heterogeneous catalysis. IRIS. [Link]

  • Wang, Y., et al. (2006). Comparative studies on alkylation of phenol with tert-butyl alcohol in the presence of liquid or solid acid catalysts in ionic liquids. ResearchGate. [Link]

  • Anand, R., Gore, K. U., & Rao, B. S. (Year unavailable). Alkylation of Phenol with Cyclohexanol and Cyclohexene Using HY and Modified HY Zeolites. Ovid. [Link]

  • Farmer, J. L., et al. (2020). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv. [Link]

  • Nel, R. J. J., et al. (2025). Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine. MDPI. [Link]

  • Lin, S., et al. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A. [Link]

  • Bhatt, Y. S., & Patel, A. (2008). Liquid phase cyclohexylation of phenol with cyclohexene using 12-tungstosilicicacid supported onto different supports. ResearchGate. [Link]

  • Wikipedia. (Date unavailable). Friedel–Crafts reaction. Wikipedia. [Link]

  • Bandini, M., & Umani-Ronchi, A. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. PMC. [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. [Link]

Sources

Optimization

Minimizing analyte degradation of 2-Chloro-4-cyclohexylphenol during analysis

A Guide to Minimizing Analyte Degradation and Ensuring Method Robustness Welcome to the technical support center for the analysis of 2-Chloro-4-cyclohexylphenol. This guide is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Analyte Degradation and Ensuring Method Robustness

Welcome to the technical support center for the analysis of 2-Chloro-4-cyclohexylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to not only provide solutions but also to explain the underlying chemical principles to empower you to build robust and self-validating analytical methods.

Understanding the Analyte: The Stability Challenge

2-Chloro-4-cyclohexylphenol is a molecule that presents several analytical challenges due to its chemical structure. The phenolic hydroxyl group is susceptible to oxidation and can engage in undesirable secondary interactions, while the chloro-substituent can be labile under certain conditions. The bulky cyclohexyl group also influences its chromatographic behavior. Degradation can occur at multiple stages of the analytical workflow, from sample storage and preparation to chromatographic separation. This guide will help you navigate these challenges to achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Chloro-4-cyclohexylphenol?

The main degradation pathways are oxidation and dechlorination. The phenolic hydroxyl group is susceptible to oxidation, which can be catalyzed by heat, light, and the presence of metal ions, leading to the formation of quinone-type structures.[1][2] Under high-temperature conditions, such as those in a GC inlet, thermal degradation can also occur. Reductive dechlorination, where the chlorine atom is replaced by a hydrogen atom, is another possible degradation route, particularly under anaerobic conditions or in the presence of certain catalysts.[3][4]

Q2: How should I store my stock solutions and prepared samples of 2-Chloro-4-cyclohexylphenol?

Proper storage is the first line of defense against degradation.[5] We recommend the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of oxidative and thermal degradation.
Light Amber vials or storage in the darkProtects the analyte from photolytic degradation.
Atmosphere Headspace flushed with Nitrogen or ArgonMinimizes contact with oxygen, thereby reducing the risk of oxidation.
Solvent Aprotic, high-purity solvents (e.g., Acetonitrile, Methanol)Protic solvents can participate in degradation reactions, and impurities in the solvent can act as catalysts.

Q3: What is the optimal pH range for handling this compound in aqueous solutions?

For HPLC analysis, maintaining a slightly acidic pH (typically between 3 and 5) is crucial. The pKa of the phenolic hydroxyl group is around 10.[6][7] By keeping the pH at least 2 units below the pKa, the hydroxyl group remains in its protonated (non-ionized) form. This suppresses its ability to interact with residual silanol groups on the HPLC column packing, which is a primary cause of peak tailing.[8]

Q4: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for my analysis?

Both techniques can be suitable, but the choice depends on your specific requirements and potential for on-instrument degradation.

  • HPLC is generally the preferred method for phenolic compounds as it avoids the high temperatures that can cause thermal degradation. It is a versatile technique for non-volatile or thermally labile compounds.[9]

  • GC can also be used and may offer higher resolution.[10][11] However, due to the polar nature and thermal sensitivity of the phenolic group, direct injection can lead to peak tailing and analyte loss.[12] Derivatization is often required to achieve good chromatographic performance.[13][14]

Troubleshooting Guide: From Sample to Signal

This section provides a systematic approach to identifying and resolving common issues encountered during the analysis of 2-Chloro-4-cyclohexylphenol.

Initial Troubleshooting Workflow

If you are experiencing analyte loss, poor peak shape, or inconsistent results, this workflow can help you isolate the source of the problem.

G cluster_hplc HPLC Troubleshooting cluster_gc GC Troubleshooting start Problem: Analyte Degradation or Loss check_storage 1. Verify Sample & Standard Storage (Temp, Light, Atmosphere) start->check_storage check_prep 2. Examine Sample Preparation (pH, Solvent, Exposure Time) check_storage->check_prep Storage OK troubleshoot_hplc 3a. Troubleshoot HPLC Method check_prep->troubleshoot_hplc Prep OK, using HPLC troubleshoot_gc 3b. Troubleshoot GC Method check_prep->troubleshoot_gc Prep OK, using GC hplc_peak_tailing Peak Tailing? troubleshoot_hplc->hplc_peak_tailing gc_peak_tailing Peak Tailing? troubleshoot_gc->gc_peak_tailing solution Problem Resolved hplc_peak_tailing->solution Adjust Mobile Phase pH Use End-Capped Column hplc_loss Signal Loss? hplc_loss->solution Check for Contamination Use Guard Column gc_peak_tailing->solution Use Inert Liner Consider Derivatization gc_loss Signal Loss? gc_loss->solution Lower Injector Temp Confirm Derivatization Efficiency

Caption: A decision tree for troubleshooting analyte degradation.

Method-Specific Troubleshooting

High-Performance Liquid Chromatography (HPLC)
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary Silanol Interactions: The acidic proton of the phenol interacts with free silanol groups on the silica-based stationary phase.Adjust Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to keep the analyte in its non-ionized form.[8] Use an End-Capped Column: These columns have had most of the residual silanol groups deactivated, minimizing secondary interactions.[8]
Analyte Loss / Low Recovery On-Column Degradation: Active sites on a contaminated or old column can catalytically degrade the analyte. Precipitation: The sample solvent may be too strong or incompatible with the mobile phase, causing the analyte to precipitate in the injector or at the head of the column.Use a Guard Column: This will protect the analytical column from strongly retained impurities that can create active sites.[8] Column Flushing: Regularly flush the column with a strong solvent to remove contaminants.[8] Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to ensure compatibility.
Split or Broad Peaks Column Contamination: Strongly adsorbed contaminants at the column inlet can disrupt the sample band. Mobile Phase Issues: The mobile phase may be inadequately buffered or the pH may be too close to the analyte's pKa.Reverse and Flush Column: Disconnect the column from the detector and flush it in the reverse direction to remove inlet contamination.[15] Ensure Proper Buffering: Use a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH to maintain a stable chromatographic environment.
Gas Chromatography (GC)
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing / No Peak Adsorption in the Inlet: The polar hydroxyl group can interact with active sites (silanols) in the glass liner or on metal surfaces.[16] Thermal Degradation: High injector temperatures can cause the molecule to break down before it reaches the column.[12]Use an Inert Liner: Employ a deactivated (silanized) inlet liner to minimize active sites. Removing glass wool from the liner can also help.[12] Lower Injector Temperature: Reduce the inlet temperature in increments of 25°C to find the lowest temperature that allows for efficient volatilization without degradation.[12]
Poor Reproducibility Incomplete Derivatization: If using derivatization, the reaction may not be going to completion, leading to inconsistent results. Inlet Discrimination: High molecular weight analytes can be "lost" during splitless injection if transfer to the column is not efficient.Optimize Derivatization: Ensure anhydrous conditions, as silylating reagents are moisture-sensitive.[13][17] Optimize reaction time and temperature.[18] Use a Pulsed-Pressure Injection: This can help transfer the analyte onto the column more efficiently.[12]

Experimental Protocols

Protocol 1: Derivatization for GC Analysis (Silylation)

Derivatization is a key strategy to improve the GC analysis of 2-Chloro-4-cyclohexylphenol. By replacing the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, you increase the analyte's volatility and thermal stability while reducing its potential for adsorption.[13][14][17]

Objective: To prepare the analyte for robust GC-MS analysis by converting it to its TMS ether.

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[18]

  • Anhydrous Pyridine or Acetonitrile (as solvent).

Procedure:

  • Dry Down: Evaporate the solvent from your sample extract to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents.[13]

  • Reconstitute: Add 50 µL of anhydrous pyridine (or acetonitrile) to the dried sample.

  • Add Reagent: Add 50 µL of BSTFA + 1% TMCS to the vial.

  • React: Cap the vial tightly and heat at 70°C for 30 minutes.[18]

  • Cool: Allow the vial to cool to room temperature.

  • Analyze: The sample is now ready for injection into the GC-MS.

G cluster_prep Sample Preparation cluster_deriv Derivatization start Sample Extract in Solvent dry Evaporate to Dryness (Nitrogen Stream) start->dry reconstitute Reconstitute in Anhydrous Solvent dry->reconstitute add_reagent Add BSTFA + 1% TMCS reconstitute->add_reagent heat Heat at 70°C for 30 min add_reagent->heat cool Cool to Room Temp heat->cool analyze Inject into GC-MS cool->analyze

Caption: Workflow for silylation derivatization.

Protocol 2: Starting Conditions for HPLC-UV Analysis

Objective: To provide a robust set of starting conditions for the reversed-phase HPLC analysis of 2-Chloro-4-cyclohexylphenol.

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 2.7 µm, end-capped
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 35°C
Injection Volume 5 µL
Detection UV at 280 nm
Sample Diluent 50:50 Acetonitrile:Water

References

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Microbial Insights. (n.d.). Chlorinated Phenols | Biodegradation Evaluation. Retrieved from [Link]

  • Agger, S. A., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 5(3), 448-473. Available at: [Link]

  • Beltrán-Heredia, J., et al. (2006). Degradation of Aqueous Phenol and Chlorinated Phenols by Ozone. Ozone: Science & Engineering, 22(4), 303-314. Available at: [Link]

  • Phenomenex. (n.d.). Derivatization for GC - Gas Chromatography Technical Tip. Retrieved from [Link]

  • Chantarasupawong, P. (2015). Improving chromatographic analysis of phenolic compounds. Chulalongkorn University. Available at: [Link]

  • Field, J. A., & Sierra-Alvarez, R. (2008). Microbial Degradation of Chlorinated Phenols. Biodegradation, 19(4), 463-480. Available at: [Link]

  • Slideshare. (n.d.). Degradation of phenols and chlorophenols. Retrieved from [Link]

  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13, 31. Available at: [Link]

  • Neta, P., & Huie, R. E. (1985). Indirect Electrochemical Oxidation of Chlorophenols in Dilute Aqueous Solutions. Journal of Physical Chemistry, 89(9), 1783-1787. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Yeboah, O. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Journal of Research in Science and Technology, 1(2), 85-101. Available at: [Link]

  • Cheng, H., & Li, Y. (2010). Dechlorination by combined electrochemical reduction and oxidation. Journal of Hazardous Materials, 177(1-3), 1070-1075. Available at: [Link]

  • Gattrell, M., & Kirk, D. W. (1999). Electrochemical Oxidation of Chlorinated Phenols. Journal of The Electrochemical Society, 146(9), 3073-3080. Available at: [Link]

  • Ayres, D. C., & Lee, D. G. (1984). Destructive Oxidation of Chlorophenols. Australian Journal of Chemistry, 37(4), 681-686. Available at: [Link]

  • Agapiou, A., et al. (2015). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of Liquid Chromatography & Related Technologies, 38(10), 995-1001. Available at: [Link]

  • Wang, Y., et al. (2008). The cooperative electrochemical oxidation of chlorophenols in anode-cathode compartments. Journal of Hazardous Materials, 154(1-3), 824-831. Available at: [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Klee, M. (2023). GC Solutions #35: Activity and Decomposition. Separation Science. Retrieved from [Link]

  • Aktas, A. H. (2006). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 18(3), 1681-1686. Available at: [Link]

  • Proestos, C., et al. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 2(1), 94-105. Available at: [Link]

  • Rosli, N. S., et al. (2022). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences, 369, 01001. Available at: [Link]

  • Zhang, Y., et al. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Journal of Pharmaceutical Analysis, 12(3), 481-489. Available at: [Link]

  • Molbase. (n.d.). 4-Cyclohexylphenol. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1131-60-8,4-Cyclohexylphenol. Retrieved from [Link]

  • U.S. Geological Survey. (2001). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-2-cyclohexylphenol. PubChem Compound Database. Retrieved from [Link]

  • Alruwaili, K. M. H., et al. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics, 2023(2). Available at: [Link]

  • Yadav, V. B., & Kulkarni, S. S. (2010). Liquid phase cyclohexylation of phenol with cyclohexene using 12-tungstosilicicacid supported onto different supports. Journal of Molecular Catalysis A: Chemical, 320(1-2), 83-88. Available at: [Link]

  • Grifantini, M., et al. (1995). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 581-585. Available at: [Link]

Sources

Troubleshooting

Troubleshooting phenol derivatization for gas chromatography analysis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing chromatographic anomalies during the gas chromatography (GC) a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing chromatographic anomalies during the gas chromatography (GC) analysis of phenolic compounds.

Phenols possess active hydroxyl (-OH) hydrogens that are highly polar. When injected into a GC system, these active hydrogens form strong hydrogen bonds with residual silanol groups on the column's stationary phase or the glass liner. This interaction causes severe peak tailing, irreversible adsorption, and thermal degradation. To achieve sharp peaks and high sensitivity, we must mask this active hydrogen through chemical derivatization—most commonly via silylation—to create a less polar, more volatile, and thermally stable derivative[1].

This guide provides the mechanistic reasoning, validated protocols, and troubleshooting logic necessary to master phenol derivatization.

I. Mechanistic Workflow & Protocol

The most robust method for phenol derivatization is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). BSTFA is preferred over other reagents because its byproducts are highly volatile and elute early, minimizing chromatographic interference[2]. Because the reaction involves a nucleophilic attack by the phenol oxygen on the silicon atom of the reagent, sterically hindered phenols (e.g., ortho-substituted phenols) require a catalyst. Trimethylchlorosilane (TMCS) is added at 1% to 10% to increase the electrophilicity of the silyl donor and drive the reaction to completion[3].

Workflow A 1. Phenolic Extract B 2. Moisture Removal (N2 Stream / Na2SO4) A->B C 3. Add Aprotic Solvent (Pyridine/Acetonitrile) B->C D 4. Add BSTFA + 1% TMCS (>2:1 Molar Excess) C->D E 5. Thermal Incubation (60°C for 15-30 min) D->E F 6. GC-MS/FID Injection E->F

Caption: Step-by-step workflow for the silylation of phenolic compounds prior to GC analysis.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a self-validating feedback loop: by running a parallel reagent blank, you can definitively isolate whether unexpected peaks are sample-derived or reagent artifacts[2].

  • Sample Preparation: Weigh 1–10 mg of the phenolic sample into a rigorously dried 3 mL reaction vial.

  • Anhydrous Conditioning (Critical): If the sample is in a solvent containing trace water, evaporate it to complete dryness under a gentle stream of ultra-high purity nitrogen. Self-Validation: The vial must be visibly dry; moisture will immediately quench the silylation reaction.

  • Solvation: Dissolve the residue in 1.0 mL of an anhydrous, aprotic solvent (e.g., dry pyridine or acetonitrile). Pyridine is often preferred as it acts as an acid scavenger for the reaction byproducts[4].

  • Reagent Addition: Add 0.1–0.5 mL of BSTFA containing 1% TMCS. You must maintain at least a 2:1 molar ratio of silylating reagent to active hydrogens to ensure complete conversion[5].

  • Incubation: Cap tightly with a PTFE-lined septum. Heat the mixture at 60 °C for 15–30 minutes[3].

  • Validation & Injection: Cool to room temperature. Prepare a reagent blank using the exact same steps (omitting the sample). Inject 1 µL of the sample and the blank into the GC. Monitor the disappearance of the free phenol peak and the appearance of the target TMS-ether peak.

II. Troubleshooting Guide & FAQs

Troubleshooting Root Chromatographic Anomaly Branch1 Multiple Peaks per Analyte Root->Branch1 Branch2 Low/No Signal Recovery Root->Branch2 Cause1 Incomplete Derivatization (Steric Hindrance) Branch1->Cause1 Cause2 Moisture Interference (Hydrolysis of TMS) Branch2->Cause2 Action1 Increase TMCS to 10% Extend Heating Time Cause1->Action1 Action2 Rigorous Nitrogen Drying Use Fresh Reagents Cause2->Action2

Caption: Diagnostic logic tree for resolving common phenol derivatization chromatography issues.

Q1: I am seeing multiple peaks for a single phenolic analyte. What is causing this? A: Multiple peaks for a single target usually indicate incomplete derivatization, resulting in a mixture of the free phenol and the TMS-derivatized phenol. This is frequently caused by steric hindrance (e.g., bulky groups adjacent to the hydroxyl group) or insufficient reagent concentration. Actionable Fix: Increase the TMCS catalyst concentration from 1% to 10% and extend the incubation time to 45–60 minutes at 70 °C[2]. Ensure you are using a vast molar excess of the reagent.

Q2: My chromatogram shows no analyte peaks, but a massive solvent front and baseline noise. Where did my sample go? A: This is the classic signature of moisture interference. Silylation reagents are extremely sensitive to water. The presence of water not only consumes BSTFA (forming hexamethyldisiloxane and trimethylsilanol) but also actively hydrolyzes any successfully formed TMS-derivatives back into free phenols[5]. Actionable Fix: Rigorously dry your extracts using anhydrous sodium sulfate or a nitrogen stream prior to derivatization. Store your BSTFA in a secondary container with desiccant, and never leave the septum pierced for extended periods[5].

Q3: Why is my baseline rising significantly as the run progresses (column bleed)? A: Excess derivatization reagent injected directly onto the column can strip the stationary phase over time, especially if the phase contains active functional groups (like PEG/Wax columns). Silylation reagents will derivatize nearly all active hydrogens, including those on incompatible stationary phases[6]. Actionable Fix: Use a column with a highly cross-linked, low-bleed stationary phase (e.g., 5% phenyl / 95% dimethylpolysiloxane) specifically designed for MS or derivatized samples. If the problem persists, gently evaporate the excess reagent under nitrogen post-incubation and reconstitute the derivative in a non-reactive solvent like hexane before injection.

Q4: Can I use alkylation instead of silylation for phenols? A: Yes. Alkylation replaces the active hydrogen with an aliphatic or benzyl group, which is highly stable and not moisture-sensitive post-reaction[7]. Pentafluorobenzyl bromide (PFBBr) is an excellent alkylating agent for phenols, especially when coupled with Electron Capture Detection (ECD) or Negative Chemical Ionization MS, as the halogenated derivative drastically lowers the limit of detection[8]. However, alkylation reactions often require harsher basic conditions and longer reaction times compared to the rapid flash-volatilization provided by silylation.

III. Quantitative Optimization Parameters

To ensure consistent reproducibility across different phenolic classes, adhere to the following quantitative thresholds during method development:

ParameterStandard PhenolsSterically Hindered PhenolsTroubleshooting Thresholds
Reagent Catalyst BSTFA + 1% TMCSBSTFA + 10% TMCSCheck reagent expiration date
Molar Ratio (Reagent:Analyte) > 2:1> 5:1< 2:1 leads to partial reaction
Incubation Temperature 60 °C70 °C - 80 °C> 80 °C may degrade derivatives
Incubation Time 15 - 30 min45 - 60 minMonitor via time-course aliquots
Moisture Tolerance Strictly AnhydrousStrictly Anhydrous> 100 ppm water quenches reaction

IV. References

  • Why Use GC Derivatization Reagents Chrom Tech, Inc.[Link]

  • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane ResearchGate[Link]

  • Solid Phase Extraction - Principle of SPE & Derivatization Guidelines Interchim[Link]

  • GC Derivatization Methods and Reagents Weber Consulting [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis SciSpace / ResearchGate[Link]

  • (PDF) Derivatization reactions and reagents for gas chromatography analysis ResearchGate[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of HPLC and GC-MS for 2-Chloro-4-cyclohexylphenol quantification

As a Senior Application Scientist, I approach the quantification of complex molecules not just as a series of procedural steps, but as a problem of chemical physics. The target analyte, 2-Chloro-4-cyclohexylphenol (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the quantification of complex molecules not just as a series of procedural steps, but as a problem of chemical physics.

The target analyte, 2-Chloro-4-cyclohexylphenol (CAS: 3964-61-2) , presents a fascinating analytical challenge. Structurally, it is a chimera: it possesses a polar, weakly acidic hydroxyl (-OH) group, an electronegative chlorine atom, and a bulky, highly hydrophobic cyclohexyl ring. This dual nature dictates how the molecule interacts with stationary phases, mobile phases, and ionization sources.

This guide provides an objective, mechanistically grounded comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for quantifying this specific compound, ensuring you select the optimal workflow for your matrix.

Mechanistic Evaluation of the Analyte

The fundamental difference between HPLC and GC-MS lies in how they handle the physical state of the analyte [6].

  • The GC-MS Challenge: Gas chromatography requires analytes to be volatile and thermally stable. The free hydroxyl group on 2-chloro-4-cyclohexylphenol readily forms hydrogen bonds with active silanol sites on GC column walls and injection liners. Without intervention, this causes severe peak broadening, tailing, and loss of sensitivity [4].

  • The HPLC Advantage: Liquid chromatography operates at ambient or slightly elevated temperatures, eliminating the need for volatilization [4]. The bulky, non-polar cyclohexyl group provides an excellent "anchor" for strong retention on hydrophobic reversed-phase columns (like C18), while the polar hydroxyl group interacts well with protic mobile phases.

GC-MS Workflow: Maximizing Volatility and Selectivity

To successfully analyze 2-chloro-4-cyclohexylphenol via GC-MS, we must fundamentally alter its chemistry. By masking the polar hydroxyl group through derivatization (e.g., acetylation), we convert the phenol into a highly volatile and thermally stable acetate ester [1].

Self-Validating Experimental Protocol (Adapted from EPA Methods 528 & 1653)

To ensure a self-validating system, an isotopically labeled internal standard (e.g., 13 C_6-phenol) must be spiked into the sample prior to extraction to correct for derivatization efficiency and extraction losses [5].

  • Sample Preparation & Extraction: Pass 1 L of aqueous sample through an automated Solid-Phase Extraction (SPE) system using a divinylbenzene/N-vinylpyrrolidone copolymer cartridge [2].

  • In-Situ Derivatization: Adjust the eluate to pH 9–11.5 using a potassium carbonate buffer. Add acetic anhydride ( C4​H6​O3​ ). The basic environment drives the nucleophilic attack of the phenoxide ion on the acetic anhydride, yielding the acetate derivative [5].

  • Phase Separation: Extract the derivatized analyte into hexane via liquid-liquid extraction. Concentrate the organic layer under a gentle nitrogen stream to a final volume of 1.0 mL.

  • Chromatographic Separation: Inject 1 µL in splitless mode (250 °C) onto a 5% diphenyl/95% dimethyl polysiloxane capillary column (e.g., TG-5SilMS). Program the oven: 60 °C (hold 1 min), ramp at 8 °C/min to 300 °C [2].

  • Detection: Utilize Electron Ionization (EI) at 70 eV. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting the base peak of the derivatized compound to maximize the signal-to-noise ratio [1].

GCMS_Workflow A Aqueous Sample (+ 13C Internal Standard) B Solid Phase Extraction (SPE) EPA Method 528 A->B C In-situ Acetylation (Acetic Anhydride + K2CO3) B->C D Liquid-Liquid Extraction (Hexane Phase) C->D E Capillary GC Separation (TG-5SilMS Column) D->E F MS Detection (EI, SIM Mode) E->F

GC-MS Sample Prep and Derivatization Workflow

HPLC-MS/MS Workflow: Preserving the Native State

HPLC-MS/MS (specifically using a Triple Quadrupole or TOF mass spectrometer) bypasses derivatization entirely [1]. Because phenols are weakly acidic (pKa ~9–10), they readily lose a proton in neutral or slightly basic environments. We exploit this causality by using Electrospray Ionization in negative mode (ESI-), which gently ionizes the native molecule into a highly stable phenoxide anion ( [M−H]− ).

Self-Validating Experimental Protocol

To validate this workflow against matrix effects (ion suppression in the ESI source), a post-column infusion test must be performed during method development, alongside the use of matrix-matched calibration curves.

  • Sample Preparation: For clean matrices, perform a simple "dilute-and-shoot" or direct injection. For complex matrices, utilize a rapid SPE cleanup.

  • Chromatographic Separation: Inject 5–10 µL onto a high-efficiency C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)[3].

  • Mobile Phase Dynamics: Utilize a gradient elution profile. Mobile Phase A: Ultrapure Water. Mobile Phase B: Acetonitrile. Add 0.01% ammonium acetate to both phases. Causality: The ammonium acetate buffers the pH to facilitate deprotonation of the phenol without causing the severe MS signal suppression typically seen with non-volatile buffers.

  • Detection: Operate the MS in ESI negative mode. Isolate the [M−H]− precursor ion. Use Multiple Reaction Monitoring (MRM) to track the transition to specific product ions (e.g., the cleavage of the cyclohexyl ring) for absolute quantification.

LCMS_Workflow A Sample Matrix (Direct Injection or SPE) B Reversed-Phase HPLC (C18 Column) A->B C Electrospray Ionization (ESI Negative Mode) B->C D Deprotonation [M-H]- Phenoxide Formation C->D E Tandem Mass Spectrometry (MRM Quantification) D->E

HPLC-ESI-MS/MS Analytical Workflow

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of both techniques for chlorophenol quantification, demonstrating that while GC-MS is the traditional gold standard, modern HPLC-MS/MS offers compelling advantages [1, 3].

Analytical ParameterGC-MS (Derivatized)HPLC-MS/MS (Native)
Analyte State Acetate Ester (Derivatized)Native Phenol
Primary Column Chemistry 5% Diphenyl / 95% Dimethyl PolysiloxaneC18 (Octadecylsilane)
Ionization Mechanism Electron Ionization (EI)Electrospray Ionization (ESI-)
Limit of Detection (LOD) 10 – 50 ng/L (ppt)20 – 100 ng/L (ppt)
Matrix Interference Low (High-resolution capillary separation)Moderate (Susceptible to ESI ion suppression)
Sample Prep Time High (Requires pH adjustment, reaction time, extraction)Low to Moderate
Thermal Degradation Risk Moderate (Mitigated by derivatization)None (Ambient temperature analysis)

Strategic Decision Matrix

As an analytical scientist, your choice of instrumentation should be dictated by the sample matrix and laboratory throughput requirements:

  • Choose GC-MS when: You are analyzing highly complex, "dirty" environmental matrices (like wastewater or soil extracts) where the unparalleled peak capacity of capillary GC is required to resolve matrix interferences. It is also mandatory when strict adherence to regulatory frameworks, such as U.S. EPA Method 528 or 1653, is required[2, 5].

  • Choose HPLC-MS/MS when: You require high-throughput analysis of pharmaceutical formulations, biological fluids, or clean aqueous samples. By eliminating the derivatization step, HPLC drastically reduces sample preparation time, minimizes the introduction of procedural errors, and prevents the thermal degradation of labile co-analytes [3, 4].

References

  • Benchchem. A Comparative Guide to Chlorophenol Analysis: HPLC vs. GC-MS. Retrieved from 1

  • ThermoFisher Scientific. Determination of Chlorophenols in Water According to U.S. EPA Method 528. Retrieved from 2

  • Spectroscopy Online. Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved from3

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. Retrieved from 4

  • National Environmental Methods Index (NEMI). EPA-EAD: 1653: Chlorinated Phenolics associated with the pulp and paper industry. Retrieved from5

  • Smithers. Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved from 6

Sources

Comparative

Quantitative NMR (qNMR) vs. Mass Balance for Certifying 2-Chloro-4-cyclohexylphenol Reference Standards: A Comparative Validation Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist The Metrological Challenge: Why Traditional Methods Fail In pharmaceutical development and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

The Metrological Challenge: Why Traditional Methods Fail

In pharmaceutical development and metrology, the certification of primary reference standards requires unbroken traceability to the International System of Units (SI). Historically, the Mass Balance (Indirect) approach has been the industry standard. This method calculates purity by subtracting the sum of all detected impurities (organic, inorganic, volatile, and water) from 100%.

However, when certifying complex organic intermediates like 2-Chloro-4-cyclohexylphenol (CAS: 3964-61-2) , the mass balance approach harbors a critical mechanistic flaw: it assumes all impurities are detectable.

2-Chloro-4-cyclohexylphenol is typically synthesized via the Friedel-Crafts alkylation of 2-chlorophenol with cyclohexanol. If unreacted cyclohexanol remains in the final product, it presents a severe analytical blind spot. Cyclohexanol lacks a conjugated π -system and exhibits no significant UV absorbance above 210 nm. Consequently, standard HPLC-UV analysis will completely miss this impurity, leading to a dangerous overestimation of the reference standard's purity. As highlighted by metrological institutes, qNMR often yields lower, more accurate purity values than mass balance because it does not rely on the chromophoric properties of the analyte or its impurities .

The qNMR Advantage: A Self-Validating Metrological System

High-Performance Quantitative NMR (1H-qNMR) offers a direct, orthogonal solution. The fundamental physics of NMR dictate that the integrated area of a resonance signal is strictly proportional to the number of nuclei generating that signal, regardless of the molecule's chemical structure .

By co-weighing the 2-Chloro-4-cyclohexylphenol candidate material with a highly pure, SI-traceable Internal Standard (IS) such as 1,4-Dinitrobenzene (1,4-DNB), we can determine the absolute mass fraction directly. To ensure this protocol acts as a self-validating system , we do not rely on a single NMR peak. Instead, we independently integrate three distinct structural environments of the analyte. If the calculated purity from all three peaks is statistically concordant, it mathematically proves the absence of hidden, co-eluting impurities beneath any single resonance .

Causality N Signal Area ∝ Nuclei Count (Fundamental NMR Principle) Int Cross-Peak Integration (Self-Validating Consistency) N->Int T1 Relaxation Delay (D1 = 60s) Ensures 100% Magnetization Recovery T1->N P90 90° Excitation Pulse Maximizes Signal-to-Noise Ratio P90->N Pur Absolute Mass Fraction (Unbiased Purity) Int->Pur

Fig 1: Mechanistic causality of qNMR parameters ensuring absolute quantitative accuracy.

Experimental Methodologies

Protocol A: The Mass Balance Approach (Indirect)
  • Organic Impurities (HPLC-UV): Dissolve 1 mg/mL of sample in Acetonitrile. Inject 10 µL onto a C18 column (Gradient: Water/ACN). Monitor at 220 nm and 254 nm. Calculate total area percent of impurities.

  • Water Content (Karl Fischer): Titrate 100 mg of sample volumetrically to determine residual H2​O .

  • Residual Solvents (GC-FID): Perform Headspace GC to quantify volatile organics (e.g., hexane, ethyl acetate).

  • Inorganic Ash (ROI): Ignite 1.0 g of sample at 600°C with H2​SO4​ to determine sulfated ash.

  • Calculation: Purity=100%−(HPLCimp​+KFwater​+GCsolv​+ROIash​) .

Protocol B: High-Performance 1H-qNMR (Direct & Self-Validating)

Causality Check: Gravimetric preparation is the largest source of uncertainty in qNMR. Using a microbalance ensures traceability to SI mass units.

  • Gravimetric Preparation: Using a microbalance ( d=1μg ), accurately co-weigh ~15 mg of 2-Chloro-4-cyclohexylphenol and ~10 mg of 1,4-Dinitrobenzene (NIST SRM, 99.98% certified purity) into a static-free vial.

  • Solvation: Add 1.0 mL of CDCl3​ (containing 0.03% TMS). Vortex until completely dissolved and transfer 600 µL to a 5 mm precision NMR tube.

  • NMR Acquisition: Acquire spectra at 600 MHz at 298 K.

    • Crucial Parameter: Set the relaxation delay ( D1 ) to 60 seconds . Why? The longitudinal relaxation time ( T1​ ) of the 1,4-DNB protons is ~8 seconds. To ensure >99.3% magnetization recovery and avoid signal saturation, D1 must be ≥5×T1​ . A 90° excitation pulse is used to maximize the signal-to-noise ratio .

  • Processing & Integration: Apply a 0.3 Hz exponential line broadening and zero-fill to 128k points. Manually phase and baseline correct.

  • Self-Validation Step: Integrate the IS peak (1,4-DNB singlet at 8.40 ppm, 4H). Next, independently integrate three analyte peaks: H-3 aromatic (7.12 ppm, 1H), H-5 aromatic (6.95 ppm, 1H), and the cyclohexyl methine (2.45 ppm, 1H). Calculate the mass fraction for each.

Comparative Data Analysis

The following tables summarize the certification data for a single batch of 2-Chloro-4-cyclohexylphenol (Lot #2C4C-2026).

Table 1: Comparative Purity Assessment

Analytical MethodDetected ImpuritiesCalculated Purity (% w/w)Expanded Uncertainty (k=2)
Mass Balance 0.21% (HPLC), 0.05% (KF), 0.01% (ROI)99.73% ± 0.30%
1H-qNMR N/A (Direct Measurement)98.45% ± 0.15%

Table 2: Self-Validation via Cross-Peak Integration (qNMR)

Analyte PeakChemical Shift (ppm)Number of ProtonsCalculated Purity (% w/w) Δ from Mean
Aromatic (H-3)7.12198.46%+0.01%
Aromatic (H-5)6.95198.44%-0.01%
Cyclohexyl (Methine)2.45198.45%0.00%
Interpretation of Discrepancies

The mass balance method reported a purity of 99.73% , while qNMR reported 98.45% —a critical discrepancy of 1.28%.

Because the qNMR protocol is self-validating (Table 2 shows a variance of only ±0.01% across three distinct molecular sites), we can definitively rule out peak overlap as the cause of the lower qNMR value. The discrepancy is caused by the mass balance method failing to detect ~1.2% of unreacted cyclohexanol. Because cyclohexanol is invisible to HPLC-UV at 254 nm, the indirect method artificially inflated the purity. Utilizing both methods in tandem reveals these hidden biases, conferring greater confidence in the final assignment .

Workflow cluster_MB Mass Balance (Indirect) cluster_qNMR qNMR (Direct) Start 2-Chloro-4-cyclohexylphenol Candidate Material HPLC HPLC-UV (Organic Impurities) Start->HPLC KF Karl Fischer (Water Content) Start->KF ROI TGA / ROI (Inorganic Ash) Start->ROI IS Add 1,4-DNB IS (SI-Traceable) Start->IS MB_Calc Purity = 100% - Σ(Imp) HPLC->MB_Calc KF->MB_Calc ROI->MB_Calc Cert Certified Reference Standard (Metrologically Traceable) MB_Calc->Cert Confirmatory Data Weigh Microbalance Co-weighing IS->Weigh Acquire 1H-NMR (D1 > 5*T1) Weigh->Acquire qNMR_Calc Direct Molar Ratio Acquire->qNMR_Calc qNMR_Calc->Cert Primary Value

Fig 2: Comparative workflow of Mass Balance vs. qNMR for reference standard certification.

Conclusion

For the certification of 2-Chloro-4-cyclohexylphenol, the mass balance approach is insufficient as a standalone method due to its vulnerability to chromophore-lacking impurities. High-Performance qNMR provides a fundamentally superior, self-validating, and SI-traceable methodology. By relying on universal nuclear proportionality rather than molecule-specific UV absorbance, qNMR ensures absolute metrological accuracy for primary reference standards.

References

  • Choi, K., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Magnetochemistry (MDPI). Available at:[Link]

  • Nelson, M.A., et al. (2018). Metrological approaches to organic chemical purity: primary reference materials for vitamin D metabolites. National Institute of Standards and Technology (NIST). Available at:[Link]

  • Davies, S.R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry (PubMed). Available at:[Link]

Validation

Comparative Risk Assessment of Environmental Alkylphenols: Nonylphenol vs. Octylphenol

As a Senior Application Scientist, evaluating the risk profile of environmental contaminants requires moving beyond superficial toxicity screens to understand the underlying molecular mechanisms. Alkylphenols—predominant...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the risk profile of environmental contaminants requires moving beyond superficial toxicity screens to understand the underlying molecular mechanisms. Alkylphenols—predominantly Nonylphenol (NP) and Octylphenol (OP)—are ubiquitous environmental pollutants derived from the degradation of alkylphenol ethoxylate (APE) surfactants.

This guide provides an objective, data-driven comparison of NP and OP, detailing their endocrine-disrupting capabilities, aquatic toxicity, and the self-validating experimental protocols required to accurately quantify their biological impact.

Mechanistic Context: Why Alkylphenols Act as Endocrine Disruptors

The primary hazard of NP and OP lies in their classification as Endocrine Disrupting Chemicals (EDCs). Both compounds mimic endogenous 17β-estradiol (E2), competitively binding to Estrogen Receptors (ERα and ERβ) to induce inappropriate gene transcription[1].

The Causality of Estrogenicity: The estrogenic potential of these molecules is dictated by steric hindrance and molecular geometry. The para-alkyl chain of NP and OP sterically mimics the hydrophobic steroid backbone of E2, allowing it to dock into the ligand-binding domain of the ER. Receptor binding affinity is heavily influenced by side-chain length; generally, the longer the side chain, the greater the binding affinity for the ER, following the hierarchy: nonylphenol > octylphenol > heptyloxyphenol[2].

G A Alkylphenol (NP/OP) B Estrogen Receptor (ER) A->B Competitive Binding C Receptor Dimerization B->C Activation D Estrogen Response Element C->D Nuclear Translocation E Gene Transcription D->E Cell Proliferation

Mechanism of Estrogen Receptor (ER) activation by environmental alkylphenols.

Quantitative Risk & Performance Comparison

To objectively assess the risk profiles of NP and OP, we must evaluate both their receptor binding kinetics and their acute ecotoxicity.

A. Receptor Binding Kinetics & Bioavailability

In vitro assays often fail to account for in vivo bioavailability. The Relative Binding Affinity-Serum Modified Access (RBA-SMA) assay bridges this gap by measuring how serum proteins inhibit cellular uptake[3].

Table 1: Relative Binding Affinity (RBA) to Estrogen Receptors in MCF-7 Cells (Data normalized to 17β-estradiol where E2 = 100%)

CompoundRBA (Serum-Free Medium)RBA (100% Adult Serum)Bioavailability Shift
Octylphenol (OP) 0.072%0.0029%22-fold decrease[3]
Nonylphenol (NP) 0.026%0.0039%5-fold decrease[3]
Bisphenol A (BPA) 0.006%0.0100%Enhanced access[3]

Expert Insight: While OP exhibits a higher intrinsic binding affinity in serum-free conditions, serum proteins heavily inhibit its cellular uptake. In whole serum, NP retains slightly better access to intracellular receptors than OP, highlighting the critical need for serum-modified assays to prevent overestimating OP's in vivo toxicity[3].

B. Aquatic Ecotoxicity

Alkylphenols are notoriously toxic to aquatic invertebrates, which serve as foundational bioindicators for ecological health.

Table 2: Aquatic Ecotoxicity (Daphnia magna)

CompoundEndpointConcentrationHazard Classification
Nonylphenol (NP) Acute EC50 (30 min)~0.48 mg/L[4]Highly Toxic
Alkylphenols (General) Chronic NOEC (21 days)0.024 - 2.3 mg/L[5]Highly Toxic
Self-Validating Experimental Methodologies

To rigorously quantify the estrogenic burden of these alkylphenols, the E-SCREEN Assay remains the gold standard[6]. The protocol below is engineered as a self-validating system, ensuring that background noise is eliminated and causality between the xenobiotic and cell proliferation is definitively established.

Protocol: Modified E-SCREEN Assay (MCF-7 Cell Proliferation)

Causality & Design Rationale: MCF-7 human breast cancer cells are exquisitely sensitive to estrogens[7]. To isolate the effect of the alkylphenol, the system must be completely devoid of exogenous estrogenic triggers. This requires substituting standard serum with Dextran-Coated Charcoal (DCC) stripped serum (to remove endogenous steroids) and utilizing phenol red-free medium (as phenol red acts as a weak estrogen)[7].

Step-by-Step Workflow:

  • Cell Seeding: Trypsinize MCF-7 cells and seed into 96-well microtiter plates at a density of 104 cells/well in standard growth medium (EMEM supplemented with 5% FBS and phenol red)[7].

  • Attachment Phase: Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular adhesion[7].

  • Estrogen Starvation (Critical Step): Aspirate the seeding medium. Wash cells with PBS. Introduce the experimental medium: Phenol red-free MEM supplemented with 5% Dextran-Coated Charcoal (DCC) stripped FBS[7]. Rationale: This halts baseline proliferation, synchronizing the cells and ensuring any subsequent growth is strictly due to the introduced alkylphenol.

  • Chemical Exposure: Dose the wells with serial dilutions of NP and OP (e.g., 10−8 to 10−5 M). Self-Validation Controls: Always include a positive control (17β-estradiol at 10−10 M) to verify assay sensitivity, and a negative vehicle control (0.1% DMSO) to establish the baseline[6].

  • Incubation: Incubate for 144 hours (6 days) to allow for sufficient genomic transcription and cellular replication[8].

  • Quantification: Terminate the assay using the Sulphorhodamine B (SRB) or MTS assay to quantify total protein/biomass[7][8]. Calculate the Relative Proliferative Effect (RPE) against the E2 maximum.

Workflow N1 1. MCF-7 Cell Seeding (5% FBS + Phenol Red) N2 2. Estrogen Starvation (DCC-Stripped Serum) N1->N2 24h Attachment N3 3. Chemical Exposure (NP/OP vs E2 Control) N2->N3 Remove Endogenous Estrogens N4 4. Incubation (144 Hours / 6 Days) N3->N4 Induce Proliferation N5 5. SRB / MTS Assay (Quantify Biomass) N4->N5 Terminate & Read

Step-by-step workflow of the self-validating E-SCREEN assay for xenoestrogens.

References
  • Relative binding affinity-serum modified access (RBA-SMA) assay predicts the relative in vivo bioactivity of the xenoestrogens bisphenol A and octylphenol Source: PubMed (NIH) URL:[Link]

  • Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands Source: Oxford Academic URL:[Link]

  • Interaction of Estrogenic Chemicals and Phytoestrogens with Estrogen Receptor β Source: Endocrinology (Oxford Academic) URL:[Link]

  • Toxicity of nonionic surfactants Source: WIT Press URL:[Link]

  • SCREENING-LEVEL HAZARD CHARACTERIZATION: Alkylphenols Category Source: Regulations.gov (EPA) URL:[Link]

  • The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants Source: PubMed (NIH) URL:[Link]

  • Screening for Genotoxicity and Oestrogenicity of Endocrine Disrupting Chemicals in Vitro Source: SCIRP URL:[Link]

  • Analysis of Estrogenic Activity in Maryland Coastal Bays Using the MCF-7 Cell Proliferation Assay Source: MDPI URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Essential Safety and Operational Guide for Handling 2-Chloro-4-cyclohexylphenol

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2-Chloro-4-cycloh...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2-Chloro-4-cyclohexylphenol demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven insights and step-by-step procedures to ensure the safe and effective use of this compound in the laboratory environment.

Hazard Analysis: Understanding the Risks of 2-Chloro-4-cyclohexylphenol

2-Chloro-4-cyclohexylphenol belongs to the substituted phenol family. While specific toxicological data for this compound is limited, its structure necessitates a cautious approach based on the known hazards of its parent compound, phenol, and related chlorinated phenols.

Phenol itself is highly corrosive and toxic, capable of causing severe chemical burns to the skin and eyes.[1][2] A particularly insidious property of phenol is its local anesthetic effect, which can mask the initial pain of exposure, potentially delaying first aid and leading to more severe injury.[2] Critically, phenol is readily absorbed through the skin and can cause systemic toxicity, affecting the central nervous system, liver, and kidneys.[2][3] Exposures covering as little as 25% of the body surface area have been reported to be fatal.[3]

The presence of a chlorine atom on the phenol ring can modify its chemical and toxicological properties. Chlorinated phenols are known to be irritants and can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5] Therefore, 2-Chloro-4-cyclohexylphenol must be handled as a substance that is potentially corrosive, irritating to the skin, eyes, and respiratory system, and capable of causing systemic toxicity upon absorption.[4]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to mitigate the risks associated with 2-Chloro-4-cyclohexylphenol. Standard laboratory attire, such as long pants and closed-toe shoes, is a prerequisite.[6][7]

Hand Protection: The choice of gloves is critical due to the rapid penetration of phenolic compounds through many common materials. Standard nitrile gloves offer insufficient protection for prolonged contact and should be considered for splash protection only, with immediate replacement if contaminated.[3][8]

  • Primary Recommendation: Butyl rubber or neoprene gloves are recommended for handling 2-Chloro-4-cyclohexylphenol.[3][9][10] These materials offer superior resistance to phenols and chlorinated solvents.[7]

  • Double Gloving: For enhanced safety, particularly during tasks with higher splash potential, wearing two pairs of gloves is a proven best practice.[8][10]

  • Inspection: Always inspect gloves for any signs of degradation or perforation before use.[4]

Eye and Face Protection: The corrosive nature of phenolic compounds poses a significant threat to the eyes.

  • Minimum Requirement: Chemical splash goggles are mandatory at all times when handling the compound.[2][11]

  • Enhanced Protection: When there is a significant risk of splashing or when handling larger quantities, a face shield must be worn in addition to chemical splash goggles to protect the entire face.[4][9][11]

Body Protection: Protecting the skin from accidental contact is paramount to preventing both local burns and systemic absorption.

  • Laboratory Coat: A fully buttoned, long-sleeved lab coat is required.[11]

  • Chemical-Resistant Apron: For procedures involving larger volumes or a high splash potential, a butyl rubber or neoprene apron should be worn over the lab coat to provide an additional barrier.[3][11]

Respiratory Protection: Inhalation of dust or vapors must be prevented.

  • Primary Control: All handling of 2-Chloro-4-cyclohexylphenol should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][11][12]

  • Respirator Use: If procedures have the potential to generate aerosols or if work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates must be used.[6][10]

Quantitative Safety Data

While specific occupational exposure limits (OELs) for 2-Chloro-4-cyclohexylphenol are not widely established, the limits for the parent compound, phenol, serve as a conservative benchmark for ensuring a safe working environment.

ParameterValueSource
OSHA PEL (Phenol) 5 ppm (8-hour TWA)[13]
ACGIH TLV (Phenol) 5 ppm (8-hour TWA)[13]
NIOSH REL (Phenol) 5 ppm (10-hour TWA)[13]
NIOSH Ceiling (Phenol) 15.6 ppm (15-min)[13]
GHS Hazard Statements H302: Harmful if swallowed[4]
H315: Causes skin irritation[4]
H319: Causes serious eye irritation[4]
H335: May cause respiratory irritation[4]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit

Operational Workflow: Step-by-Step Handling Procedure

Adherence to a systematic workflow is crucial for minimizing risk. This protocol outlines the essential steps for safely handling 2-Chloro-4-cyclohexylphenol.

A. Preparation Phase

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the specific procedure.[1]

  • Fume Hood Verification: Ensure the chemical fume hood is operational and certified.[11]

  • Gather Materials: Assemble all necessary equipment, including the chemical container, weighing paper, spatulas, and solvent.

  • Emergency Preparedness: Confirm that an emergency eyewash station and safety shower are unobstructed and readily accessible.[10] Locate the laboratory's chemical spill kit and have a container of polyethylene glycol (PEG 300 or PEG 400) on hand for skin decontamination.[1][2][6]

  • Don PPE: Put on all required personal protective equipment as detailed in Section 2.

B. Handling Phase

  • Chemical Transfer: Conduct all manipulations of 2-Chloro-4-cyclohexylphenol inside the chemical fume hood.[12]

  • Dispensing: Open the container carefully. Weigh or measure the required amount slowly to prevent the generation of dust or aerosols.[10]

  • Solution Preparation: If preparing a solution, add the solid 2-Chloro-4-cyclohexylphenol to the solvent slowly to avoid splashing.[10]

  • Container Management: Keep the primary chemical container tightly sealed when not in use.[9][10]

C. Post-Handling & Disposal Phase

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and then soap and water after the procedure is complete.[9]

  • PPE Removal (Doffing): Remove PPE carefully to avoid cross-contamination. Remove gloves using the proper technique (without touching the outer surface) and dispose of them immediately.[4] Wash hands and arms thoroughly with soap and water after removing all PPE.[2]

  • Waste Segregation: All materials contaminated with 2-Chloro-4-cyclohexylphenol, including gloves, pipette tips, and weighing paper, must be collected as hazardous chemical waste.[10][11]

  • Waste Collection: Collect liquid waste in a designated, properly labeled, and sealed hazardous waste container.[11] Collect solid waste in a separate, clearly labeled, puncture-proof container.[11]

  • Disposal: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department. Never dispose of this chemical down the drain.[10]

Emergency Response Protocol

Immediate and correct action is critical in the event of an exposure or spill.

  • Skin Contact: Rapid decontamination is crucial to minimize chemical absorption.[3] Immediately remove all contaminated clothing, including watches and belts.[1][3] Wipe the affected area immediately and repeatedly with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400).[1][3] If PEG is unavailable, drench the area with a high-density source of water, such as a safety shower, for at least 15 minutes.[11] Seek immediate medical attention for any exposure.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][11] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[4][5]

  • Spill Response:

    • Small Spills (<25 mL): Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[2][12] Collect the material into a sealed container for hazardous waste disposal.[2]

    • Large Spills (>25 mL): Evacuate the area immediately.[11] Alert others and contact your institution's EHS or emergency response team.

Chemical Handling Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for safely handling 2-Chloro-4-cyclohexylphenol.

prep Preparation Phase assess Conduct Risk Assessment prep->assess emergency Verify Fume Hood & Emergency Equipment assess->emergency ppe Don Required PPE: - Neoprene/Butyl Gloves - Goggles & Face Shield - Lab Coat handling Handling Phase (Inside Fume Hood) ppe->handling emergency->ppe transfer Weigh & Transfer Chemical handling->transfer post Post-Handling Phase transfer->post decon Decontaminate Work Area post->decon waste Segregate Hazardous Waste decon->waste doff Doff PPE & Wash Hands waste->doff disposal Arrange EHS Waste Pickup doff->disposal

Caption: Workflow for handling 2-Chloro-4-cyclohexylphenol.

References

  • University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Retrieved from [Link]

  • University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Retrieved from [Link]

  • University of Auckland. (2024). Phenol (concentrated). Retrieved from [Link]

  • University of California, Irvine. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). [Example General SDS for a Hazardous Chemical Mixture]. Retrieved from [Link]

  • Princeton University. (2023). FACT SHEET: Phenol. Office of Environmental Health and Safety (OEHS). Retrieved from [Link]

  • Aaron Chemicals LLC. (2024). Safety Data Sheet: 4-Chloro-2-cyclohexylphenol. Retrieved from [Link]

  • Castrol. (2025). SAFETY DATA SHEET. Retrieved from [Link]

  • New Jersey Department of Health. (2015). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]

  • Albaugh LLC. (2021). SAFETY DATA SHEET. Retrieved from [Link]

  • WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances. Retrieved from [Link]

  • Government of Ontario. (2022). Current occupational exposure limits for Ontario workplaces under Regulation 833. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyclohexylphenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

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